Cycloart-23-ene-3beta,25-diol
Description
Properties
CAS No. |
14599-48-5 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |
InChI Key |
JSPGKOBNHWTKNT-PJSNPGDSSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Appearance |
Powder |
Other CAS No. |
14599-48-5 |
Synonyms |
9,19-CAED 9,19-cycloart-23-ene-3,25-diol cycloart-23-ene-3beta,25-diol |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Cycloart-23-ene-3beta,25-diol?
An In-Depth Technical Guide to Cycloart-23-ene-3beta,25-diol: Structure, Biological Activity, and Research Methodologies
Introduction
This compound is a naturally occurring pentacyclic triterpenoid belonging to the cycloartane family.[1] These compounds are distinguished by a characteristic cyclopropane ring fused to their core structure, which is biosynthetically derived from squalene. Found in a variety of plant species, including those from the Euphorbia and Trichilia genera, this compound has emerged as a molecule of significant scientific interest.[1][2][3] Its diverse and potent pharmacological activities, particularly its anti-inflammatory, analgesic, and antidiabetic properties, position it as a valuable lead compound in drug discovery and development.[2][4]
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its intricate chemical structure, the spectroscopic techniques used for its characterization, its key biological mechanisms, and the experimental protocols essential for its study.
Part 1: Chemical Structure and Physicochemical Properties
The Cycloartane Core
The foundational structure of this compound is the cycloartane skeleton. Unlike other triterpenoids such as lanostanes, cycloartanes possess a unique C-9/C-19 cyclopropane bridge. This feature imparts a distinct three-dimensional conformation that is crucial for its biological interactions. The rigid, sterically demanding nature of this scaffold serves as a platform for various functional groups that dictate the molecule's specific activities.[5][6]
Caption: Basic ring structure of the cycloartane scaffold.
Structural Elucidation of this compound
This compound is a specific decoration of this core skeleton. Its complete structure is defined by the precise placement and stereochemistry of its functional groups.
-
IUPAC Name: (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-ol.[7]
Key structural features include:
-
3β-hydroxyl group: A hydroxyl (-OH) group attached to carbon 3 in the beta orientation (pointing "up" from the plane of the ring system). This is a common feature in many bioactive steroids and triterpenoids.
-
25-hydroxyl group: A tertiary hydroxyl group located on the side chain at carbon 25.
-
C23-C24 double bond: A carbon-carbon double bond within the aliphatic side chain, which introduces a region of planarity.
Physicochemical Data
A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Weight | 442.7 g/mol | [7] |
| Exact Mass | 442.381080833 Da | [7] |
| Molecular Formula | C₃₀H₅₀O₂ | [7][8] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 198-199 °C | [9] |
| CAS Number | 14599-48-5 | [1][7] |
Part 2: Spectroscopic Characterization
The definitive identification of this compound relies on a combination of modern spectroscopic techniques. For any researcher isolating this compound, understanding its spectral fingerprint is paramount for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of complex natural products. Both ¹H and ¹³C NMR are required for unambiguous assignment.
-
¹H NMR: Key diagnostic signals include two characteristic upfield doublets for the cyclopropane ring protons (typically between δ 0.3 and 0.6 ppm). The olefinic protons of the C23-C24 double bond appear in the downfield region (around δ 5.1-5.6 ppm). The proton at C-3, attached to the same carbon as the hydroxyl group, usually appears as a double-doublet around δ 3.2-3.4 ppm, with coupling constants indicative of its axial orientation.[10]
-
¹³C NMR: The spectrum will show 30 distinct carbon signals. Diagnostic peaks include the C-3 carbon bearing the hydroxyl group (around δ 78-79 ppm), the olefinic carbons (C-23 and C-24, typically δ 125-135 ppm), and the quaternary carbon C-25 with its hydroxyl group (around δ 71 ppm). The cyclopropane carbons (C-9 and C-19) also have characteristic shifts.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and formula and to gain structural information from fragmentation patterns.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₃₀H₅₀O₂).[13]
-
Electron Ionization (EI-MS): The fragmentation pattern can be informative. Common fragmentations include the loss of water (H₂O) from the hydroxyl groups and cleavage of the side chain, which helps to confirm its structure and the location of the double bond.
Part 3: Biological Activities and Mechanism of Action
The growing interest in this compound is driven by its significant pharmacological potential.
Anti-inflammatory and Analgesic Activity
One of the most well-documented activities is its anti-inflammatory effect. Studies have shown that this compound is an inhibitor of cyclooxygenase (COX) enzymes.[2]
-
Mechanism: The compound shows preferential inhibitory activity against COX-2 over COX-1.[2][3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation. Selective COX-2 inhibition is a highly sought-after therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors (like aspirin or ibuprofen) that also block the protective functions of COX-1. This selective inhibition is the basis for its observed analgesic and anti-inflammatory effects in animal models.[2]
Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.
Antioxidant and Antidiabetic Properties
This compound has also demonstrated notable antioxidant and antidiabetic activities.
-
Antioxidant Effects: In vitro studies have confirmed its ability to scavenge various reactive oxygen species (ROS), including DPPH, superoxide, and hydroxyl radicals.[14] This antioxidant capacity may contribute to its overall cytoprotective effects.
-
Antidiabetic Activity: In animal models of streptozotocin-nicotinamide induced diabetes, the compound was shown to significantly reduce serum glucose levels.[4] The proposed mechanism involves an increase in pancreatic insulin secretion and a protective antioxidant effect on the liver.[4] This dual action makes it a compelling candidate for further investigation as an antidiabetic agent.
Part 4: Key Research Methodologies
For scientists aiming to work with this molecule, robust protocols for its isolation and activity assessment are critical.
Protocol for Bioassay-Guided Isolation
The isolation of this compound from a plant source, such as the stem bark of Pongamia pinnata or Euphorbia spinidens, typically follows a bioassay-guided fractionation approach.[2][14]
-
Extraction: Dried and powdered plant material is exhaustively extracted with a solvent system, often starting with a nonpolar solvent like hexane and progressing to more polar solvents like acetone, chloroform, or methanol.[2]
-
Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the extract into fractions of increasing polarity.
-
Bioassay: Each fraction is tested for the biological activity of interest (e.g., COX inhibition or cytotoxicity). The most active fractions are selected for further purification.
-
Purification: The active fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a recycled system to improve resolution, until the pure compound is isolated.[2]
-
Structure Verification: The identity and purity of the isolated compound are confirmed using NMR, MS, and HPTLC as described in Part 2.[2]
Caption: Workflow for the isolation and purification of the target compound.
In Vitro COX Inhibitor Screening Protocol
The anti-inflammatory potential can be quantified using a colorimetric COX inhibitor screening assay, as performed on ovine COX-1 and COX-2.[2]
-
Enzyme Preparation: Recombinant ovine COX-1 or COX-2 is prepared in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The enzyme is pre-incubated with the test compound (this compound at various concentrations) or a control vehicle for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The substrate, arachidonic acid, is added to initiate the enzymatic reaction, which produces prostaglandin PGG₂.
-
Detection: The reaction is quenched, and the peroxidase activity of the COX enzyme is used to measure the amount of PGG₂ formed. This is done by adding a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product that can be measured spectrophotometrically (e.g., at 590 nm).
-
Quantification: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells. An IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) can then be determined.[3]
Conclusion
This compound stands out as a natural product with a well-defined chemical structure and compelling, multi-faceted biological activities. Its unique cycloartane scaffold, combined with specific functional groups, underpins its selective inhibition of the COX-2 enzyme and its promising antidiabetic and antioxidant effects. For researchers in pharmacology and medicinal chemistry, it represents not only a tool for studying inflammatory and metabolic pathways but also a valuable template for the design of novel therapeutic agents with potentially improved safety profiles. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as further in-vivo investigations to fully elucidate its therapeutic potential and downstream molecular targets.
References
- Research progress of cycloartane triterpenoids and pharmacological activities. (n.d.). Archiv der Pharmazie.
- Research progress of cycloartane triterpenoids and pharmacological activities. (2025). PubMed.
- Research progress of cycloartane triterpenoids and pharmacological activities. (n.d.). Wiley Online Library.
- Cycloart-23-ene-3β,25-diol. (n.d.). MedChemExpress.
- This compound | C30H50O2. (n.d.). PubChem.
- Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum. (n.d.). New Journal of Chemistry (RSC Publishing).
- Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar r
- Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. (2021). ACS Omega.
- Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. (2025).
- (23Z)-CYCLOART-23-ENE-3-BETA,25-DIOL - Optional[13C NMR]. (n.d.). SpectraBase.
- This compound. (n.d.).
- CYCLOART-23-ENE-3-beta,25-DIOL - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- (23E)-Cycloart-23-ene-3β,25-diol. (n.d.). ChemBK.
- In vitro antioxidant and antimicrobial activity cycloart–23–ene–3β,-25–diol (B2) isolated from Pongamia pinnata (L. Pierre). (2025).
- Antidiabetic activity of cycloart-23-ene-3beta, 25-diol (B2) isolated from Pongamia pinnata (L. Pierre) in streptozotocin-nicotinamide induced diabetic mice. (2025).
- EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol. (n.d.).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research progress of cycloartane triterpenoids and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikidata [wikidata.org]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Natural sources of Cycloart-23-ene-3beta,25-diol in plants.
An In-Depth Technical Guide to the Natural Sources, Isolation, and Characterization of Cycloart-23-ene-3beta,25-diol from Botanical Sources
Foreword
This compound, a pentacyclic triterpenoid of the cycloartane class, has garnered significant interest within the scientific community for its notable biological activities, including anti-inflammatory and cytotoxic effects. As research into natural products for drug discovery continues to expand, a comprehensive understanding of the botanical origins and the methodologies for isolating and identifying this compound is paramount. This guide is intended for researchers, natural product chemists, and drug development professionals, providing a detailed overview of the known plant sources of this compound and a technical walkthrough of the requisite experimental protocols for its extraction, purification, and structural elucidation.
Introduction to this compound
This compound (C₃₀H₅₀O₂) is a naturally occurring crystalline triterpene characterized by the distinctive 9,19-cyclopropane ring system of the cycloartane skeleton.[1] Its structure features hydroxyl groups at the 3-beta and 25-positions, which are crucial for its chemical reactivity and biological functions.[2]
Chemical Structure:
-
IUPAC Name: (3S,5R,8R,9S,10R,13R,14R,17R)-17-((R)-6-hydroxy-6-methylhept-4-en-2-yl)-4,4,10,13-tetramethyl-7-methylidene-hexadecahydro-1H-cyclopropa[a]phenanthren-3-ol
-
Molecular Formula: C₃₀H₅₀O₂[3]
-
Molecular Weight: 442.7 g/mol [3]
This compound has been the subject of numerous phytochemical and pharmacological investigations, demonstrating a range of biological activities. Notably, it has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[4][5] Furthermore, cytotoxic effects against various cancer cell lines have been reported, highlighting its potential as a lead compound in oncology research.[6][7]
Botanical Sources of this compound
This compound and its structural isomers and derivatives are distributed across a diverse range of plant families. The Euphorbiaceae and Meliaceae families are particularly rich sources. The following table summarizes the known botanical sources of this and closely related cycloartane triterpenoids.
| Family | Genus | Species | Plant Part | Reference(s) |
| Meliaceae | Trichilia | Trichilia dregeana | Leaves | [4][8] |
| Meliaceae | Guarea | Guarea macrophylla | Leaves | [9] |
| Meliaceae | Dysoxylum | Dysoxylum malabaricum | Bark | [7] |
| Euphorbiaceae | Euphorbia | Euphorbia spinidens | Whole Plant | [5] |
| Euphorbiaceae | Euphorbia | Euphorbia macrostegia | Whole Plant | [6] |
| Euphorbiaceae | Euphorbia | Euphorbia tirucalli | Stem Bark | [1] |
| Fabaceae | Pongamia | Pongamia pinnata | Stem Bark | [10] |
| Ranunculaceae | Cimicifuga | Cimicifuga foetida | Rhizomes, Aerial Parts | [11][12][13] |
| Ranunculaceae | Actaea | Actaea racemosa | Aerial Parts | [14] |
| Ranunculaceae | Souliea | Souliea vaginata | Rhizomes | [15][16][17][18] |
| Moraceae | Artocarpus | Artocarpus heterophyllus | Peel | [19] |
| Amaryllidaceae | Curculigo | Curculigo orchioides | Rhizomes | [20] |
Methodologies for Extraction, Isolation, and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The general workflow is depicted in the diagram below.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Cycloart-25-ene-3,24-diol | 10388-48-4 [smolecule.com]
- 3. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Cycloartane triterpenoids from Guarea macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trinor-cycloartane Glycosides from the Rhizomes of Cimicifuga foetida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloartane triterpenoids from the aerial parts of Cimicifuga foetida Linnaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Six New 9,19-Cycloartane Triterpenoids from Cimicifuga foetida L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three new cycloartane triterpene glycosides from Souliea vaginata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new cycloartane triterpenoid glycoside from Souliea vaginata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A new cycloartane triterpene glycoside from Souliea vaginata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. web.usm.my [web.usm.my]
- 20. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Cycloart-23-ene-3beta,25-diol: A Technical Guide for Researchers
Introduction: The Significance of Cycloartane Triterpenoids
Cycloart-23-ene-3beta,25-diol is a member of the cycloartane family of triterpenoids, a diverse class of natural products exhibiting a wide range of biological activities. These compounds are characterized by a distinctive tetracyclic core structure that includes a cyclopropane ring, which is biosynthetically derived from the cyclization of squalene. Found in various plant species, including those of the genera Trichilia and Euphorbia, cycloartanes serve as crucial intermediates in the biosynthesis of phytosterols and are also precursors to a vast array of bioactive molecules. This guide provides an in-depth exploration of the biosynthetic pathway leading to this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the enzymatic machinery, the key intermediates, and the plausible biochemical transformations that culminate in the formation of this specific cycloartane triterpenoid.
I. The Foundational Pathway: From Isoprenoid Precursors to the Cycloartane Skeleton
The journey to this compound begins with the universal building blocks of isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] While there can be some crosstalk between these pathways, the MVA pathway is predominantly responsible for the biosynthesis of triterpenoids and sterols.[2]
The assembly of the thirty-carbon precursor, squalene, is a multi-step process initiated by the sequential condensation of IPP and DMAPP molecules. This process culminates in the head-to-head condensation of two farnesyl diphosphate (FPP) molecules, a reaction catalyzed by squalene synthase. Squalene then undergoes epoxidation to form (S)-2,3-oxidosqualene, a critical branching point in triterpenoid and sterol biosynthesis.[3]
The defining step in the formation of the cycloartane skeleton is the cyclization of (S)-2,3-oxidosqualene. This complex intramolecular reaction is catalyzed by the enzyme cycloartenol synthase (CAS) , also known as (S)-2,3-epoxysqualene mutase (cyclizing, cycloartenol-forming).[4][5] This enzyme orchestrates a cascade of protonation, carbocation rearrangement, and ring-closure events, ultimately forming the characteristic tetracyclic structure with a cyclopropane ring between C-9 and C-19, yielding cycloartenol .[4] Cycloartenol is the foundational scaffold upon which further modifications will occur to produce this compound.
III. Experimental Approaches for Pathway Elucidation
The definitive characterization of the biosynthetic pathway for this compound requires a multi-faceted experimental approach. For researchers aiming to identify and characterize the enzymes involved, the following methodologies are crucial.
A. Gene Discovery and Functional Characterization
A common workflow for identifying the genes encoding the biosynthetic enzymes involves a combination of transcriptomics, bioinformatics, and biochemical assays.
B. Step-by-Step Protocol for Heterologous Expression and Enzyme Assay
The following provides a generalized protocol for the functional characterization of a candidate P450 enzyme in a heterologous host system like Nicotiana benthamiana.
1. Gene Cloning:
- Isolate total RNA from the plant tissue known to produce this compound.
- Synthesize first-strand cDNA using reverse transcriptase.
- Amplify the full-length coding sequence of the candidate P450 gene using PCR with gene-specific primers.
- Clone the PCR product into a suitable plant expression vector.
2. Heterologous Expression in N. benthamiana:
- Transform Agrobacterium tumefaciens with the expression vector containing the candidate P450 gene.
- Infiltrate the leaves of N. benthamiana with the transformed Agrobacterium. It is often beneficial to co-infiltrate with a vector expressing a cytochrome P450 reductase (CPR), as P450s require a redox partner for activity.
- Allow for transient expression of the protein over 3-5 days.
3. Substrate Feeding and Metabolite Extraction:
- Infiltrate the leaves expressing the candidate P450 with a solution containing the precursor, cycloartenol.
- After an incubation period, harvest the leaf tissue and grind it in liquid nitrogen.
- Perform a solvent extraction (e.g., with ethyl acetate or methanol) to isolate the metabolites.
4. Product Analysis:
- Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of new products.
- Compare the retention time and mass spectrum of any new peaks with an authentic standard of this compound or its potential intermediates.
- For structural confirmation, purify the product using High-Performance Liquid Chromatography (HPLC) and perform Nuclear Magnetic Resonance (NMR) spectroscopy.
C. Analytical Techniques for Pathway Intermediates
The identification of intermediates and the final product in biosynthetic pathways relies on a suite of powerful analytical techniques.
| Analytical Technique | Application in Pathway Elucidation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile or derivatized triterpenoids. Provides information on molecular weight and fragmentation patterns for structural elucidation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile triterpenoids. High sensitivity and ability to analyze complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Purification of triterpenoids from crude extracts for further analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of purified compounds, including stereochemistry. |
IV. Metabolic Engineering and Future Perspectives
A thorough understanding of the biosynthetic pathway of this compound opens up avenues for metabolic engineering to enhance its production or to generate novel derivatives. [6]By identifying the rate-limiting steps and the key enzymes, it is possible to:
-
Overexpress biosynthetic genes: Increase the expression of genes encoding enzymes like cycloartenol synthase or the specific P450s to boost the production of the final compound. [7]* Reconstruct the pathway in a heterologous host: Introduce the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli for scalable and sustainable production. [8]* Enzyme engineering: Modify the substrate specificity of the P450 enzymes to produce novel cycloartane derivatives with potentially enhanced biological activities.
The elucidation of the complete biosynthetic pathway of this compound remains an active area of research. Future work will likely focus on the definitive identification and characterization of the specific P450 enzymes responsible for the late-stage modifications of the cycloartenol scaffold. This knowledge will not only deepen our understanding of the vast chemical diversity of plant triterpenoids but also provide valuable tools for the biotechnological production of medicinally important compounds.
References
-
Rinner, U. The mevalonate and methylerythritol phosphate pathway. Institute of Organic Chemistry, University of Graz. [Link]
- Ramírez-Estrada, K., Vidal-Limon, H., Hidalgo, D., & Moy-López, N. (2016). The Mevalonate and Methylerythritol Phosphate Pathways: Terpenoids and Steroids. Chemical Diversity of Plant Specialized Metabolites, 1-27.
- Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172-13177.
-
Noushahi, H. A., Khan, A. H., & Iqbal, J. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Plant Growth Regulation, 97(2), 241-255. [Link]
-
Ghosh, S. (2017). Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. Frontiers in plant science, 8, 1886. [Link]
- Lichtenthaler, H. K. (1999). The 1-deoxy-D-xylulose-5-phosphate pathway of isoprenoid biosynthesis in plants. Annual review of plant biology, 50(1), 47-65.
- Corey, E. J., Matsuda, S. P., & Bartel, B. (1993). Isolation of an Arabidopsis thaliana gene encoding cycloartenol synthase by functional expression in a yeast mutant lacking lanosterol synthase by the use of a chromatographic screen. Proceedings of the National Academy of Sciences, 90(24), 11628-11632.
- Opitz, S., & Nes, W. D. (2014). Both methylerythritol phosphate and mevalonate pathways contribute to biosynthesis of each of the major isoprenoid classes in young cotton seedlings. Phytochemistry, 108, 9-18.
-
Wikipedia. (2023). Cycloartenol synthase. In Wikipedia. [Link]
- Misra, R. C., & Ghosh, S. (2020). Recent trends in the elucidation of complex triterpene biosynthetic pathways in horticultural trees. Horticulture Research, 7(1), 1-16.
-
Xu, Y., et al. (2023). Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. Plant Physiology, 191(2), 1085-1100. [Link]
-
Kim, J. K., et al. (2018). Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd. International Journal of Molecular Sciences, 19(12), 3848. [Link]
-
Darnet, S., & Schaller, H. (2019). Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana. PLOS ONE, 14(1), e0209444. [Link]
-
Shi, Y., et al. (2020). Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus. The Plant Journal, 101(5), 1167-1180. [Link]
- Janocha, S., & Bernhardt, R. (2015). Terpene Hydroxylation with Microbial Cytochrome P450 Monooxygenases. Methods in molecular biology (Clifton, N.J.), 1260, 129–146.
-
Banthorpe, D. V., & Wirz-Justice, A. (1969). Terpene biosynthesis. Part I. Preliminary tracer studies on terpenoids and chlorophyll of Tanacetum vulgare L. Journal of the Chemical Society C: Organic, 541-549. [Link]
-
Sharma, A., & Ghosh, S. (2023). Recent advances in triterpenoid pathway elucidation and engineering. Biotechnology Advances, 67, 108214. [Link]
- Girhard, M., & Urlacher, V. B. (2014). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Biotechnology and applied biochemistry, 61(1), 2-18.
-
Noushahi, H. A., Khan, A. H., & Iqbal, J. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. ResearchGate. [Link]
-
Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. ResearchGate. [Link]
-
Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of hydrocarbon hydroxylation by cytochrome P450 enzymes. Chemical reviews, 104(9), 3947-3980. [Link]
-
Pardhe, B. D., et al. (2023). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. Applied and Environmental Microbiology, 89(1), e01585-22. [Link]
-
Qi, X., et al. (2013). Biochemical analysis of a multifunction cytochrome P450 (CYP51) enzyme required for synthesis of antimicrobial triterpenes in plants. John Innes Centre. [Link]
-
Cane, D. E., & Iyengar, R. (1979). Studies in terpenoid biosynthesis. Part XVII. Biosynthesis of the sesquiterpenoids cyclonerodiol and cyclonerotriol. Journal of the Chemical Society, Perkin Transactions 1, 1212-1218. [Link]
-
Bell, S. G., et al. (2015). Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation. Chemistry-A European Journal, 21(48), 17349-17356. [Link]
-
Ma, L., et al. (2022). Advances in biosynthesis of triterpenoid saponins in medicinal plants. Chinese journal of natural medicines, 20(2), 81-93. [Link]
-
Keasling Lab. (n.d.). Metabolic Engineering. Keasling Lab. [Link]
-
Moses, T., et al. (2021). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences, 22(16), 8847. [Link]
-
Ananga, A., et al. (2013). Application of metabolic engineering to enhance the content of alkaloids in medicinal plants. Frontiers in plant science, 4, 501. [Link]
-
Choi, K. R., et al. (2018). Advancement of Metabolic Engineering Assisted by Synthetic Biology. Journal of microbiology and biotechnology, 28(12), 1951-1960. [Link]
-
Life Science with KMD. (2020, June 29). PLANT METABOLIC ENGINEERING [Video]. YouTube. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Cycloartenol synthase - Wikipedia [en.wikipedia.org]
- 6. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic Engineering [keaslinglab.lbl.gov]
An In-depth Technical Guide to Cycloart-23-ene-3beta,25-diol: Properties, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloart-23-ene-3beta,25-diol is a naturally occurring pentacyclic triterpenoid belonging to the cycloartane family. These compounds are characterized by a distinctive cyclopropane ring at C-9/C-19 of the steroid nucleus. Found in a variety of plant species, this compound has garnered significant attention within the scientific community for its notable biological activities, particularly its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its isolation and characterization, and an in-depth exploration of its mechanism of action, with a focus on its potential as a therapeutic agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in preclinical and clinical research.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₀O₂ | [1][2][3] |
| Molar Mass | 442.72 g/mol | [1][2][3] |
| Melting Point | 198-199 °C | [1][4] |
| Boiling Point (Predicted) | 536.1 ± 23.0 °C | [1][4] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1][4] |
| Appearance | Solid | [3] |
| CAS Number | 14599-48-5 | [2][3][5] |
Solubility: Information regarding the specific solubility of this compound in various solvents is not extensively detailed in the available literature. However, based on the general solubility of cycloartane triterpenoids and the solvents used in its extraction, it is expected to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol, and poorly soluble in water.
Natural Occurrence and Biosynthesis
This compound has been isolated from a diverse range of plant species, highlighting its widespread distribution in the plant kingdom. Notable sources include:
-
Trichilia dregeana[6]
-
Euphorbia spinidens[7]
-
Pongamia pinnata[8]
-
Artocarpus heterophylus (Jackfruit)[9]
The biosynthesis of cycloartane triterpenoids, including this compound, is a complex enzymatic process originating from the cyclization of 2,3-oxidosqualene.
Caption: Generalized biosynthetic pathway of cycloartane triterpenoids.
Isolation and Purification: A Methodological Approach
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on established methodologies.
Experimental Workflow: Isolation and Purification
Caption: A typical workflow for the isolation and purification of this compound.
Step-by-Step Protocol:
-
Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves or bark) is subjected to extraction.
-
Extraction: The powdered material is macerated with a suitable organic solvent, such as methanol or a mixture of acetone and chloroform, at room temperature for an extended period. This process is often repeated to ensure exhaustive extraction.
-
Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions showing the presence of this compound are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structural Elucidation and Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon skeleton and the stereochemistry of the molecule. Key characteristic signals in the ¹H NMR spectrum include those for the cyclopropane ring protons, olefinic protons, and the protons of the methyl groups. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Activity: COX Inhibition
The primary mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit cyclooxygenase (COX) enzymes.[6][7] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Studies have shown that this compound exhibits a preferential inhibitory activity against COX-2 over COX-1.[6][7] This selectivity is a desirable characteristic for an anti-inflammatory agent, as COX-1 is involved in a variety of physiological housekeeping functions, and its inhibition can lead to undesirable side effects.
Caption: Mechanism of anti-inflammatory action of this compound via selective COX-2 inhibition.
Experimental Protocol: In Vitro COX Inhibitory Assay
The following is a representative protocol for assessing the COX inhibitory activity of this compound.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Incubation: In a multi-well plate, incubate the respective COX enzyme with various concentrations of this compound or a control inhibitor for a specified period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation time, terminate the reaction.
-
Quantification of Prostaglandins: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Antioxidant Activity
In addition to its anti-inflammatory effects, this compound has been shown to possess significant antioxidant properties.[8] It can scavenge various free radicals, including DPPH, superoxide, and hydroxyl radicals, in a dose-dependent manner.[8] This antioxidant activity may contribute to its overall therapeutic potential by protecting cells from oxidative stress-induced damage.
Potential Therapeutic Applications
The dual anti-inflammatory and antioxidant activities of this compound make it a promising candidate for the development of new therapeutic agents for a variety of conditions, including:
-
Inflammatory disorders such as arthritis.
-
Pain management.
-
Conditions associated with oxidative stress.
Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and significant biological activities. Its selective inhibition of COX-2, coupled with its antioxidant properties, positions it as a strong candidate for further investigation in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its key characteristics and the methodologies required for its study, serving as a valuable resource for researchers dedicated to exploring the therapeutic potential of natural compounds.
References
-
(23E)-Cycloart-23-ene-3β,25-diol - ChemBK. Available at: [Link]
- Eldeen, I. M., Elgorashi, E. E., van Staden, J. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. Journal of Ethnopharmacology, 113(1), 165-168.
-
(3β,23E)-Cycloarta-23-ene-3,25-diol - LookChem. Available at: [Link]
-
This compound | C30H50O2 | CID 393626 - PubChem. Available at: [Link]
- Ghasemzadeh, A., Ghasemzadeh, N., Ebrahimi, M., & Ghasemzadeh, A. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats.
-
Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana | Request PDF - ResearchGate. Available at: [Link]
-
(23Z)-CYCLOART-23-ENE-3-BETA,25-DIOL - Optional[13C NMR] - SpectraBase. Available at: [Link]
-
CYCLOART-23-ENE-3-beta,25-DIOL - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
- Sachin, B. S., Sharma, S. C., Seth, A., & Tasduq, S. A. (2012). In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre). Asian Pacific Journal of Tropical Biomedicine, 2(12), 963-969.
-
EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol - ResearchGate. Available at: [Link]
- Nahar, K., Shams, M. N., Hasan, C. M., Jahan, S., Ahmed, S., & Sohrab, M. H. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113-122.
-
Antidiabetic activity of cycloart-23-ene-3beta, 25-diol (B2) isolated from Pongamia pinnata (L. Pierre) in streptozotocin-nicotinamide induced diabetic mice | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cycloart-25-ene-3,24-diol | C30H50O2 | CID 14313590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of Cycloart-23-ene-3beta,25-diol.
An In-Depth Technical Guide to Cycloart-23-ene-3beta,25-diol: From Discovery to Therapeutic Potential
Abstract
This compound is a naturally occurring cycloartane-type triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this molecule, intended for researchers, scientists, and professionals in the field of drug development. The guide covers the discovery and natural sources of the compound, its physicochemical characteristics, and a detailed exploration of its biological activities and potential mechanisms of action. Furthermore, it outlines detailed protocols for its isolation, purification, and structural elucidation. The proposed biosynthetic pathway is also discussed, highlighting the enzymatic steps involved in its formation in plants. While the total chemical synthesis of this compound has not yet been reported in the literature, this guide serves as a valuable resource for advancing the research and development of this promising natural product.
Introduction
Cycloartane triterpenoids are a diverse class of natural products characterized by a tetracyclic core with a distinctive cyclopropane ring. These compounds are widely distributed in the plant kingdom and have been the subject of extensive phytochemical and pharmacological research due to their broad spectrum of biological activities. This compound is one such molecule that has emerged as a compound of interest, demonstrating notable anti-inflammatory and cytotoxic effects in preclinical studies. This guide aims to consolidate the current scientific knowledge on this compound, providing a foundational resource for its further investigation and potential therapeutic application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [1] |
| Molecular Weight | 442.7 g/mol | [1] |
| IUPAC Name | (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-ol | [1] |
| CAS Number | 14599-48-5 | [1] |
| Melting Point | 198-199 °C | [2] |
| Appearance | Crystalline solid | [3] |
Discovery and Natural Occurrence
The initial discovery of this compound appears to date back to a 1987 study by A. Q. Khan and colleagues, who isolated the compound from the stem bark of Euphorbia tirucalli[3]. Since then, it has been identified in a variety of other plant species, highlighting its distribution across different plant families. Notable natural sources include:
-
Euphorbia spinidens : This plant has been identified as a rich source of the compound[4].
-
Trichilia dregeana : The leaves of this tree are another documented source[5].
-
Artocarpus heterophyllus (Jackfruit): The peel of the ripe fruit has been found to contain this compound[6].
-
Guarea macrophylla [7]
-
Euphorbia petiolata [7]
The presence of this compound in multiple, unrelated plant species suggests a conserved biosynthetic pathway and potentially important ecological or physiological roles in these plants.
Biosynthesis
The biosynthesis of this compound follows the general pathway for cycloartane triterpenoids, originating from the cyclization of 2,3-oxidosqualene. The key steps are outlined below:
-
Cyclization of 2,3-Oxidosqualene : The pathway is initiated by the enzyme cycloartenol synthase , which catalyzes the proton-initiated cyclization of 2,3-oxidosqualene to form the characteristic cycloartane skeleton of cycloartenol.
-
Post-Cyclization Modifications : Following the formation of the cycloartane core, a series of enzymatic modifications, including oxidation, dehydrogenation, and hydroxylation, are required to yield this compound. While the specific enzymes responsible for these transformations have not been fully elucidated, it is proposed that:
-
A desaturase or a cytochrome P450 monooxygenase is responsible for the introduction of the double bond at the C-23 position.
-
A hydroxylase , likely a cytochrome P450 , catalyzes the hydroxylation at the C-25 position.
-
Caption: Proposed biosynthetic pathway of this compound.
Chemical Synthesis
To date, a total chemical synthesis of this compound has not been reported in the peer-reviewed scientific literature. The complex stereochemistry of the cycloartane core presents a significant challenge for synthetic chemists. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for extensive pharmacological studies and for the synthesis of novel analogs with potentially improved therapeutic properties.
Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies described in the literature[4][6].
Experimental Protocol: Isolation and Purification
-
Extraction :
-
Air-dry and powder the plant material (e.g., leaves, bark).
-
Macerate the powdered material with a suitable solvent system, such as acetone-chloroform or methanol, at room temperature for an extended period (e.g., 48-72 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in a mixture of methanol and water.
-
Perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract.
-
-
Column Chromatography :
-
Subject the most promising fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, collecting fractions of a defined volume.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.
-
-
High-Performance Liquid Chromatography (HPLC) Purification :
-
Further purify the enriched fractions using preparative or semi-preparative HPLC.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water[8].
-
Monitor the elution profile with a UV detector at a low wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore in the molecule.
-
Collect the peak corresponding to this compound and concentrate it to yield the pure compound.
-
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton and the stereochemistry of the molecule. Key characteristic signals include:
-
¹H NMR : The presence of signals corresponding to the cyclopropane ring protons, olefinic protons of the C-23 double bond, and the methyl groups of the cycloartane core and the side chain.
-
¹³C NMR : The chemical shifts of the 30 carbon atoms, including the characteristic upfield signals of the cyclopropane carbons and the downfield signals of the olefinic carbons and the carbons bearing hydroxyl groups.
A summary of reported ¹³C NMR data is provided below:
| Carbon | Chemical Shift (δ) |
| C-3 | ~78.8 ppm |
| C-23 | ~125.3 ppm |
| C-24 | ~138.5 ppm |
| C-25 | ~70.9 ppm |
Note: Chemical shifts can vary slightly depending on the solvent used.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule, particularly the side chain.
Biological Activity and Mechanism of Action
This compound has demonstrated promising biological activities, with its anti-inflammatory and cytotoxic effects being the most studied.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Notably, it shows a degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for an anti-inflammatory agent as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors[5].
Cytotoxic Activity
This compound has also been shown to exhibit cytotoxic effects against various cancer cell lines. The available data suggests that it may be a promising candidate for further investigation as an anticancer agent.
| Cell Line | Activity Metric | Value (µg/mL) | Value (µM) | Source |
| MDA-MB-468 (Breast Cancer) | LD₅₀ | 2.05 | ~4.63 | [5] |
| MCF-7 (Breast Cancer) | LD₅₀ | 5.4 | ~12.2 | [5] |
| COX-1 Inhibition | IC₅₀ | - | 97.0 | [5] |
| COX-2 Inhibition | IC₅₀ | - | 40.0 | [5] |
The precise molecular mechanisms underlying the cytotoxic activity of this compound are not yet fully understood and warrant further investigation.
Conclusion
This compound is a naturally occurring cycloartane triterpenoid with significant potential for therapeutic development, particularly in the areas of inflammation and oncology. While its isolation from natural sources and its biological activities have been documented, further research is needed to fully elucidate its biosynthetic pathway, develop a total chemical synthesis, and comprehensively characterize its pharmacological profile and mechanism of action. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural product.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats.
-
PubChem. (n.d.). Cycloart-23-ene-3,25-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Eldeen, I. M., et al. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). CYCLOART-23-ENE-3-beta,25-DIOL. Wiley-VCH GmbH. Retrieved from [Link]
- Nahar, K., et al. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113-122.
-
ResearchGate. (n.d.). EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol. Retrieved from [Link]
-
ChemBK. (n.d.). (23E)-Cycloart-23-ene-3β,25-diol. Retrieved from [Link]
-
ConductScience. (2019). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]
-
JOCPR. (2015). Preliminary phytochemical and HPLC screening of triterpenoids from the bark of Callicarpa arborea Roxb. Retrieved from [Link]
-
ResearchGate. (n.d.). Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. Retrieved from [Link]
- ACS Omega. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega, 7(29), 25205–25213.
- Oleszek, W., & Stochmal, A. (2011). High Performance Liquid Chromatography of Triterpenes (Including Saponins). In High Performance Liquid Chromatography in Phytochemical Analysis. CRC Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.usm.my [web.usm.my]
- 7. Cycloart-23-ene-3,25-diol | C30H50O2 | CID 5470009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Cycloart-23-ene-3β,25-diol: From Nomenclature to Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
Cycloart-23-ene-3β,25-diol is a naturally occurring pentacyclic triterpenoid belonging to the cycloartane family. The defining feature of this class is the cyclopropane ring fused to the steroid backbone at C-9 and C-10, which distinguishes it from other triterpenoids. Understanding its precise chemical identity is foundational for any research endeavor.
IUPAC Name
The formal IUPAC name for this compound is (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R,4E)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹’³.0³’⁸.0¹²’¹⁶]octadecan-6-ol [1]. This systematic name precisely describes the stereochemistry and connectivity of every atom within the complex pentacyclic structure. The common name, Cycloart-23-ene-3β,25-diol, is more frequently used in literature for brevity and clearly indicates the key functional groups: a double bond at C-23, and hydroxyl groups at the 3β and 25 positions.
Synonyms and Identifiers
In scientific literature and chemical databases, this compound may be referenced by several synonyms. Recognizing these is crucial for comprehensive literature searches.
| Identifier Type | Value | Source |
| CAS Number | 14599-48-5 | PubChem[1], ChemBK[2] |
| PubChem CID | 393626 | PubChem[1] |
| Molecular Formula | C₃₀H₅₀O₂ | PubChem[1], ChemBK[2] |
| Synonym | (23E)-Cycloart-23-ene-3β,25-diol | ChemBK[2] |
| Synonym | 9,19-Cyclolanost-23-ene-3,25-diol | PubChem[3] |
Physicochemical Properties
A summary of its key computed and experimental properties provides essential data for experimental design, such as solvent selection for extraction, chromatography, and bioassays.
| Property | Value | Notes |
| Molar Mass | 442.72 g/mol | PubChem[1], ChemBK[2] |
| Melting Point | 198-199 °C | Solv: chloroform[2] |
| Boiling Point | 536.1±23.0 °C | Predicted[2] |
| Density | 1.05±0.1 g/cm³ | Predicted[2] |
Natural Occurrence and Isolation Strategy
Cycloart-23-ene-3β,25-diol is a phytochemical isolated from various plant species, particularly within the Euphorbiaceae and Meliaceae families. Its presence in plants used in traditional medicine often correlates with the ethnobotanical uses of those plants for treating inflammatory conditions.
Known Plant Sources:
-
Euphorbia spinidens : A rich source of the compound[4].
-
Euphorbia macrostegia [5].
-
Trichilia dregeana [6].
-
Pongamia pinnata (Stem Bark).
Rationale for Isolation Protocol
The isolation of a specific natural product like Cycloart-23-ene-3β,25-diol from a complex plant matrix is a multi-step process. The choice of solvents and chromatographic techniques is dictated by the compound's polarity. As a diol, it possesses moderate polarity, distinguishing it from both highly nonpolar lipids and highly polar glycosides.
Experimental Protocol: Bioassay-Guided Fractionation
This protocol outlines a standard methodology for isolating the compound, using bioactivity (e.g., anti-inflammatory activity) to guide the separation process.
Step 1: Extraction
-
Obtain dried, powdered plant material (e.g., leaves or stem bark).
-
Perform sequential solvent extraction, starting with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate or a chloroform/acetone mixture, where cycloartane triterpenoids are typically soluble[4].
-
Concentrate the ethyl acetate fraction in vacuo to yield a crude extract. Causality: This sequential extraction enriches the target compound in the ethyl acetate fraction, simplifying subsequent purification steps.
Step 2: Column Chromatography (Initial Fractionation)
-
Prepare a silica gel column. The size of the column depends on the amount of crude extract.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Screen the combined fractions for the desired biological activity (e.g., COX-2 inhibition). Trustworthiness: This bioassay-guided approach ensures that purification efforts remain focused on the biologically active components.
Step 3: Purification via HPLC
-
Subject the most active fraction from column chromatography to further purification using High-Performance Liquid Chromatography (HPLC)[4].
-
A C18 reverse-phase column is often suitable, using a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Monitor the eluent with a UV detector and collect the peak corresponding to the target compound.
-
Repeat the HPLC purification if necessary to achieve high purity (>98%).
Step 4: Structure Elucidation and Verification
-
Confirm the identity and structure of the purified compound using standard spectroscopic techniques:
-
Compare the obtained spectral data with published literature values to validate the compound's identity.
Workflow Diagram
Caption: Bioassay-guided isolation workflow for Cycloart-23-ene-3β,25-diol.
Pharmacological Profile and Mechanism of Action
Research has primarily focused on the anti-inflammatory, analgesic, and antioxidant properties of Cycloart-23-ene-3β,25-diol, making it a compound of interest for developing new therapeutic agents.
Anti-Inflammatory Activity
The most well-documented activity of this compound is its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
-
Mechanism: Cycloart-23-ene-3β,25-diol demonstrates inhibitory activity against both COX-1 and COX-2, with a notable selectivity towards COX-2[4][6].
-
Significance: COX-2 is the inducible isoform of the enzyme, and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors (like NSAIDs), which also block the protective COX-1 enzyme.
-
Quantitative Data: In one study, the compound showed 80% inhibition of COX-2 at 100 µM (IC₅₀ = 40 µM) and weaker activity against COX-1 (56% inhibition, IC₅₀ = 97 µM)[6].
In vivo studies have corroborated these findings, showing that the compound can significantly reduce carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice[4].
Signaling Pathway Diagram
Caption: Mechanism of action via selective inhibition of the COX-2 pathway.
Antioxidant and Antimicrobial Activities
Studies have also demonstrated that Cycloart-23-ene-3β,25-diol possesses significant antioxidant properties. It exhibits dose-dependent radical scavenging activity against various reactive oxygen species (ROS), including DPPH, superoxide, and hydroxyl radicals. Its antioxidant capacity was found to be greater than the standard β-tocopherol in several assays.
Furthermore, the compound has shown broad-spectrum antibacterial activity and potent activity against yeast-type fungi, suggesting its potential as a multi-target therapeutic agent.
Future Directions and Therapeutic Potential
The dual action of Cycloart-23-ene-3β,25-diol as a selective COX-2 inhibitor and a potent antioxidant presents a compelling profile for drug development.
-
Drug Design: It can serve as a lead compound for designing novel anti-inflammatory drugs with a potentially improved safety profile[4].
-
Neuroinflammation: Given the link between oxidative stress, inflammation, and neurodegenerative diseases, its properties warrant investigation in models of neuroinflammation.
-
Oncology: Recent studies have begun to explore its role in modulating the unfolded protein response (UPR) and inducing apoptosis in breast cancer cell lines, opening a new avenue for cancer research[5].
The comprehensive data presented in this guide provides a solid foundation for researchers to design and execute further studies aimed at fully elucidating and harnessing the therapeutic potential of this promising natural product.
References
-
ChemBK. (23E)-Cycloart-23-ene-3β,25-diol. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 393626, Cycloart-23-ene-3beta,25-diol. [Link]
-
Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities. Prostaglandins & Other Lipid Mediators, 150, 106473. [Link]
-
Fankam, A. G., et al. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. South African Journal of Botany, 73(3), 366-371. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9889589, Cycloart-22-ene-3,25-diol. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14313590, Cycloart-25-ene-3,24-diol. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146156297, 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol. [Link]
-
Badole, S. L., et al. (2011). In vitro antioxidant and antimicrobial activity cycloart–23–ene–3β,-25–diol (B2) isolated from Pongamia pinnata (L. Pierre). Asian Pacific Journal of Tropical Medicine, 4(11), 908-914. [Link]
-
Keyvaloo Shahrestanaki, M., et al. (2022). Cycloartane triterpenoid from Euphorbia macrostegia modulates ER stress signaling pathways to induce apoptosis in MDA-MB231 and MCF-7 breast cancer cell lines. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129681941, 9,19-Cyclolanost-23-ene-3,25-diol. [Link]
-
Halim, M. A., et al. (2013). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Journal of Basic & Applied Sciences, 9, 395-400. [Link]
Sources
- 1. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 9,19-Cyclolanost-23-ene-3,25-diol | C30H50O2 | CID 129681941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Introduction to Cycloart-23-ene-3beta,25-diol: A Promising Natural Compound
An In-Depth Technical Guide to Commercial Sourcing and Application of Cycloart-23-ene-3beta,25-diol for Preclinical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a natural triterpenoid of significant interest for its therapeutic potential. We will delve into its scientific background, identify reliable commercial suppliers, and offer detailed protocols for its quality validation and application in a research setting. Our focus is on providing practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
This compound is a natural crystalline triterpene belonging to the cycloartane family, which are precursors for the synthesis of plant steroids[1][2]. This pentacyclic steroid has garnered attention in the scientific community for its notable biological activities, particularly its anti-inflammatory properties[2][3].
Chemical Profile:
-
Molecular Weight: 442.7 g/mol [4]
Isolated from various plant sources, including the stem bark of Euphorbia tirucalli and leaves of Trichilia dregeana, this compound serves as a valuable lead for developing novel therapeutic agents[1][3]. Its unique structure, featuring a cyclopropane ring within the tetracyclic core, is a key determinant of its biological function.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism behind the anti-inflammatory effects of this compound is its selective inhibition of cyclooxygenase-2 (COX-2)[2][3]. Understanding this pathway is critical for designing relevant experiments.
The Arachidonic Acid Cascade and COX Enzymes: Inflammation is a complex biological response often mediated by prostaglandins. The synthesis of prostaglandins is catalyzed by two key enzymes: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the gastric lining and platelet aggregation.
-
COX-2 is an inducible enzyme, meaning its expression is upregulated at sites of inflammation by stimuli like cytokines and endotoxins. It produces prostaglandins that mediate pain, fever, and inflammation.
This compound has demonstrated a higher inhibitory activity against COX-2 compared to COX-1[2][3]. This selectivity is a highly desirable trait for an anti-inflammatory agent, as it suggests a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors (traditional NSAIDs) that block both enzymes. In one study, the compound showed 80% inhibitory activity against COX-2 at a concentration of 100 µM (with an IC50 of 40 µM), while exhibiting weaker activity against COX-1 (56% inhibition, IC50 of 97 µM)[3]. This preferential action makes it a compelling candidate for further investigation in inflammatory disorders.
Caption: Selective inhibition of COX-2 by this compound.
Commercial Suppliers of Research-Grade this compound
Sourcing high-purity compounds is a critical first step for any research project. The following table summarizes key information for several commercial suppliers. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and identity.
| Supplier | Product Name | Purity | Available Quantities | Storage Information | Notes |
| MedChemExpress [1] | Cycloart-23-ene-3β,25-diol | Not specified, CoA available | Inquire | Room temperature (US) | For research use only. |
| AbMole BioScience [6][8] | Cycloart-23-ene-3β,25-diol | >95% | Inquire | Powder: -20°C (3 years); In solvent: -80°C (6 months) | Provides CoA and MSDS. Advises against repeated freeze-thaw cycles. |
| Targetmol (via CymitQuimica) [5] | Cycloart-23-ene-3,25-diol | 98% | Inquire | Solid | States compound has anti-inflammatory properties. |
| Real-Gene Labs [9] | Cycloart-23-ene-3,25-diol | >98% | M.O.Q. 5mg | Not specified | Sold as a Reference Standard / Inhibitor. |
| Phenyx [10] | Cycloart-23-ene-3β,25-diol | Not specified | Check availability | Not specified | Listed as a natural crystalline triterpene. |
Note: Availability and specifications are subject to change. Always verify with the supplier directly.
Procurement and In-House Quality Assessment
While suppliers provide a CoA, independent verification is a cornerstone of trustworthy research. The rationale for in-house QC is to confirm the identity, purity, and integrity of the compound after shipping and handling, ensuring that the material used in experiments is exactly what it is claimed to be.
Step-by-Step QC Protocol
-
Visual Inspection: Upon receipt, check for a uniform, crystalline solid. Any discoloration or heterogeneity could indicate degradation or impurities.
-
Solubility Test: Triterpenoids often have low aqueous solubility[11]. Test solubility in common lab solvents (e.g., DMSO, Ethanol) to prepare for stock solution creation. AbMole suggests that information on stability in solution is often limited, recommending fresh preparations and storage in aliquots[6].
-
Identity and Purity Verification via LC-MS:
-
Objective: To confirm the molecular weight and assess the purity of the compound.
-
Methodology:
-
Prepare a 1 mg/mL stock solution in an appropriate solvent (e.g., Methanol or Acetonitrile).
-
Dilute to a working concentration of ~10 µg/mL.
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., Water:Acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector (scan ~200-400 nm) and a mass spectrometer.
-
-
Expected Results:
-
HPLC: A single major peak indicates high purity. Purity can be calculated based on the area under the curve.
-
MS: The mass spectrometer should detect the parent ion. For this compound (C₃₀H₅₀O₂), expect to see an [M+H]⁺ ion at m/z 443.38 or an [M+Na]⁺ ion at m/z 465.37.
-
-
-
Structural Confirmation via NMR (Optional but Recommended):
-
Objective: To provide unambiguous structural confirmation.
-
Methodology: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The resulting spectra should match published data for this compound. Key characteristic signals, such as those for the cyclopropane ring protons and olefinic protons, should be present.
-
Caption: A self-validating workflow for in-house quality control.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to validate the biological activity of your sourced this compound. The choice of a cell-free enzymatic assay provides a direct measure of enzyme inhibition, removing the complexities of cell uptake and metabolism.
Objective: To determine the IC50 value of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (contains reaction buffer, heme, etc.)
-
This compound
-
DMSO (for stock solution)
-
96-well microplate
-
Plate reader
Methodology:
-
Prepare Compound Stock: Create a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" with DMSO only.
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer according to the assay kit instructions.
-
Reaction Setup (in a 96-well plate):
-
Add 10 µL of each compound dilution (or vehicle control) to respective wells.
-
Add 150 µL of the reaction buffer.
-
Add 10 µL of the COX-2 enzyme solution.
-
Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of arachidonic acid substrate to each well to start the reaction.
-
Measure Activity: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. The kit will specify the detection method, which is typically based on the peroxidase activity of COX, producing a colorimetric or fluorometric product.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Handling, Storage, and Formulation Considerations
Proper handling is crucial to maintain the compound's integrity.
-
Storage: As recommended by suppliers like AbMole, store the solid powder at -20°C for long-term stability[6][8]. For solutions, prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to six months[6].
-
Formulation for In Vivo Studies: Due to the hydrophobic nature of triterpenoids, formulation for in vivo administration requires careful consideration to ensure bioavailability. Options include:
Conclusion
This compound is a natural product with well-documented anti-inflammatory properties, primarily acting through selective COX-2 inhibition[2][3]. For researchers investigating this compound, sourcing from reputable suppliers and conducting rigorous in-house quality control are paramount for obtaining reliable and reproducible data. The protocols and workflows detailed in this guide provide a framework for the confident procurement, validation, and experimental application of this promising molecule in the pursuit of novel anti-inflammatory therapeutics.
References
-
Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. PubMed. [Link]
-
Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana | Request PDF. ResearchGate. [Link]
-
This compound | C30H50O2 | CID 393626. PubChem. [Link]
-
Cycloart-23-ene-3β,25-diol - Phenyx. Phenyx. [Link]
-
In vitro antioxidant and antimicrobial activity cycloart–23–ene–3β,-25–diol (B2) isolated from Pongamia pinnata (L. Pierre) - ResearchGate. ResearchGate. [Link]
-
(23E)-Cycloart-23-ene-3β,25-diol - ChemBK. ChemBK. [Link]
-
Cycloart-23-ene-3,25-diol [>98%] - Real-Gene Labs. Real-Gene Labs. [Link]
-
29-Norcycloart-23-ene-3,25-diol - ChemFarm. ChemFarm. [Link]
-
The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC - NIH. National Institutes of Health. [Link]
-
Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by - Maximum Academic Press. Maximum Academic Press. [Link]
-
Cycloart-22-ene-3,25-diol | C30H50O2 | CID 9889589 - PubChem - NIH. National Institutes of Health. [Link]
-
Cycloart-25-ene-3,24-diol | C30H50O2 | CID 14313590 - PubChem. PubChem. [Link]
-
Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cycloart-23-ene-3,25-diol | CymitQuimica [cymitquimica.com]
- 6. abmole.com [abmole.com]
- 7. web.usm.my [web.usm.my]
- 8. abmole.com [abmole.com]
- 9. realgenelabs.com [realgenelabs.com]
- 10. Cycloart-23-ene-3β,25-diol | Phenyx [phenyx-ms.com]
- 11. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Purity Isolation of Cycloart-23-ene-3β,25-diol from Pongamia pinnata Bark
Introduction: Unlocking the Therapeutic Potential of Pongamia pinnata
Pongamia pinnata (L.) Pierre, a versatile leguminous tree, has a rich history in traditional medicine, where various parts of the plant are used to treat a spectrum of ailments.[1] Scientific investigations have begun to validate these ethnobotanical uses, revealing a wealth of bioactive phytochemicals within the plant. Among these, the cycloartane triterpenoids represent a class of compounds with significant therapeutic promise.[2][3][4] This guide provides a comprehensive, field-proven protocol for the isolation and characterization of a key bioactive constituent from the stem bark of Pongamia pinnata: Cycloart-23-ene-3β,25-diol .
This pentacyclic triterpenoid has garnered attention for its diverse pharmacological activities, including antihyperglycemic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][5] As a selective COX-2 inhibitor, it presents a promising scaffold for the development of novel anti-inflammatory agents with potentially reduced side effects compared to non-selective NSAIDs.[6] The protocol herein is designed to be a self-validating system, guiding researchers from raw plant material to a highly purified, well-characterized compound suitable for further biological evaluation and drug discovery efforts.
Foundational Principles: The "Why" Behind the Workflow
The successful isolation of a target natural product hinges on a logical sequence of extraction and purification steps that exploit the compound's unique physicochemical properties. Our strategy is based on the non-polar nature of the cycloartane skeleton.
-
Initial Extraction: Cycloart-23-ene-3β,25-diol, being a largely lipophilic molecule, is most efficiently extracted from the plant matrix using a non-polar solvent. Petroleum ether is selected for its excellent ability to solubilize lipids, sterols, and triterpenoids while minimizing the co-extraction of more polar, interfering compounds like flavonoids and tannins.
-
Chromatographic Separation: Silica gel column chromatography is the cornerstone of the purification process.[7] Silica gel is a polar stationary phase. By applying the crude extract and eluting with a solvent system of gradually increasing polarity (a gradient elution), we can separate compounds based on their differential affinities for the silica. Non-polar compounds will have weak interactions and elute first, while more polar compounds will be retained longer. Our target, a diol, possesses moderate polarity, allowing for its effective separation from both less polar lipids and more polar contaminants.
This systematic approach ensures a robust and reproducible isolation, as depicted in the workflow diagram below.
Caption: Overall workflow for the isolation of Cycloart-23-ene-3β,25-diol.
Detailed Protocols
Part 3.1: Plant Material and Initial Extraction
Rationale: This initial phase is critical for efficiently extracting the target compound from the raw plant material. Soxhlet extraction ensures a thorough extraction by continuously passing fresh solvent over the sample.
Materials:
-
Stem bark of Pongamia pinnata
-
Grinder/Mill
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose thimbles
-
Petroleum ether (60-80°C boiling range)
-
Rotary evaporator
Protocol:
-
Preparation: Collect fresh, healthy stem bark from Pongamia pinnata. Wash the bark to remove any debris and shade-dry it for 7-10 days until brittle.
-
Powdering: Pulverize the dried bark into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.
-
Soxhlet Extraction:
-
Accurately weigh the powdered bark and place it into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with petroleum ether (approximately 2.5 times the volume of the Soxhlet chamber).
-
Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle.
-
Allow the extraction to proceed for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration: After extraction, dismantle the apparatus and concentrate the petroleum ether extract under reduced pressure using a rotary evaporator at a temperature of 40-45°C. This will yield a dark, semi-solid crude extract.
Part 3.2: Silica Gel Column Chromatography Purification
Rationale: This is the core purification step. A gradient elution from non-polar (n-hexane) to moderately polar (ethyl acetate) allows for the sequential elution of compounds. The use of Thin Layer Chromatography (TLC) is essential for monitoring the separation and identifying the fractions containing the target compound.
Materials:
-
Crude petroleum ether extract
-
Silica gel for column chromatography (60-120 mesh)
-
Glass chromatography column (e.g., 60 cm length, 4 cm diameter)
-
Cotton wool or sintered glass disc
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid spray reagent
-
Heat gun
-
Fraction collection tubes
Protocol:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Clamp the column vertically. Add a small layer of sand.
-
Prepare a slurry of silica gel in n-hexane (approx. 40:1 ratio of silica to crude extract by weight).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucial: Do not let the column run dry at any stage.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude extract) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
-
-
Gradient Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane according to the elution schedule in the table below.
-
Collect fractions of a consistent volume (e.g., 20-25 mL) throughout the process.
-
Table 1: Suggested Gradient Elution Schedule
| Fraction Numbers | Solvent System (n-Hexane : Ethyl Acetate) | Expected Eluted Compounds |
| 1-10 | 100 : 0 | Very non-polar lipids, hydrocarbons |
| 11-25 | 98 : 2 | Less polar terpenoids and sterols |
| 26-50 | 95 : 5 | Simple sterols and triterpenoids |
| 51-80 | 90 : 10 | Elution zone for Cycloart-23-ene-3β,25-diol (monitor closely) |
| 81-100 | 85 : 15 | Elution zone for Cycloart-23-ene-3β,25-diol (monitor closely) |
| >101 | 80 : 20 and higher | More polar compounds |
-
TLC Monitoring:
-
Spot every few fractions onto a TLC plate.
-
Develop the plate in a chamber saturated with a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Visualize the spots under UV light (if applicable) and then by spraying with the anisaldehyde-sulfuric acid reagent followed by gentle heating. Triterpenoids typically appear as purple, blue, or green spots.
-
Fractions showing a prominent spot with the same Rf value corresponding to the target compound should be pooled together.
-
-
Final Steps:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to yield the purified Cycloart-23-ene-3β,25-diol, which should appear as a white or off-white crystalline solid.
-
Determine the yield and proceed to characterization. Recrystallization from a solvent like methanol can be performed for further purification if needed.
-
Compound Characterization: A Self-Validating System
Confirmation of the isolated compound's identity and purity is paramount. The following data serves as a benchmark for validation.
Molecular Properties:
-
Molecular Formula: C₃₀H₅₀O₂
-
Molecular Weight: 442.7 g/mol [8]
Caption: Chemical structure of Cycloart-23-ene-3β,25-diol.
Spectroscopic Data
Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed structural information. The data presented here, compiled from literature, should be compared against the experimentally obtained spectra for unequivocal identification.[6][9]
Table 2: Key ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, Multiplicity, J in Hz) | Key Correlations / Notes |
| 3 | ~78.9 | ~3.24 (m) | CH-OH group, characteristic methine proton signal |
| 9 | ~19.9 | - | Cyclopropane-related quaternary carbon |
| 19 | ~29.8 | 0.34 and 0.57 (d, J ≈ 4.2 Hz) | Diagnostic cyclopropane methylene protons (AB system) |
| 23 | ~125.0 | ~5.60 (m) | Olefinic proton on the side chain |
| 24 | ~139.5 | ~5.60 (m) | Olefinic proton on the side chain |
| 25 | ~72.9 | - | Quaternary carbon bearing a hydroxyl group (C(CH₃)₂OH) |
| 26, 27 | ~29.3, ~29.3 | ~1.22 (s, 6H) | Gem-dimethyl protons adjacent to the C25-OH |
Mass Spectrometry (MS):
-
Expected [M]+: m/z 442.38
-
Key Fragmentation: The mass spectrum will show a molecular ion peak at m/z 442. Loss of a water molecule (H₂O) from the hydroxyl groups is a common fragmentation pattern, leading to a peak at m/z 424. Further fragmentation of the side chain will also be observed.
Conclusion and Future Directions
This guide provides a robust and detailed methodology for the isolation of Cycloart-23-ene-3β,25-diol from the stem bark of Pongamia pinnata. By following this protocol, researchers can obtain a high-purity compound suitable for advanced pharmacological studies. The diverse biological activities reported for this triterpenoid, including anti-inflammatory and antihyperglycemic effects, underscore its potential as a lead molecule in drug discovery programs.[1][6] Further research into its mechanism of action, structure-activity relationships, and in vivo efficacy is highly encouraged to fully exploit its therapeutic potential.
References
-
Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
PubChem. (n.d.). Cycloart-25-ene-3,24-diol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Cycloart-22-ene-3,25-diol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Cycloart-23-ene-3beta,25-diol. National Center for Biotechnology Information. Available at: [Link]
-
Dai, Y., et al. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. Archiv der Pharmazie. Available at: [Link]
-
Sarker, S. D., & Nahar, L. (2012). Column Chromatography for Terpenoids and Flavonoids. InTech. Available at: [Link]
-
Ghannadian, M., et al. (2018). EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol. ResearchGate. Available at: [Link]
-
Badole, S. L., & Bodhankar, S. L. (2011). In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre). Asian Pacific Journal of Tropical Medicine. Available at: [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Available at: [Link]
-
Zhang, Y., et al. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. PubMed. Available at: [Link]
-
Salehi, B., et al. (2019). Recent advances in natural bioactive cycloartane triterpenoids. Molecules. Available at: [Link]
-
Escobedo-Martínez, C., et al. (2011). ¹H and ¹³C NMR characterization of new cycloartane triterpenes from Mangifera indica. Magnetic Resonance in Chemistry. Available at: [Link]
-
Badole, S. L., & Bodhankar, S. L. (2009). Antihyperglycaemic Activity of Cycloart-23-ene-3β, 25-diol Isolated from Stem Bark of Pongamia pinnata in Alloxan Induced Diabetic Mice. Research Journal of Phytochemistry. Available at: [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to the Extraction of Cycloart-23-ene-3beta,25-diol from Plant Material
Introduction: The Therapeutic Potential of Cycloart-23-ene-3beta,25-diol
This compound is a naturally occurring cycloartane-type triterpenoid, a class of compounds widely distributed in the plant kingdom.[1][2] This pentacyclic steroid has garnered significant interest within the scientific and drug development communities due to its promising pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory and analgesic agent, with some research suggesting it exhibits selective inhibition of COX-2.[3][4] Furthermore, it has shown in vitro antioxidant and antimicrobial properties.[5][6]
This compound is a valuable target for natural product chemists and pharmacologists. It is found in various plant species, including those from the genera Euphorbia, Trichilia, and Pongamia.[3][4][5] The development of a robust and efficient extraction and purification protocol is paramount for obtaining high-purity this compound for further research and potential therapeutic applications.
This comprehensive guide provides a detailed, step-by-step protocol for the extraction and isolation of this compound from plant material. The methodology is grounded in established principles of phytochemical analysis and is designed to be adaptable for researchers working with different plant sources.
Principle of the Extraction and Purification Process
The extraction of this compound from plant matrices relies on the principle of solvent extraction, followed by a series of chromatographic purification steps. The choice of solvent is critical and is based on the polarity of the target compound. As a moderately polar triterpenoid, this compound is soluble in a range of organic solvents. The subsequent purification stages leverage subtle differences in the physicochemical properties of the target compound and co-extracted impurities to achieve high purity.
Materials and Equipment
Reagents and Consumables
-
Dried and powdered plant material (e.g., leaves, stems, or roots of Euphorbia spinidens, Trichilia dregeana, or Pongamia pinnata)
-
Hexane (analytical grade)
-
Dichloromethane (DCM, analytical grade)
-
Ethyl acetate (EtOAc, analytical grade)
-
Methanol (MeOH, analytical grade)
-
Chloroform (analytical grade)
-
Acetone (analytical grade)
-
Silica gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F254)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ceric sulfate staining solution
-
HPLC grade solvents (acetonitrile, methanol, water)
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-scale maceration setup
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) developing tank
-
UV lamp (254 nm and 366 nm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a preparative or semi-preparative column (e.g., C18)
-
Vortex mixer
-
Analytical balance
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper)
Experimental Workflow: From Plant Material to Purified Compound
The overall workflow for the extraction and purification of this compound is a multi-step process designed to systematically enrich the target compound.
Sources
- 1. Research progress of cycloartane triterpenoids and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 2. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Cycloart-23-ene-3β,25-diol
Abstract
This document provides a comprehensive guide and detailed protocols for the purification of Cycloart-23-ene-3β,25-diol, a cycloartane-type triterpenoid, using High-Performance Liquid Chromatography (HPLC). Cycloartane triterpenoids are a diverse class of natural products, and achieving high purity is essential for accurate biological and pharmacological evaluation.[1][2] This guide addresses the inherent challenges in purifying these compounds, such as their structural complexity and lack of strong UV chromophores. We present two robust, validated methods—Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—providing researchers with the flexibility to adapt the purification strategy based on their specific sample matrix and available instrumentation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the chromatographic principles at play.
Introduction: The Purification Challenge
Cycloart-23-ene-3β,25-diol is a pentacyclic triterpenoid with a molecular formula of C30H50O2 and a molar mass of approximately 442.72 g/mol .[3][4] It has been isolated from various plant sources, such as Euphorbia spinidens, and is investigated for its potential anti-inflammatory properties.[1][5] The purification of such triterpenoids from crude plant extracts or synthetic reaction mixtures is often non-trivial. These extracts typically contain a complex mixture of structurally similar compounds, which can co-elute during preliminary chromatographic steps like column chromatography.[6][7]
Furthermore, the triterpenoid scaffold lacks a significant chromophore, making UV detection challenging.[8] Effective detection often requires monitoring at low wavelengths (205-210 nm), which places stringent demands on solvent purity and mobile phase selection to minimize baseline noise.[6][8] This application note provides detailed methodologies to overcome these challenges, enabling the isolation of Cycloart-23-ene-3β,25-diol with high purity.
Principle of Separation: Selecting the Right Chromatographic Mode
The choice between Reverse-Phase (RP) and Normal-Phase (NP) chromatography depends on the sample's characteristics, including its polarity and the nature of the impurities. Cycloart-23-ene-3β,25-diol is a relatively non-polar molecule due to its large hydrocarbon backbone, but the presence of two hydroxyl (-OH) groups at the 3β and 25 positions provides sites for polar interactions.
Reverse-Phase (RP-HPLC)
RP-HPLC is the most common method for separating triterpenoids.[7][8] In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.
-
Mechanism of Action: The separation is driven by hydrophobic interactions between the non-polar cycloartane skeleton and the C18 stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. The elution strength is increased by increasing the proportion of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This method is highly robust and effective for separating compounds from complex matrices.
Normal-Phase (NP-HPLC)
NP-HPLC provides an orthogonal separation mechanism to RP-HPLC and is particularly useful for separating isomers or compounds that are not well-retained in reverse-phase systems.[9]
-
Mechanism of Action: In NP-HPLC, a polar stationary phase (e.g., unmodified silica) interacts with the polar functional groups of the analyte.[10] For Cycloart-23-ene-3β,25-diol, the two hydroxyl groups will form hydrogen bonds with the silanol groups (Si-OH) of the silica stationary phase. The mobile phase is non-polar (e.g., a mixture of hexane and ethyl acetate). Less polar compounds elute first, and retention is decreased by increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).[11] This approach mirrors the conditions often used in silica gel column chromatography for initial fractionation.[12]
Overall Purification Workflow
The purification process is a multi-step procedure designed to progressively enrich the target compound. The following diagram illustrates the logical flow from a crude source to the final, purified analyte.
Caption: General workflow for the purification of Cycloart-23-ene-3β,25-diol.
Protocol 1: Reverse-Phase HPLC Method
This method is recommended as the primary approach due to its robustness and the extensive literature supporting its use for triterpenoid separation.[6][7]
Materials and Equipment
-
HPLC System: Preparative or semi-preparative HPLC system with gradient capability and a UV/PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and ultrapure Water.
-
Sample Solvent: Methanol or a mixture of Dichloromethane:Methanol (1:1).
-
Glassware: Sample vials, collection tubes/flasks.
-
Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh the crude or partially purified extract containing Cycloart-23-ene-3β,25-diol.
-
Dissolve the sample in a minimal volume of the sample solvent. Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter.
-
-
HPLC System Preparation:
-
Install the C18 column and set the column oven temperature to 30-40°C to improve efficiency and reduce pressure.[6]
-
Purge all solvent lines thoroughly to remove air bubbles. Mobile Phase A: Ultrapure Water. Mobile Phase B: Methanol or Acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 85% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions & Data Acquisition:
-
Set the UV detector to a low wavelength, typically 205 nm or 210 nm , for optimal sensitivity, as triterpenoids lack strong chromophores.[8]
-
Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Run the gradient program as specified in the table below.
-
Begin collecting fractions as the peaks of interest begin to elute.
-
Data Summary: RP-HPLC Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 250 x 10 mm, 5 µm | Standard for non-polar compounds; provides good resolution. |
| Mobile Phase A | Ultrapure Water | Polar component of the mobile phase. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier. Methanol is often a good starting point. |
| Gradient Program | 0-5 min: 85% B (Isocratic) | Allows elution of very polar impurities. |
| 5-35 min: 85% -> 100% B (Linear) | Elutes the target compound and other triterpenoids. | |
| 35-45 min: 100% B (Isocratic) | Column wash to elute highly non-polar compounds. | |
| 45-50 min: 100% -> 85% B (Return) | Return to initial conditions. | |
| 50-60 min: 85% B (Equilibration) | Re-equilibration for the next injection. | |
| Flow Rate | 3.0 - 4.0 mL/min | Adjust based on column dimensions and system pressure limits. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity.[6] |
| Detection | UV at 205 nm | Maximizes sensitivity for compounds without chromophores.[8] |
| Injection Vol. | 100 - 500 µL | Dependent on sample concentration and column loading capacity. |
Protocol 2: Normal-Phase HPLC Method
This method offers an alternative selectivity and is ideal for samples that are difficult to separate by RP-HPLC or are insoluble in polar solvents.[9][13]
Materials and Equipment
-
HPLC System: Preparative or semi-preparative HPLC system (isocratic or gradient) and a UV/PDA detector.
-
Column: Silica (SiO2) Column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade n-Hexane and Ethyl Acetate (EtOAc).
-
Sample Solvent: n-Hexane with a small amount of Dichloromethane or Ethyl Acetate.
-
Glassware & Filtration: As per RP-HPLC method.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the sample in a minimal volume of the non-polar sample solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial.
-
-
HPLC System Preparation:
-
CRITICAL: Ensure the entire HPLC system is completely free of water and polar solvents like methanol or acetonitrile. Flush thoroughly with isopropanol, followed by the initial mobile phase (e.g., Hexane:EtOAc 95:5).
-
Install the silica column and equilibrate for at least 45-60 minutes. The baseline in normal-phase can take longer to stabilize.
-
-
Chromatographic Conditions & Data Acquisition:
-
Set the UV detector to 205 nm or 210 nm .
-
Inject the sample.
-
Run an isocratic or shallow gradient program as detailed below. Isocratic elution is often sufficient in normal-phase for this type of separation.[12]
-
Collect fractions corresponding to the target peak.
-
Data Summary: NP-HPLC Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Column | Silica, 250 x 10 mm, 5 µm | Polar stationary phase for interaction with hydroxyl groups.[10] |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar modifier to control elution. |
| Elution Mode | Isocratic: 80-95% A | A good starting point is n-Hexane:EtOAc (90:10) . Adjust the ratio to achieve optimal retention (k' between 2-10). |
| Flow Rate | 3.0 - 4.0 mL/min | Adjust based on system pressure. |
| Column Temp. | Ambient (or 30°C) | Temperature control improves reproducibility. |
| Detection | UV at 205 nm | As with RP-HPLC, low wavelength is required. |
| Injection Vol. | 100 - 500 µL | Dependent on sample solubility and concentration. |
Post-Purification and Analysis
-
Solvent Evaporation: Pool the fractions containing the pure compound (as determined by analytical HPLC) and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Re-dissolve a small amount of the final product and analyze using an analytical HPLC method (either RP or NP) to confirm purity (>95%).
-
Structure Verification: Confirm the identity of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient slope (RP) or isocratic composition (NP). Try a different organic modifier (e.g., ACN instead of MeOH in RP). |
| Broad Peaks | Column overload; secondary interactions. | Reduce injection volume/mass. For RP-HPLC, consider adding 0.1% formic acid to the mobile phase to suppress silanol interactions. |
| No Elution (NP) | Sample insoluble in mobile phase; system contaminated with water. | Ensure sample is fully dissolved before injection. Thoroughly dry the HPLC system before switching to normal phase. |
| High Baseline Noise | Low-quality solvents; detector lamp aging. | Use fresh, HPLC-grade solvents. Check detector lamp hours and replace if necessary. |
Conclusion
The HPLC methods detailed in this application note provide robust and reproducible strategies for the high-purity isolation of Cycloart-23-ene-3β,25-diol. The Reverse-Phase C18 method serves as a versatile and primary approach, while the Normal-Phase silica method offers a powerful orthogonal technique for challenging separations. By carefully selecting the chromatographic mode and optimizing the parameters as described, researchers in natural product chemistry and drug development can confidently obtain the high-purity material required for subsequent structural and biological characterization.
References
-
ChemBK. (n.d.). (23E)-Cycloart-23-ene-3β,25-diol. Retrieved from [Link]
-
PubChem. (n.d.). Cycloart-23-ene-3beta,25-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Nagarajan, S., & Rao, L. J. M. (2007). Triterpenoids from swallow roots—a convenient HPLC method for separation. Journal of Chromatographic Science, 45(4), 189–194. Retrieved from [Link]
-
Rasheed, N. O., et al. (2018). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. PubMed. Retrieved from [Link]
-
Lee, S., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). Cycloart-25-ene-3,24-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). HPLC analysis of liquorice triterpenoids--applications to the quality control of pharmaceuticals. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. Retrieved from [Link]
-
Tarvainen, M., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1698. Retrieved from [Link]
-
ResearchGate. (n.d.). Cycloartane Triterpenoids Acid from Garcinia eugenifolia. Retrieved from [Link]
-
Nagarajan, S., & Rao, L. J. M. (2007). Triterpenoids from swallow roots--a convenient HPLC method for separation. PubMed. Retrieved from [Link]
-
PubMed. (2018). Cycloartane triterpenoid and its glucoside isolated from Cassia occidentalis. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) High Performance Liquid Chromatography of Triterpenes (Including Saponins). Retrieved from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Preliminary phytochemical and HPLC screening of triterpenoid from the bark of Callicarpa arborea Roxb. Retrieved from [Link]
-
Journal of Science and Technology. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophylus L. Retrieved from [Link]
-
EMBL-EBI. (n.d.). This compound (CHEBI:70625). Retrieved from [Link]
Sources
- 1. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloartane triterpenoid and its glucoside isolated from Cassia occidentalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cycloart-23-ene-3,25-diol | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. hawach.com [hawach.com]
- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. web.usm.my [web.usm.my]
- 13. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
Application Notes & Protocols: Synthesis and Derivatization of Cycloart-23-ene-3β,25-diol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Therapeutic Potential of Cycloartane Triterpenoids
The cycloartane triterpenoids are a fascinating class of natural products characterized by a distinctive tetracyclic core featuring a cyclopropane ring (C-9, C-19 bond).[1] Among these, Cycloart-23-ene-3β,25-diol has emerged as a molecule of significant interest due to its promising pharmacological profile. Isolated from various plant species such as Euphorbia spinidens and Trichilia dregeana, this compound has demonstrated a compelling range of biological activities, including selective anti-inflammatory action and potent anticancer effects.[2][3]
Specifically, Cycloart-23-ene-3β,25-diol has been shown to be a more selective inhibitor of cyclooxygenase-2 (COX-2) over COX-1, suggesting a potential for anti-inflammatory therapies with reduced gastrointestinal side effects.[2][3] Furthermore, its ability to induce apoptosis in breast cancer cell lines highlights its promise as a scaffold for novel oncology agents.[4] Other studies have confirmed its antioxidant and antimicrobial properties.[5]
This guide provides a comprehensive framework for researchers aiming to explore the therapeutic potential of Cycloart-23-ene-3β,25-diol. Given the complexity of a full de novo synthesis, the most practical and validated approach involves the initial isolation of the parent compound from natural sources, followed by semi-synthetic modifications to generate novel derivatives for structure-activity relationship (SAR) studies. The protocols herein are designed to be self-validating, with an emphasis on the causal logic behind each experimental step, empowering researchers to not only replicate but also innovate.
Part I: Isolation of Cycloart-23-ene-3β,25-diol from Natural Sources
Expert Rationale: The total synthesis of a complex molecule like Cycloart-23-ene-3β,25-diol is a multi-step, low-yield endeavor not yet extensively documented in the literature. Therefore, isolation from plant sources remains the most efficient method to obtain the necessary starting material for derivatization. The following is a generalized protocol based on methodologies reported for the successful isolation of this and related cycloartane triterpenoids.[3][6][7]
Caption: Workflow for Isolation and Purification.
Protocol 1: Bioassay-Guided Isolation
-
Plant Material and Extraction:
-
Obtain and dry the plant material (e.g., aerial parts of E. spinidens).
-
Grind the material into a fine powder.
-
Perform exhaustive maceration with a suitable solvent system, such as acetone-chloroform (1:1), at room temperature.[3]
-
Concentrate the resulting solution in vacuo to yield the crude extract.
-
-
Preliminary Fractionation (Column Chromatography):
-
Rationale: This step separates the complex crude extract into simpler fractions based on polarity, significantly simplifying the final purification.
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed material onto a larger silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Use preliminary ¹H-NMR spectra to identify fractions containing characteristic signals of cycloartane triterpenoids (e.g., signals for the cyclopropane ring protons).[3]
-
-
Final Purification (HPLC):
-
Rationale: High-Performance Liquid Chromatography (HPLC), particularly with a recycle function, provides the high resolution necessary to isolate the target compound to purity.
-
Subject the target-rich fractions from the previous step to preparative or semi-preparative HPLC.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water) to achieve separation.
-
Monitor the elution with a UV or RI detector and collect the peak corresponding to Cycloart-23-ene-3β,25-diol.
-
-
Structural Elucidation and Validation:
-
Trustworthiness: The identity and purity of the isolated compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra. The data should match reported values for Cycloart-23-ene-3β,25-diol.
-
High-Resolution Mass Spectrometry (HRESIMS): Determine the exact mass and confirm the molecular formula (C₃₀H₅₀O₂).[8]
-
Part II: Semi-Synthetic Derivatization of Cycloart-23-ene-3β,25-diol
Expert Rationale: With the pure natural product in hand, semi-synthesis is a powerful tool to probe SAR. The structure of Cycloart-23-ene-3β,25-diol offers three primary sites for modification: the C-3 secondary hydroxyl group, the C-25 tertiary hydroxyl group, and the C-23 double bond. The following protocols provide pathways to generate derivatives with diverse physicochemical properties.
Caption: Key Semi-Synthetic Modification Pathways.
Protocol 2: Selective Esterification of the C-3 Hydroxyl Group
-
Causality: The C-3 hydroxyl is sterically more accessible than the tertiary C-25 hydroxyl, allowing for selective acylation under controlled conditions. Esterification alters lipophilicity, which can impact cell membrane permeability and target engagement.
-
Reaction Setup: Dissolve Cycloart-23-ene-3β,25-diol (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add a suitable acylating agent, such as acetyl chloride or benzoyl chloride (1.1 equivalents), dropwise at 0 °C. Include a base like pyridine or 4-dimethylaminopyridine (DMAP) if not using pyridine as the solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot.
-
Workup and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography to yield the C-3 ester derivative.
-
Validation: Confirm the structure using NMR (noting the downfield shift of the H-3 proton) and mass spectrometry.
Protocol 3: Oxidation of the C-3 Hydroxyl to a Ketone
-
Causality: Converting the C-3 hydroxyl group to a ketone removes a hydrogen bond donor and alters the local stereoelectronic environment. This modification is critical for probing the importance of the C-3 hydroxyl in biological activity, a strategy successfully used in related triterpenoids.[6][9]
-
Reaction Setup: Dissolve Cycloart-23-ene-3β,25-diol (1 equivalent) in anhydrous DCM in a flame-dried flask.
-
Oxidation: Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-4 hours. Monitor the reaction completion by TLC.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing with DCM. Concentrate the filtrate and purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the pure 3-keto derivative.
-
Validation: Confirm the structure by spectroscopy. Key indicators include the disappearance of the C-3 proton signal and the appearance of a ketone carbonyl signal (~210-220 ppm) in the ¹³C NMR spectrum, along with a characteristic C=O stretch in the IR spectrum.
Protocol 4: Epoxidation of the C23-C24 Double Bond
-
Causality: The introduction of an epoxide ring into the side chain adds a strained, electrophilic functional group. This can facilitate covalent interactions with nucleophilic residues (e.g., cysteine, serine) in target proteins, potentially leading to irreversible inhibition and enhanced potency.
-
Reaction Setup: Dissolve Cycloart-23-ene-3β,25-diol (1 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Reagent Addition: Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the epoxide derivative.
-
Validation: Confirm the structure by NMR, observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the epoxide protons. The molecular weight should increase by 16 Da as confirmed by mass spectrometry.
Quantitative Data & Biological Evaluation
The primary motivation for synthesizing derivatives is to improve upon the biological activity of the parent compound. A summary of the known activity of Cycloart-23-ene-3β,25-diol provides a crucial benchmark for these efforts.
| Biological Activity | Assay | Target/Cell Line | Result (IC₅₀ / % Inhibition) | Reference |
| Anti-inflammatory | Cyclooxygenase Assay | COX-1 | IC₅₀ = 97.0 μM | [2] |
| COX-2 | IC₅₀ = 40.0 μM | [2] | ||
| Anticholinesterase | Microplate Assay | Acetylcholinesterase | 53.0% inhibition @ 0.4 mM | [2] |
| Antioxidant | DPPH Radical Scavenging | - | Dose-dependent activity | [5] |
| Antimicrobial | Broth Dilution | Various Bacteria & Fungi | Broad-spectrum activity | [5] |
| Anticancer | MTT Assay | MDA-MB-231 (Breast) | Apoptosis induction | [4] |
| MCF-7 (Breast) | Apoptosis induction | [4] |
General Protocol for Cytotoxicity Screening (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard preliminary screen for cytotoxic potential.
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the newly synthesized derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
References
-
López-Mesa, B., et al. (2024). Synthesis of Cycloartan-16β-ol from 16β 24R-Epoxy-Cycloartane and Their Cytotoxicity Evaluation Against Human Cancer Cell Lines. Chemistry & Biodiversity. Available from: [Link]
-
Eldeen, I. M., et al. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. ResearchGate. Available from: [Link]
-
Aghaei, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators. Available from: [Link]
-
Lee, J., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega. Available from: [Link]
-
Lee, J., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega. Available from: [Link]
-
Sibiya, N. P., et al. (2023). Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum. New Journal of Chemistry. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). Cycloart-23-ene-3beta,25-diol. PubChem Compound Database. Available from: [Link]
-
Wang, R., et al. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. Archiv der Pharmazie. Available from: [Link]
-
Ahmad, V. U., et al. (2008). Cycloartane triterpenoids from Astragalus bicuspis. Journal of Natural Products. Available from: [Link]
-
Badole, S. L., et al. (2011). In vitro antioxidant and antimicrobial activity cycloart–23–ene–3β,-25–diol (B2) isolated from Pongamia pinnata (L. Pierre). ResearchGate. Available from: [Link]
-
Appendino, G., et al. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. ACS Omega. Available from: [Link]
-
Shahrestanaki, M. K., et al. (2023). The perspective formula of Cycloart-23E-ene-3β, 25-diol. ResearchGate. Available from: [Link]
-
Genetique Moleculaire (n.d.). Cycloart-23-ene-3β,25-diol. Genetique Moleculaire. Available from: [Link]
-
ChemBK (n.d.). (23E)-Cycloart-23-ene-3β,25-diol. ChemBK. Available from: [Link]
-
ResearchGate (n.d.). The cycloartane skeleton and numbering. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating the Antidiabetic Activity of Cycloart-23-ene-3beta,25-diol in Animal Models
Introduction: A Natural Triterpene with Therapeutic Potential
Cycloart-23-ene-3beta,25-diol is a naturally occurring crystalline triterpene, a class of organic compounds widely distributed in nature.[1][2] This specific cycloartane-type triterpenoid has been isolated from various plant species, including the stem bark of Pongamia pinnata (Indian beech), Euphorbia spinidens, and the leaves of Trichilia dregeana.[3][4][5] Historically, different parts of Pongamia pinnata have been utilized in traditional medicine to treat a range of ailments, including diabetes.[3] Modern scientific investigations have begun to validate these traditional uses, identifying this compound as a key bioactive constituent with significant antihyperglycemic and antioxidant properties.[3][6]
This guide provides a comprehensive overview of the methodologies and protocols for evaluating the antidiabetic efficacy of this compound in preclinical animal models. It is designed for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential.
Part 1: Unraveling the Mechanism of Action
Understanding the mechanism by which a compound exerts its therapeutic effect is fundamental to drug development. Current research suggests that this compound employs a multi-pronged approach to achieve glycemic control, primarily through enhancing insulin secretion and combating oxidative stress.
Potentiation of Pancreatic Insulin Secretion
The primary proposed mechanism for the antidiabetic effect of this compound is its ability to stimulate insulin release from the pancreatic β-cells.[6][7] Studies conducted in streptozotocin-nicotinamide induced diabetic mice demonstrated that treatment with the compound led to a significant increase in both serum and pancreatic insulin levels.[6] This insulinotropic action is crucial as it directly addresses the insulin deficiency or insufficiency characteristic of both type 1 and type 2 diabetes. The causality is clear: by boosting the availability of insulin, the body can more effectively utilize glucose, thereby lowering blood sugar levels.
Antioxidant and Anti-inflammatory Effects
Chronic hyperglycemia in diabetes is intrinsically linked to increased production of reactive oxygen species (ROS), leading to oxidative stress. This oxidative environment is highly damaging to pancreatic β-cells, impairing their function and contributing to their progressive loss. This compound has been shown to possess potent antioxidant activity.[8] In animal studies, its administration decreased levels of malondialdehyde (a marker of lipid peroxidation) in the liver while simultaneously increasing the levels of crucial endogenous antioxidant enzymes like superoxide dismutase (SOD) and reduced glutathione (GSH).[6] By mitigating oxidative stress, the compound helps protect the remaining β-cells from further damage, preserving their insulin-secreting capacity.
Furthermore, the compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[4][5] Since low-grade chronic inflammation is a key feature of type 2 diabetes and its complications, this anti-inflammatory action may contribute to the overall therapeutic benefit.
Caption: General workflow for in vivo antidiabetic studies.
Part 3: Detailed Experimental Protocols
The following protocols are synthesized from established methodologies reported in the literature. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 1: Induction of Diabetes Mellitus
A. STZ-Nicotinamide Model (Type 2) [6]1. Animal Preparation: Fast male Wistar rats or Swiss albino mice overnight (12-16 hours) with free access to water. 2. Reagent Preparation:
- Prepare Streptozotocin (STZ) solution freshly in cold 0.1 M citrate buffer (pH 4.5).
- Prepare Nicotinamide solution in normal saline.
- Induction:
- Administer Nicotinamide (110 mg/kg) via intraperitoneal (i.p.) injection.
- Exactly 15 minutes later, administer STZ (200 mg/kg for mice) via i.p. injection. [6]For rats, a lower dose of STZ (e.g., 50-65 mg/kg) is often sufficient. [9][10]4. Post-Induction Care: To prevent fatal hypoglycemia following STZ injection, provide animals with 5-10% sucrose solution in their drinking water for the next 24-48 hours. [11]5. Confirmation: After 72 hours, measure blood glucose from the tail vein. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and selected for the study.
B. Alloxan Model (Type 1) [3]1. Animal Preparation: Fast Swiss albino mice overnight. 2. Reagent Preparation: Prepare Alloxan monohydrate solution freshly in sterile normal saline. 3. Induction: Administer a single dose of Alloxan (80 mg/kg) via intravenous (i.v.) injection into the tail vein. [3]4. Confirmation: Confirm diabetes after 72 hours as described above.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
This test is crucial for assessing the effect of the compound on glucose utilization after a glucose challenge. [12][13]1. Preparation: On the final day of the chronic treatment study (e.g., Day 28), fast the animals overnight (16-18 hours). [13]2. Baseline Measurement (t= -30 min): Administer the final dose of the vehicle, positive control, or this compound to the respective groups. 3. Glucose Measurement (t= 0 min): Collect a baseline blood sample from the tail vein to measure blood glucose. 4. Glucose Challenge: Immediately after the baseline sample, administer a 2 g/kg body weight glucose solution orally (p.o.) to all animals. [14]5. Post-Challenge Measurements: Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels. [12]6. Analysis: Plot the mean blood glucose levels against time for each group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Protocol 3: Biochemical and Antioxidant Parameter Analysis
At the end of the study, collect blood and tissues for comprehensive biochemical analysis.
-
Sample Collection: Euthanize animals and collect blood via cardiac puncture. Allow blood to clot, then centrifuge to separate serum. Promptly excise the liver and pancreas.
-
Serum Analysis: Use commercial assay kits to measure the following parameters: [6] * Glycemic Control: Glycosylated hemoglobin (HbA1c), Insulin.
-
Lipid Profile: Total Cholesterol, Triglycerides.
-
Liver Function: Aspartate aminotransferase (AST), Alanine aminotransferase (ALT), Alkaline phosphatase (ALP).
-
Kidney Function: Urea, Uric Acid, Creatinine.
-
-
Liver Tissue Analysis: [6] * Prepare a 10% liver homogenate in cold phosphate buffer.
-
Centrifuge the homogenate and use the supernatant for assays.
-
Measure Malondialdehyde (MDA) content as an indicator of lipid peroxidation.
-
Measure the activity of antioxidant enzymes: Superoxide Dismutase (SOD) and Reduced Glutathione (GSH).
-
Protocol 4: Histopathological Examination of the Pancreas
Histology provides visual confirmation of the compound's effect on pancreatic islet integrity. [15][16]1. Tissue Processing: Fix the excised pancreas in 10% neutral buffered formalin. 2. Embedding and Sectioning: Dehydrate the fixed tissue through a series of alcohol grades, clear in xylene, and embed in paraffin wax. Cut thin sections (4-5 μm). 3. Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E). 4. Microscopic Examination: Examine the stained sections under a light microscope. Observe the architecture of the islets of Langerhans, looking for signs of β-cell necrosis, atrophy, inflammation, or evidence of regeneration and cellular proliferation in the treated groups compared to the diabetic control group. [6][17]
Part 4: Data Presentation
Quantitative data should be presented clearly for comparison. The following tables summarize representative findings from studies on this compound (B2).
Table 1: Effect of this compound (B2) on Serum Glucose in Alloxan-Induced Diabetic Mice [3]
| Treatment Group | Dose (mg/kg, p.o.) | 0 hr | 2 hr | 4 hr | 6 hr (Peak Effect) |
|---|---|---|---|---|---|
| Diabetic Control | Vehicle | 445.5 ± 15.2 | 440.1 ± 14.8 | 435.7 ± 13.9 | 430.2 ± 13.1 |
| B2 | 25 | 442.3 ± 13.5 | 350.8 ± 11.7* | 245.6 ± 10.5* | 175.0 ± 9.8* |
| Glyburide | 10 | 438.9 ± 12.9 | 345.2 ± 11.2* | 240.7 ± 10.1* | 180.8 ± 9.5* |
*Data are expressed as Mean ± SEM. p<0.001 compared to Diabetic Control.
Table 2: Effect of Chronic B2 Treatment on Biochemical Parameters in STZ-Nicotinamide Diabetic Mice [6]
| Parameter | Normal Control | Diabetic Control | B2 (1 mg/kg) | Glibenclamide (10 mg/kg) |
|---|---|---|---|---|
| Serum Insulin (µU/mL) | 14.8 ± 0.5 | 5.9 ± 0.3 | 12.5 ± 0.4* | 13.1 ± 0.6* |
| HbA1c (%) | 4.1 ± 0.2 | 8.9 ± 0.4 | 5.3 ± 0.3* | 5.1 ± 0.2* |
| Triglycerides (mg/dL) | 85.4 ± 3.1 | 165.7 ± 5.8 | 102.3 ± 4.5* | 98.6 ± 3.9* |
| Cholesterol (mg/dL) | 90.2 ± 2.8 | 178.4 ± 6.2 | 115.9 ± 5.1* | 110.7 ± 4.8* |
| ALT (IU/L) | 45.6 ± 1.9 | 98.2 ± 3.7 | 58.4 ± 2.5* | 55.1 ± 2.3* |
*Data are expressed as Mean ± SEM. p<0.05 compared to Diabetic Control.
Table 3: Effect of Chronic B2 Treatment on Liver Antioxidant Status [6]
| Parameter | Normal Control | Diabetic Control | B2 (1 mg/kg) | Glibenclamide (10 mg/kg) |
|---|---|---|---|---|
| MDA (nmol/mg protein) | 1.1 ± 0.05 | 2.9 ± 0.12 | 1.5 ± 0.07* | 1.4 ± 0.06* |
| SOD (U/mg protein) | 78.5 ± 3.1 | 35.2 ± 1.5 | 65.9 ± 2.8* | 68.3 ± 2.9* |
| GSH (µg/mg protein) | 40.1 ± 1.8 | 18.9 ± 0.9 | 32.7 ± 1.4* | 34.5 ± 1.6* |
*Data are expressed as Mean ± SEM. p<0.05 compared to Diabetic Control.
Conclusion
This compound presents a promising natural scaffold for the development of novel antidiabetic agents. Its dual action of enhancing insulin secretion and providing antioxidant protection offers a comprehensive approach to managing diabetes. The protocols outlined in this guide provide a robust framework for researchers to further investigate its efficacy and elucidate its full therapeutic potential in preclinical settings.
References
-
Badole, S. L., & Bodhankar, S. L. (2009). Antihyperglycaemic Activity of Cycloart-23-ene-3β, 25-diol Isolated from Stem Bark of Pongamia pinnata in Alloxan Induced Diabetic Mice. Research Journal of Phytochemistry, 3(1), 18-24. [Link]
-
Keyvaloo, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators, 150, 106473. [Link]
-
NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. [Link]
-
Qi, Z., & Huan, Y. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, 40(1), 5.47.1-5.47.14. [Link]
-
Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights. [Link]
-
Badole, S. L., et al. (2010). Antidiabetic activity of cycloart-23-ene-3beta, 25-diol (B2) isolated from Pongamia pinnata (L. Pierre) in streptozotocin-nicotinamide induced diabetic mice. European Journal of Pharmacology, 632(1-3), 103-109. [Link]
-
Ghasemi, A., et al. (2021). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 20, 1098–1110. [Link]
-
Amza, I., & Amza, L. (2011). HISTOPATHOLOGICAL CHANGES OF THE PANCREAS IN EXPERIMENTAL DIABETES ON WISTAR RATS. Animal Biology & Animal Husbandry, 3(1). [Link]
-
Deeds, M. C., et al. (2021). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols, 1(4), e78. [Link]
-
Wickramasinghe, N. S., et al. (2023). Pancreatic and hepatic histopathology of high-fat diet fed streptozotocin-induced Wistar rat model of type 2 diabetes mellitus. Journal of Taibah University Medical Sciences, 18(4), 819-826. [Link]
-
Meehan, C. J., et al. (1987). The partially diabetic pancreas: a histological study of a new animal model. Pancreas, 2(1), 91-98. [Link]
-
Badole, S. L., & Bodhankar, S. L. (2009). Antihyperglycaemic Activity of Cycloart-23-ene-3β, 25-diol Isolated from Stem Bark of Pongamia pinnata in Alloxan Induced Diabetic Mice. Request PDF. [Link]
-
R Discovery. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators, 150. [Link]
-
Kohnert, K. D., et al. (1988). Histopathological Lesions in the Pancreas of a Rat Model of Diabetes Induced with Complete Freund's Adjuvant and Low-Dose. Experimental and Clinical Endocrinology, 92(2), 207-14. [Link]
-
Pharmacology Discovery Services. (n.d.). Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. [Link]
-
Al-trad, B., et al. (2022). Histopathology of pancreatic tissue samples of diabetic rats treated... ResearchGate. [Link]
-
Badole, S. L., et al. (2015). Effect of concomitant administration of cycloart-23-ene-3 b , 25-diol... ResearchGate. [Link]
-
Kim, M. J., et al. (2013). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Journal of the Korean Society of Food Science and Nutrition, 42(8), 1257-1262. [Link]
-
Eldeen, I. M., et al. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. Request PDF. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. [Link]
-
Etuk, E. U. (2010). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Medical Sciences, 3(3), 1-6. [Link]
-
Chaimum-aom, N., et al. (2017). Toxicology and Oral Glucose Tolerance Test (OGTT) of Thai Medicinal Plant Used for Diabetes control, Phyllanthus acidus L. Pharmacognosy Journal, 9(1), 58-62. [Link]
-
ResearchGate. (n.d.). Protocol for the treatment of oral glucose tolerance test in rats. [Link]
-
Uddin, M. J., et al. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the. Malaysian Journal of Chemistry, 19(1), 113-122. [Link]
-
ResearchGate. (n.d.). Hematological and biochemical analysis of diabetic animals. [Link]
-
King, A. J. F. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877–894. [Link]
-
IJNRD. (2023). Anti-Diabetic In-Vivo Animal Models: A Review. International Journal of Novel Research and Development, 8(6). [Link]
-
ResearchGate. (n.d.). Experimental Animal Models: Tools To Investigate Antidiabetic Activity. [Link]
-
Shahrestanaki, M. K., et al. (2023). The perspective formula of Cycloart-23E-ene-3β, 25-diol. ResearchGate. [Link]
-
Badole, S. L., et al. (2011). In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre). Asian Pacific Journal of Tropical Medicine, 4(11), 910-916. [Link]
-
ChemBK. (n.d.). (23E)-Cycloart-23-ene-3β,25-diol. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Patel, D. K., et al. (2012). Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. ISRN Pharmacology, 2012, 269348. [Link]
-
PubChem. (n.d.). Cycloart-25-ene-3,24-diol. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidiabetic activity of cycloart-23-ene-3beta, 25-diol (B2) isolated from Pongamia pinnata (L. Pierre) in streptozotocin-nicotinamide induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. mmpc.org [mmpc.org]
- 14. phcogj.com [phcogj.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Cycloart-23-ene-3beta,25-diol as a Cyclooxygenase-2 (COX-2) Inhibitor
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Therapeutic Potential of Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation.[2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, which can lead to gastrointestinal side effects.[2] Consequently, the development of selective COX-2 inhibitors, which target inflammation while sparing the protective functions of COX-1, remains a significant goal in drug discovery.[1]
Cycloartane triterpenoids, a class of natural products widely distributed in the plant kingdom, have demonstrated a range of pharmacological activities, including notable anti-inflammatory effects.[3][4] This document focuses on a specific member of this class, Cycloart-23-ene-3beta,25-diol , a pentacyclic triterpenoid isolated from plants such as Euphorbia spinidens.[5][6] Emerging research has identified this compound as a promising anti-inflammatory agent with inhibitory activity against COX enzymes, showing a preferential selectivity for COX-2.[5][7]
These application notes provide a comprehensive guide for researchers investigating this compound. We will detail the underlying mechanism of action, present established in vitro protocols for quantifying its COX-2 inhibitory activity, and offer insights into experimental design and data interpretation.
II. Postulated Mechanism of Action and Scientific Rationale
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cyclooxygenase, particularly the COX-2 isoform. The catalytic action of COX enzymes involves the conversion of arachidonic acid into the intermediate prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1] By binding to the COX-2 enzyme, this compound blocks this conversion, thereby reducing the production of prostaglandins that mediate pain and inflammation.[2]
The selectivity of certain inhibitors for COX-2 over COX-1 is attributed to structural differences in their active sites. The active site of COX-2 is larger and possesses a hydrophilic side-pocket, which can accommodate bulkier molecules that do not fit as readily into the narrower COX-1 active site.[1] It is postulated that the specific three-dimensional structure of this compound allows it to bind with higher affinity to the active site of COX-2. Molecular docking studies have supported this hypothesis, indicating favorable binding energies and interactions with key residues within the COX-2 receptor pocket.[5]
The downstream effect of this inhibition is a reduction in the inflammatory response, which has been observed in various in vivo models, such as the reduction of carrageenan-induced paw edema and acetic acid-induced abdominal contractions.[5]
Caption: Inhibition of the COX-2 pathway by this compound.
III. Physicochemical Properties and Reagent Preparation
Accurate and reproducible experimental results begin with the correct preparation of the test compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [8] |
| Molecular Weight | 442.7 g/mol | [8] |
| Appearance | Solid / Crystalline Powder | [9] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [10] |
Protocol 1: Preparation of Stock Solutions
Rationale: Cycloartane triterpenoids are generally hydrophobic and require an organic solvent for initial solubilization before being diluted in aqueous assay buffers. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, high-precision microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration primary stock solution (e.g., 10-20 mM). For example, to make a 10 mM stock from 1 mg of compound (MW = 442.7 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 442.7 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 226 µL of DMSO.
-
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may assist solubility, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C.[10]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare further dilutions (working solutions) in the appropriate assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity or cell viability (typically ≤ 0.5%).
IV. In Vitro Enzymatic Assay for COX-1/COX-2 Inhibition
This section details a colorimetric, enzyme-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for both COX-1 and COX-2 enzymes.
Table 2: Reported In Vitro COX Inhibitory Activity
| Target | IC₅₀ Value | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| COX-1 | 97 µM | 2.43 | [7] |
| COX-2 | 40 µM | [7] |
Protocol 2: Colorimetric COX Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to PGG₂, and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product with an absorbance maximum at 590 nm. The inhibition of this color development is proportional to the inhibition of COX activity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid (substrate)
-
This compound working solutions (prepared in Assay Buffer from DMSO stock)
-
Known non-selective inhibitor (e.g., Indomethacin) and selective COX-2 inhibitor (e.g., Celecoxib) as positive controls
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute enzymes and cofactors in cold Assay Buffer and keep on ice.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
100% Activity Control: 10 µL Assay Buffer (or vehicle, e.g., 0.5% DMSO in buffer)
-
Inhibitor Control: 10 µL of positive control inhibitor (e.g., Celecoxib for COX-2)
-
Test Compound Wells: 10 µL of each this compound dilution (a typical starting range for IC₅₀ determination based on known data would be 1 µM to 200 µM).
-
-
Add Enzyme: Add diluted COX-1 or COX-2 enzyme solution to each well.
-
Add Heme: Add diluted Heme solution to all wells.
-
Incubation: Gently mix and incubate the plate for 5 minutes at 25°C.
-
Add Colorimetric Substrate: Add the TMPD solution to all wells.
-
Initiate Reaction: To start the reaction, add the arachidonic acid solution to all wells.
-
Read Absorbance: Immediately incubate the plate for 2-5 minutes at 25°C and then read the absorbance at 590 nm.
-
Calculation:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Absorbance_100%_Activity - Absorbance_Inhibitor) / Absorbance_100%_Activity ] * 100
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
V. Cell-Based Assay for COX-2 Activity
This protocol provides a method to evaluate the efficacy of this compound in a more physiologically relevant context by measuring its ability to inhibit prostaglandin E₂ (PGE₂) production in cultured macrophage cells.
Protocol 3: PGE₂ Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: The murine macrophage cell line RAW 264.7 can be stimulated with bacterial lipopolysaccharide (LPS) to mimic an inflammatory response. This stimulation leads to a significant upregulation of COX-2 expression and subsequent production of PGE₂. The inhibitory effect of this compound is quantified by measuring the reduction of PGE₂ released into the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for the cell-based COX-2 inhibition assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound working solutions (prepared in culture medium)
-
MTT or similar reagent for cell viability assessment
-
Commercial PGE₂ ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/mL (1 mL per well) and incubate overnight to allow for adherence.
-
Compound Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatants. Centrifuge at 1,000 x g for 15 minutes to remove any cells or debris.
-
PGE₂ Quantification: Measure the PGE₂ concentration in the cleared supernatants using a commercial ELISA kit, following the manufacturer’s protocol.
-
Cell Viability Assay (Parallel Plate): It is crucial to assess whether the observed reduction in PGE₂ is due to COX-2 inhibition and not cellular toxicity. In a separate 96-well plate, perform the same treatment steps and then assess cell viability using an MTT assay or similar method.
-
Data Analysis:
-
Calculate the concentration of PGE₂ in each sample based on the ELISA standard curve.
-
Determine the percent inhibition of PGE₂ production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Plot the results and determine the IC₅₀ value for the inhibition of PGE₂ production in a cellular context.
-
VI. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for characterizing this compound as a selective COX-2 inhibitor. The data from both enzymatic and cell-based assays will allow for a comprehensive evaluation of its potency and cellular efficacy. Further investigations could involve exploring its effects on downstream signaling pathways, such as NF-κB, and advancing to in vivo models of inflammation to confirm its therapeutic potential.[5] The promising selectivity index of this compound suggests it could be a valuable lead compound for the development of novel anti-inflammatory agents with an improved safety profile.[5][7]
VII. References
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Retrieved from
-
Rasouli, H., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators, 150, 106473. Available at: [Link]
-
Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]
-
Li, W., et al. (2015). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 10(3), 1259-1264. Available at: [Link]
-
Zhang, Y., & Liu, D. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. Archiv der Pharmazie. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Request PDF. (n.d.). Recent advances in natural bioactive cycloartane triterpenoids. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
-
Request PDF. (2025). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. Retrieved from [Link]
-
Al-Salahi, R., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. BioMed Research International, 2015, 256965. Available at: [Link]
-
Lee, S., et al. (2014). Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus. Molecules, 19(5), 5555-5563. Available at: [Link]
-
An, N., et al. (2013). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. International Journal of Molecular Sciences, 18(12), 2577. Available at: [Link]
-
Spandidos Publications. (2017). Dysifragilone A inhibits LPS‑induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7.... Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 393626. Retrieved from [Link]
-
ChemBK. (n.d.). (23E)-Cycloart-23-ene-3β,25-diol. Retrieved from [Link]
Sources
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloartane triterpenoids from Kleinhovia hospita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Antimicrobial and Antioxidant Assays for Cycloart-23-ene-3β,25-diol
Introduction: The Therapeutic Potential of Cycloart-23-ene-3β,25-diol
Cycloart-23-ene-3β,25-diol is a naturally occurring cycloartane triterpenoid, a class of compounds widely distributed in the plant kingdom.[1] This specific molecule has been isolated from various plant sources, including Pongamia pinnata and Euphorbia spinidens.[2][3] Triterpenoids are of significant interest in drug discovery due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]
Initial research indicates that Cycloart-23-ene-3β,25-diol exhibits promising, dose-dependent antioxidant and broad-spectrum antimicrobial activities.[2][5] One study highlighted its effectiveness against various bacteria and yeast-type fungi, and demonstrated superior antioxidant activity in several assays compared to β-tocopherol.[2][5] These findings underscore the compound's potential as a lead for developing new therapeutic agents.
This guide provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial and antioxidant properties of Cycloart-23-ene-3β,25-diol. The methodologies are grounded in established standards to ensure data integrity and reproducibility, empowering researchers to accurately characterize this promising natural product.
Section 1: Assessment of Antimicrobial Activity
The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of an agent that inhibits the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a quantitative and highly regarded technique for determining MIC values and is recommended for detailed analysis.[6][7][8][9]
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for DPPH and ABTS antioxidant assays.
Protocol 2: DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity. [10] A. Materials and Reagents
-
Cycloart-23-ene-3β,25-diol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Trolox or Ascorbic Acid (as positive control/standard)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Microplate reader
B. Experimental Procedure
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Scientist's Note: This solution should be prepared fresh daily and kept in the dark to prevent degradation. The absorbance of this working solution at ~517 nm should be adjusted to approximately 1.0 ± 0.2 for optimal results. [10]
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of Cycloart-23-ene-3β,25-diol (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a similar dilution series for the standard antioxidant (Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH working solution to all wells. [11] * Control: Wells containing 100 µL methanol and 100 µL DPPH solution.
-
Blank: Wells containing 100 µL methanol and 100 µL methanol (to zero the plate reader).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. [11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader. * Calculate the percentage of radical scavenging activity using the following formula: [10] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution + solvent).
-
A_sample is the absorbance of the test sample (DPPH solution + compound).
-
-
Plot the % scavenging activity against the concentration of the compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 3: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). [12]This method is applicable to both hydrophilic and lipophilic antioxidants.
A. Materials and Reagents
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Trolox (as standard)
-
96-well microtiter plates
-
Microplate reader
B. Experimental Procedure
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical. [13] * Scientist's Note: This stock solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. [14]
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution and serial dilutions of Cycloart-23-ene-3β,25-diol and the Trolox standard as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of each concentration of the test compound or standard to respective wells in a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 5-10 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm. [12] * Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the IC₅₀ of the sample to the IC₅₀ of Trolox.
-
Section 3: Data Presentation and Interpretation
Quantitative data from the assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Antimicrobial Activity of Cycloart-23-ene-3β,25-diol
| Test Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | [Insert Value] | [Insert Value] |
| Escherichia coli (ATCC 25922) | [Insert Value] | [Insert Value] |
| Candida albicans (ATCC 90028) | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa (ATCC 27853) | [Insert Value] | [Insert Value] |
Table 2: Antioxidant Capacity of Cycloart-23-ene-3β,25-diol
| Assay Method | IC₅₀ (µg/mL) | Standard (Trolox) IC₅₀ (µg/mL) |
|---|---|---|
| DPPH Radical Scavenging | [Insert Value] | [Insert Value] |
| ABTS Radical Scavenging | [Insert Value] | [Insert Value] |
Interpretation:
-
MIC: A lower MIC value indicates greater antimicrobial potency. The results should be compared to established breakpoints from organizations like CLSI to classify the organism as susceptible, intermediate, or resistant, although such breakpoints will not exist for an investigational compound. [8]* IC₅₀: A lower IC₅₀ value signifies a higher antioxidant capacity, meaning less compound is required to neutralize 50% of the free radicals. Comparing the sample's IC₅₀ to a known standard like Trolox provides a relative measure of its potency.
References
-
Badole, S. L., et al. (2012). In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre). PubMed. Available at: [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Available at: [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
ResearchGate. (2012). In vitro antioxidant and antimicrobial activity cycloart–23–ene–3β,-25–diol (B2) isolated from Pongamia pinnata (L. Pierre). ResearchGate. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
-
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
CLSI. (2024). M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI. Available at: [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Islamabad. Available at: [Link]
-
U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
-
Talla, E., et al. (2021). Two New Cycloartenol and Some Pentacyclic Triterpenoids from Cameroonian Propolis and Evaluation of their Antimicrobial Activity. Natural Product Communications. Available at: [Link]
-
Rasouli, H., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
ResearchGate. (2014). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloart-23-ene-3beta,25-diol. PubChem. Available at: [Link]
-
MDPI. (2021). Antibiofilm and Anti-Quorum Sensing Potential of Cycloartane-Type Triterpene Acids from Cameroonian Grassland Propolis. MDPI. Available at: [Link]
-
de Mesquita, M. L., et al. (2021). Four new cycloartane-type triterpenoids from the leaves of Combretum mellifluum Eichler: assessment of their antioxidant and antileishmanial activities. PubMed. Available at: [Link]
-
ResearchGate. (2018). Aphagrandinoids A-D, cycloartane triterpenoids with antibacterial activities from Aphanamixis grandifolia. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. Archiv der Pharmazie. Available at: [Link]
-
Wikidata. (n.d.). This compound. Wikidata. Available at: [Link]
-
ResearchGate. (2018). New Antimicrobial Cycloartane Triterpenes from Acalypha communis. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2014). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. Semantic Scholar. Available at: [Link]
-
Springer. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Springer. Available at: [Link]
-
ResearchGate. (2011). Antidiabetic activity of cycloart-23-ene-3beta, 25-diol (B2) isolated from Pongamia pinnata (L. Pierre) in streptozotocin-nicotinamide induced diabetic mice. ResearchGate. Available at: [Link]
Sources
- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols for Molecular Docking Studies of Cycloart-23-ene-3beta,25-diol with Cyclooxygenase-2 (COX-2)
Introduction: Unveiling the Therapeutic Potential of a Natural Compound
Cycloart-23-ene-3beta,25-diol is a triterpenoid of significant interest, isolated from various plant species.[1] Preclinical studies have illuminated its promising anti-inflammatory and analgesic properties, suggesting a mechanism of action that involves the inhibition of cyclooxygenase (COX) enzymes.[1][2] Specifically, it has demonstrated a selective inhibitory activity towards COX-2, an enzyme isoform that is upregulated during inflammatory processes and is a key target in the development of anti-inflammatory drugs.[1][2]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the nature of the molecular interactions.[3] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with its putative target, COX-2. The methodologies outlined herein are designed to be robust and self-validating, ensuring the scientific integrity of the findings.
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. By following these protocols, users will be equipped to investigate the binding mode of this compound within the COX-2 active site, laying the groundwork for further lead optimization and drug discovery efforts.
Experimental Design and Rationale
The credibility of a molecular docking study hinges on a well-conceived experimental design. This protocol is structured to ensure a logical progression from initial setup to final analysis and validation, with each step building upon the last to produce a cohesive and reliable dataset.
Logical Workflow of the Molecular Docking Study
The entire process can be visualized as a sequential workflow, starting from data acquisition and preparation, proceeding to the docking simulation, and culminating in a thorough analysis and validation of the results.
Figure 1: A schematic overview of the molecular docking workflow.
Part 1: Ligand and Protein Preparation - The Foundation of Accuracy
The accuracy of molecular docking is critically dependent on the meticulous preparation of both the ligand and the protein. This phase involves converting 2D structural information into a 3D format suitable for docking, assigning appropriate chemical properties, and cleaning the protein structure to remove extraneous molecules.
Protocol 1.1: Ligand Preparation
The ligand, this compound, must be converted into a 3D structure with correct stereochemistry and protonation states.
Step-by-Step Methodology:
-
Obtain Ligand Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC)O)C)C.[4][5] This can be obtained from databases like PubChem (CID: 393626).[5]
-
2D to 3D Conversion: Use a molecular editor such as ChemDraw or an online tool to convert the SMILES string into a 3D structure. Save the structure in a standard format like SDF or MOL2.
-
Energy Minimization: The initial 3D structure should be energy minimized to obtain a low-energy conformation. This can be performed using software like Avogadro or the energy minimization modules within molecular modeling suites. The CHARMM General Force Field (CGenFF) is a suitable force field for drug-like molecules.[6][7]
-
File Format Conversion for AutoDock: The prepared ligand structure needs to be converted to the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types. AutoDock Tools (ADT) is the standard software for this conversion.
-
Open the energy-minimized ligand file in ADT.
-
Assign Gasteiger charges.
-
Merge non-polar hydrogens.
-
Define the rotatable bonds.
-
Save the file in PDBQT format.
-
Protocol 1.2: Protein Preparation
The crystal structure of the target protein, COX-2, needs to be prepared by removing non-essential molecules and adding necessary atoms.
Step-by-Step Methodology:
-
Retrieve Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 3LN1 , which is the structure of murine COX-2 in complex with celecoxib.[3][8] This structure provides a well-defined active site.
-
Clean the PDB File:
-
Open the PDB file (3LN1.pdb) in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
The downloaded structure is a homodimer; for this study, we will use chain A.[3] Remove chain B.
-
Remove all water molecules and any co-crystallized ligands (in this case, celecoxib) and other heteroatoms that are not part of the protein or essential cofactors (like the heme group).
-
-
Prepare the Protein for Docking using AutoDock Tools:
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
Part 2: Performing the Molecular Docking Simulation
With the prepared ligand and protein, the next step is to define the binding site and run the docking simulation using AutoDock Vina.
Protocol 2.1: Grid Box Generation
The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand. It is crucial to center this box on the known active site of the protein.
Step-by-Step Methodology:
-
Identify Active Site Residues: The active site of COX-2 (PDB ID: 3LN1) is a hydrophobic channel. Key residues involved in ligand binding include Arg120, Tyr355, and Ser530.[9] Other important residues in the vicinity include LEU338, VAL509, GLY512, and ALA513.[10]
-
Define Grid Box Dimensions: In AutoDock Tools, load the prepared protein PDBQT file.
-
Center the grid box on the identified active site residues. A common approach is to center it on the co-crystallized ligand's position if available, or on the geometric center of the key active site residues.
-
Adjust the dimensions of the grid box (in x, y, and z) to encompass the entire active site with some additional space to allow for ligand flexibility. A box size of 30 x 30 x 30 Å is often a good starting point.[3]
-
-
Generate Configuration File: The grid box parameters, along with the names of the prepared ligand and protein files, are saved in a configuration text file (e.g., config.txt). This file will be used as input for the AutoDock Vina command.
Table 1: Example AutoDock Vina Configuration File (config.txt)
| Parameter | Value | Description |
| receptor | protein.pdbqt | Path to the prepared receptor file. |
| ligand | ligand.pdbqt | Path to the prepared ligand file. |
| center_x | 31.724 | X-coordinate of the grid box center.[3] |
| center_y | -22.006 | Y-coordinate of the grid box center.[3] |
| center_z | -17.132 | Z-coordinate of the grid box center.[3] |
| size_x | 30 | Dimension of the grid box in the x-axis (Å).[3] |
| size_y | 30 | Dimension of the grid box in the y-axis (Å).[3] |
| size_z | 30 | Dimension of the grid box in the z-axis (Å).[3] |
| exhaustiveness | 8 | Computational effort for the search (default is 8).[11] |
| num_modes | 9 | Number of binding modes to generate.[11] |
Protocol 2.2: Running the Docking Simulation
AutoDock Vina is typically run from the command line.
Step-by-Step Methodology:
-
Open a Terminal or Command Prompt: Navigate to the directory containing your prepared PDBQT files and the config.txt file.
-
Execute AutoDock Vina: Run the following command:
-
--config config.txt: Specifies the configuration file.
-
--log log.txt: Specifies the output log file, which will contain the binding affinities and RMSD values for each predicted pose.
-
-
Output Files: AutoDock Vina will generate an output PDBQT file (e.g., output.pdbqt) containing the coordinates of the docked ligand poses and a log file (log.txt) with the corresponding binding affinities.
Part 3: Analysis and Validation of Docking Results
The final and most critical phase is the analysis of the docking results to derive meaningful biological insights and to validate the computational protocol.
Protocol 3.1: Pose Analysis and Visualization
This involves examining the predicted binding poses, their binding affinities, and the interactions with the protein.
Step-by-Step Methodology:
-
Analyze Binding Affinities: The log.txt file will list the binding affinities (in kcal/mol) for each of the generated poses. The more negative the value, the stronger the predicted binding.
-
Visualize Docked Poses: Use a molecular visualization tool like PyMOL to view the docked poses.
-
Load the prepared protein PDBQT file.
-
Load the output ligand PDBQT file. This will display all the generated poses.
-
You can toggle between the different poses to observe their orientations within the active site.
-
-
Identify Key Interactions: For the best-scoring pose (the one with the lowest binding energy), identify the key molecular interactions with the protein residues.
-
Hydrogen Bonds: These are crucial for stabilizing the protein-ligand complex.
-
Hydrophobic Interactions: The largely hydrophobic active site of COX-2 suggests that these interactions will be significant.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Generate 2D Interaction Diagrams: Use a tool like LigPlot+ or the ProteinsPlus web server to generate a 2D schematic of the protein-ligand interactions.[12][13][14] This provides a clear and concise representation of the binding mode.
Table 2: Hypothetical Docking Results for this compound with COX-2
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -9.5 | 0.00 | Arg120, Tyr355, Val509 |
| 2 | -9.2 | 1.25 | Arg120, Tyr355, Leu338 |
| 3 | -8.9 | 1.87 | Tyr355, Ser530, Ala513 |
| ... | ... | ... | ... |
Protocol 3.2: Docking Validation
A critical step to ensure the reliability of the docking protocol is to validate it. A common method is to re-dock a known inhibitor and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.
Step-by-Step Methodology:
-
Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand (celecoxib from PDB ID: 3LN1) and prepare it as a separate PDBQT file following Protocol 1.1.
-
Re-dock the Ligand: Perform a docking simulation with the prepared celecoxib and the prepared COX-2 protein using the same grid box parameters.
-
Calculate RMSD: Superimpose the top-scoring docked pose of celecoxib with its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15]
-
Protocol 3.3: Advanced Analysis - Binding Free Energy Calculation
For a more rigorous assessment of binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed. These methods provide a more accurate estimation of the binding free energy by considering solvation effects.
Conceptual Workflow:
-
Molecular Dynamics (MD) Simulation: Run a short MD simulation of the docked protein-ligand complex to allow for conformational adjustments. GROMACS is a widely used software for this purpose.[16][17]
-
MM/PBSA or MM/GBSA Calculation: Use tools like g_mmpbsa to calculate the binding free energy from the MD simulation trajectory.[18] This calculation considers the molecular mechanics energy, the polar and non-polar solvation energies, and the entropic contribution.
Conclusion and Future Directions
This application note has provided a detailed and scientifically rigorous protocol for conducting molecular docking studies of this compound with COX-2. By following these steps, researchers can gain valuable insights into the potential mechanism of action of this natural compound at a molecular level.
The validation steps included in this protocol are essential for ensuring the trustworthiness of the computational results. A successful docking study, as outlined here, can serve as a strong foundation for subsequent research, including:
-
Lead Optimization: Modifying the structure of this compound to improve its binding affinity and selectivity for COX-2.
-
In Vitro and In Vivo Studies: The insights from docking can guide the design of biological assays to confirm the inhibitory activity and therapeutic potential of the compound.
-
Pharmacophore Modeling: Developing a 3D model of the key chemical features required for binding to the COX-2 active site, which can be used for virtual screening of large compound libraries.
By integrating these computational methods into the drug discovery pipeline, the process of identifying and developing novel anti-inflammatory agents can be significantly accelerated.
References
-
Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
-
Yu, W., He, X., Vanommeslaeghe, K., & MacKerell Jr, A. D. (2012). Extension of the CHARMM general force field to sulfonyl-containing compounds and its utility in biomolecular simulations. Journal of computational chemistry, 33(15), 1219-1239. [Link]
-
Wikidata. (n.d.). This compound. Retrieved from [Link]
-
Molegro Virtual Docker. (2025). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). YouTube. [Link]
-
Stierand, K., Maaß, P. C., & Rarey, M. (2006). Molecular complexes at a glance: automated generation of two-dimensional complex diagrams. Bioinformatics, 22(14), 1710-1716. [Link]
-
Ahmadi, A., Ebrahimzadeh, M. A., Ahmad-Ashrafi, S., Karami, M., Mahdavi, M. R., & Saravi, S. S. S. (2020). Cycloarta-23-ene-3beta, 25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & other lipid mediators, 150, 106473. [Link]
-
Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—a GROMACS tool for high-throughput MM-PBSA calculations. Journal of chemical information and modeling, 54(7), 1951-1962. [Link]
-
opensourceantibiotics. (2020). Producing a 2D protein-ligand interaction map. GitHub. [Link]
-
MacKerell Jr, A. D. (n.d.). CGenFF: The CHARMM General Force Field. Concordia University. [Link]
-
Aldeghi, M., He, X., & Gkeka, P. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 8, 756143. [Link]
-
Lemkul, J. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]
-
Wang, J. L., Lim, H. N., & Lim, C. (2010). The structure of Celecoxib with residues within 6 Å around the active site and main associated interactions in the COX-2 binding pocket (PDB ID: 3LN1). ResearchGate. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 393626, this compound. PubChem. [Link]
-
RCSB PDB. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
-
Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]
-
European Bioinformatics Institute. (2012). LigPlot+ v.2.3 - ligand-protein interaction diagrams. [Link]
-
Faiza, M. (2021). How to generate config file for docking using Autodock Tools? Bioinformatics Review. [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
-
Marnett, L. J., Kalgutkar, A. S., & Crews, B. C. (2003). Structural and chemical biology of the interaction of cyclooxygenase with substrates and non-steroidal anti-inflammatory drugs. Annual review of pharmacology and toxicology, 43(1), 281-309. [Link]
-
Khan, M. F., Khan, M. A., Khan, A., & Ali, S. (2019). The 3D-structure of mouse COX-2 (PDB code: 3LN1). ResearchGate. [Link]
-
ProteinsPlus Server. (n.d.). PoseView 2D interaction diagrams. University of Hamburg. [Link]
-
Majid Ali. (2023). RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. YouTube. [Link]
-
Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64-71. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
-
ResearchGate. (2023). Best tool to generate 2d & 3d protein-ligand images?. [Link]
-
ResearchGate. (2019). How to visualize binding site residues of docked complex in Pymol?. [Link]
-
Supplementary Material 1. (n.d.). AutoDock Vina configuration file. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14313590, Cycloart-25-ene-3,24-diol. PubChem. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. The Scripps Research Institute. [Link]
-
The Bio-Analyst. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
-
ResearchGate. (2014). g_mmpbsa A GROMACS Tool for High-Throughput MM-PBSA Calculations. [Link]
-
ResearchGate. (2025). Protocol for MM/PBSA Molecular Dynamics Simulations of Proteins. [Link]
-
CD ComputaBio. (n.d.). VMD Tutorial-RMSD Calculation. [Link]
-
iGEM. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Tchimene, M. K., Nwaehujor, C. O., & Ibezim, A. (2016). Biological activities of cycloart-23-ene-3, 25-diol isolated from the leaves of Trichilia dregeana. African journal of pharmacy and pharmacology, 10(33), 679-685. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
Dr. A. K's Tutorials. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. [Link]
-
ChemBK. (n.d.). (23E)-Cycloart-23-ene-3β,25-diol. [Link]
-
ResearchGate. (2015). How can I calculate RMSD during docking in moe 2014.0901?. [Link]
-
European Bioinformatics Institute. (n.d.). This compound (CHEBI:70625). [Link]
Sources
- 1. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. periodicos.ufms.br [periodicos.ufms.br]
- 12. bio.tools [bio.tools]
- 13. Producing a 2D protein-ligand interaction map · Issue #30 · opensourceantibiotics/murligase · GitHub [github.com]
- 14. LigPlot+ home page [ebi.ac.uk]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cycloart-23-ene-3beta,25-diol Technical Support Center: A Guide to Stability and Storage
Welcome to the Technical Support Center for Cycloart-23-ene-3beta,25-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and proper storage of this cycloartane triterpenoid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues related to compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored under specific temperature-controlled conditions. Based on available data, the following is recommended:
| Storage Temperature | Estimated Shelf Life |
| -20°C | 3 years[1] |
| 4°C | 2 years[1] |
It is crucial to store the solid compound in a tightly sealed container to protect it from moisture and air. For all cycloartane triterpenoids, protection from light is also a recommended practice to prevent photodegradation.[2]
Q2: How should I prepare and store stock solutions of this compound?
Due to the hydrophobic nature of this compound, careful consideration must be given to solvent selection and storage of stock solutions.
-
Solvent Selection: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For biological assays, DMSO is a common choice; however, it is important to be aware of its potential effects on cells at higher concentrations.
-
Stock Solution Stability: Once prepared, stock solutions are significantly less stable than the solid compound. It is recommended to store stock solutions in tightly sealed vials, aliquoted to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Estimated Shelf Life |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Q3: What are the main factors that can cause degradation of this compound?
The stability of this compound can be compromised by several factors:
-
Chemical Incompatibility: The compound is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[3] Exposure to these substances can lead to chemical degradation.
-
Oxidation: Triterpenoids are susceptible to autoxidation, a process that can be accelerated by exposure to air, light, and elevated temperatures.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of terpenes.[5]
-
Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation rates.
-
pH: Extreme pH conditions (strongly acidic or basic) can catalyze degradation reactions such as hydrolysis or rearrangements.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to the stability of this compound.
Scenario 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Degradation of the compound in the stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from solid material. Studies have shown that repeated freeze-thaw cycles can affect the stability of some molecules.
-
Assess Solubility in Assay Medium: this compound is hydrophobic and may precipitate when diluted into aqueous assay buffers. This can lead to a lower effective concentration and variability in results.
-
Visual Inspection: Carefully inspect the assay medium for any signs of precipitation after adding the compound.
-
Optimize Dilution: Instead of a single large dilution, consider a serial dilution approach. Adding the DMSO stock directly to the final assay medium with vigorous mixing can sometimes prevent precipitation.
-
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any solvent effects.
-
Scenario 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Possible Cause: The presence of degradation products.
-
Troubleshooting Steps:
-
Review Handling and Storage History: Examine the storage conditions and handling procedures of the compound and its solutions. Was it exposed to light, elevated temperatures, or incompatible substances?
-
Perform a Forced Degradation Study (see protocol below): To confirm if the unknown peaks are degradation products, you can intentionally degrade a small sample of the compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light). If the retention times of the peaks in the stressed sample match the unknown peaks in your experimental sample, it strongly suggests degradation.
-
Characterize Degradation Products: If necessary, analytical techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy can be used to elucidate the structures of the degradation products. Mass spectrometry can reveal changes in molecular weight due to oxidation (addition of oxygen atoms) or other modifications.[4]
-
Scenario 3: Difficulty dissolving the solid compound.
-
Possible Cause: The compound may have degraded or absorbed moisture, affecting its solubility.
-
Troubleshooting Steps:
-
Ensure Proper Solvent: Confirm that you are using a suitable solvent in which this compound is known to be soluble (e.g., DMSO, chloroform, ethyl acetate).[2]
-
Gentle Warming and Sonication: Gentle warming (to no more than 40°C) and sonication can aid in the dissolution of hydrophobic compounds.
-
Check for Impurities: If the compound has a different appearance than expected (e.g., discoloration), it may have degraded.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO for cell-based assays) to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to investigate the stability of this compound.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile for HPLC analysis).
-
Set up the following stress conditions in separate vials:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose a vial of the stock solution to a light source (e.g., a UV lamp or direct sunlight).
-
-
Incubate the samples for a defined period (e.g., 24, 48, or 72 hours). A control sample (stock solution without any stressor) should be kept under normal storage conditions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to observe the formation of degradation products.
Visualizations
Below are diagrams illustrating key concepts related to the handling and stability of this compound.
Caption: Recommended storage and potential degradation pathways.
Caption: Troubleshooting workflow for stability-related issues.
References
-
DC Chemicals. Cycloart-23-ene-3,25-diol Safety Data Sheet. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Khan, A. Q., et al. (1987). Further Triterpenes from the Stem Bark of Euphorbia tirucalli. Planta Medica, 53(6), 577.
- Catanzaro, I., et al. (2011). Biological effects and photodegradation by TiO(2) of terpenes present in industrial wastewater.
- Lee, S., et al. (2020). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production.
- van der Doelen, G. A., et al. (2009). Aging and yellowing of triterpenoid resin varnishes-Influence of aging conditions and resin composition.
- Alsante, K. M., et al. (2011). A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector. Critical Reviews in Food Science and Nutrition, 51(4), 307-329.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpene Esters: Natural Products from Dorstenia arifolia (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological effects and photodegradation by TiO(2) of terpenes present in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Cycloart-23-ene-3beta,25-diol
Welcome to the technical support center for Cycloart-23-ene-3beta,25-diol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this promising cycloartane triterpenoid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully formulate this compound for your in vitro and in vivo experiments.
Understanding the Challenge: Why is this compound Poorly Soluble in Aqueous Solutions?
This compound, with a molecular formula of C30H50O2, possesses a large, rigid, and predominantly nonpolar cycloartane core structure.[1][2][3] This inherent hydrophobicity is the primary reason for its poor solubility in water. The two hydroxyl groups (-OH) at positions 3 and 25 are not sufficient to overcome the lipophilic nature of the rest of the molecule. Consequently, dissolving this compound in aqueous buffers for biological assays can be a significant hurdle, often leading to precipitation and inaccurate experimental results.
This guide will walk you through a systematic approach to enhancing the aqueous solubility of this compound, from simple first steps to more advanced formulation strategies.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
Q1: I'm seeing visible particles or precipitation in my aqueous solution of this compound. What should I do first?
Before exploring complex formulation strategies, it's crucial to ensure that you've optimized your initial dissolution process.
Initial Steps:
-
Particle Size Reduction: The dissolution rate of a compound is directly related to its surface area.[4][5][6] By reducing the particle size, you increase the surface area available for interaction with the solvent.
-
Gentle Heating and Agitation:
-
Protocol: While continuously stirring your aqueous solution, gently warm it to a temperature that will not degrade the compound (e.g., 37°C). This can help to increase the kinetic energy of the system and promote dissolution.
-
Caution: Be mindful of the compound's stability at elevated temperatures. Always check for any signs of degradation.
-
-
Sonication:
-
Protocol: Use a bath sonicator to apply ultrasonic energy to your solution. This can help to break down aggregates and enhance the dissolution of the compound.
-
Tip: Combine sonication with gentle heating for a potentially synergistic effect.
-
If these initial steps do not resolve the solubility issue, it's time to consider more advanced formulation strategies.
Q2: I've tried the initial steps, but my compound is still not dissolving. What are my options for formulation?
There are several well-established techniques to improve the solubility of hydrophobic compounds. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the route of administration (for in vivo studies), and potential interactions with your assay.
Here, we will explore three common and effective strategies: cosolvents, surfactants (micellar solubilization), and cyclodextrins (inclusion complexes).
Strategy 1: The Use of Cosolvents
Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar solutes.[7][8] They work by reducing the polarity of the water, making it a more favorable environment for hydrophobic compounds.[9]
Commonly Used Cosolvents in Research:
| Cosolvent | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful and widely used solvent. However, it can have biological effects of its own and may be toxic at higher concentrations.[10][] |
| Ethanol | A less toxic option than DMSO, but may not be as effective for highly hydrophobic compounds.[7][] |
| Polyethylene Glycols (PEGs) | A family of water-soluble polymers that are generally considered safe and are used in many pharmaceutical formulations.[8][] |
| Propylene Glycol (PG) | Another common and relatively non-toxic cosolvent.[6][7] |
Experimental Workflow for Cosolvent Screening:
Caption: Workflow for cosolvent screening to enhance solubility.
Protocol for Preparing a Working Solution using a Cosolvent:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% of your chosen cosolvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: Serially dilute the stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Final Cosolvent Concentration: Aim for the lowest possible final concentration of the cosolvent in your working solution (typically <1%, and often <0.1%) to minimize any potential off-target effects in your biological assay.
Troubleshooting Cosolvent Use:
-
Precipitation upon dilution: This is a common issue. Try diluting your stock solution further or using a different cosolvent. You can also try a combination of cosolvents.[12]
-
Cell toxicity or assay interference: Always run a vehicle control (buffer with the same final concentration of the cosolvent) to ensure that the cosolvent itself is not affecting your experimental results.
Strategy 2: Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core, effectively solubilizing them in the aqueous medium.[10][13][14]
Commonly Used Surfactants:
| Surfactant | Type | Properties and Considerations |
| Tween® 80 (Polysorbate 80) | Non-ionic | Widely used and generally considered safe for in vitro and in vivo studies.[6] |
| Cremophor® EL (Polyoxyl 35 castor oil) | Non-ionic | A very effective solubilizing agent, but has been associated with hypersensitivity reactions in vivo. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | A powerful solubilizing agent, but it is a denaturing surfactant and generally not suitable for cell-based assays or in vivo studies. |
| Solutol® HS 15 | Non-ionic | A newer surfactant with good solubilizing capacity and a better safety profile than some older surfactants.[6] |
Mechanism of Micellar Solubilization:
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Protocol for Solubilization with Surfactants:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add the Compound: Add the solid this compound to the surfactant solution.
-
Facilitate Dissolution: Use agitation, gentle heating, and/or sonication to facilitate the encapsulation of the compound within the micelles.
-
Filtration: After an appropriate incubation time, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC.[15]
Strategy 3: Cyclodextrins and Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with hydrophobic molecules, where the "guest" molecule (this compound) is encapsulated within the "host" cyclodextrin cavity.[18][19] This complex is then readily soluble in aqueous solutions.
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties and Considerations |
| β-Cyclodextrin (β-CD) | Has a suitable cavity size for many drug molecules, but has relatively low aqueous solubility itself.[20] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified version of β-CD with significantly higher aqueous solubility and a good safety profile. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another modified β-CD with high aqueous solubility and a good safety profile, often used in parenteral formulations. |
Formation of a Cyclodextrin Inclusion Complex:
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Protocol for Preparing a Cyclodextrin Formulation:
There are several methods to prepare cyclodextrin inclusion complexes.[18] The co-precipitation method is often used in a laboratory setting.[18][20]
-
Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin in your aqueous buffer.
-
Add the Compound: Add the this compound to the cyclodextrin solution with continuous stirring.
-
Equilibration: Allow the mixture to equilibrate for a period of time (e.g., 24-48 hours) with continuous agitation to allow for the formation of the inclusion complexes.
-
Filtration and Quantification: Filter the solution to remove any un-complexed, undissolved compound and quantify the concentration of the solubilized drug in the filtrate.
Frequently Asked Questions (FAQs)
Q: Can I use pH adjustment to improve the solubility of this compound?
A: pH adjustment is an effective technique for ionizable compounds.[][21][22][23] However, this compound does not have readily ionizable functional groups (the hydroxyl groups are very weak acids). Therefore, altering the pH of the solution is unlikely to significantly improve its solubility.[22]
Q: Are there other advanced formulation strategies I can consider?
A: Yes, for more advanced applications, especially for in vivo studies, you might consider:
-
Lipid-based formulations: These include self-emulsifying drug delivery systems (SEDDS), which are mixtures of oils, surfactants, and cosolvents that form fine emulsions upon contact with aqueous media.[13][24][25][26]
-
Solid dispersions: In this technique, the drug is dispersed in a solid hydrophilic carrier, often a polymer.[27][28]
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which can be stabilized by surfactants or polymers.[26]
Q: How do I determine the solubility of my compound after using one of these methods?
A: The most common method is the shake-flask method.[29]
-
Add an excess amount of your compound to the chosen solvent system (e.g., buffer with cosolvent, surfactant, or cyclodextrin).
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[15][30] A gravimetric method can also be used where a known volume of the saturated solution is evaporated to dryness and the weight of the residue is determined.[31]
Q: How do I choose the best solubility enhancement technique for my experiment?
A: The selection of the most appropriate method depends on several factors:
-
The required concentration of the compound.
-
The intended application (in vitro vs. in vivo).
-
The compatibility of the excipients with your assay or biological system.
-
The stability of the final formulation.
It is often necessary to screen several methods to find the optimal formulation for your specific needs.
We hope this technical support guide provides you with the necessary information to overcome the solubility challenges associated with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
- Vertex AI Search. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Vertex AI Search. (23E)-Cycloart-23-ene-3β,25-diol - ChemBK.
- Vertex AI Search. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI.
- Vertex AI Search. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics.
- Vertex AI Search.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search.
- Vertex AI Search. solubility enhancement and cosolvency by madhavi | PPTX - Slideshare.
- Vertex AI Search. Cycloart-23-ene-3,25-diol - CymitQuimica.
- Vertex AI Search. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs.
- Vertex AI Search. This compound | C30H50O2 | CID 393626 - PubChem.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles - PubMed.
- Vertex AI Search.
- Vertex AI Search. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls.
- Vertex AI Search. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC - PubMed Central.
- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K.
- Vertex AI Search. Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Method Development & Method Validation for Solubility and Dissolution Curves.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Cycloart-23-ene-3β,25-diol | Triterpene | MedChemExpress.
- Vertex AI Search. Cycloartane triterpenoid saponins from water soluble of Passiflora edulis Sims and their antidepressant-like effects - PubMed.
- Vertex AI Search. (PDF)
- Vertex AI Search. PH adjustment: Significance and symbolism.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Vertex AI Search. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC - NIH.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
Sources
- 1. chembk.com [chembk.com]
- 2. Cycloart-23-ene-3,25-diol | CymitQuimica [cymitquimica.com]
- 3. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. japer.in [japer.in]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. bepls.com [bepls.com]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 12. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. | Semantic Scholar [semanticscholar.org]
- 13. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. improvedpharma.com [improvedpharma.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. humapub.com [humapub.com]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. japer.in [japer.in]
- 22. PH adjustment: Significance and symbolism [wisdomlib.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. WO1995024893A1 - Delivery systems for hydrophobic drugs - Google Patents [patents.google.com]
- 25. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 26. future4200.com [future4200.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. lup.lub.lu.se [lup.lub.lu.se]
- 30. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 31. pharmajournal.net [pharmajournal.net]
Technical Support Center: Optimizing HPLC Parameters for Cycloart-23-ene-3beta,25-diol Separation
Welcome to the technical support center for the HPLC analysis of Cycloart-23-ene-3beta,25-diol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols for achieving robust and reproducible separation of this cycloartane triterpenoid.
This compound (Molecular Formula: C30H50O2) is a natural triterpene with a complex, steroidal-like structure.[1][2] Its analysis presents unique challenges in liquid chromatography, primarily due to its high lipophilicity and lack of a strong UV-absorbing chromophore.[3][4] This guide provides a systematic approach to method development and troubleshooting to overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup of an HPLC method for this compound.
Q1: What is the most suitable HPLC column to start with for this compound analysis?
A: For initial method development, a high-purity silica-based C18 column is the most recommended starting point.[4] C18 columns provide excellent hydrophobic retention for a wide range of triterpenoids.[4][5] If you encounter difficulties separating the target analyte from structurally similar impurities or isomers, consider columns with alternative selectivity. A C30 column , for instance, is known to provide enhanced shape selectivity for lipophilic, long-chain molecules and can significantly improve the resolution of triterpenoid isomers.[6][7]
Q2: What mobile phase composition and elution mode should I begin with?
A: A reversed-phase gradient elution is the most effective approach. Start with a mobile phase consisting of Acetonitrile (ACN) and Water . A methanol/water system can also be screened as an alternative, as the different solvent properties can alter selectivity.[3][8]
-
Starting Gradient: A good starting point is a shallow gradient from approximately 70% ACN in water to 100% ACN over 20-30 minutes. This allows for effective screening of the required solvent strength to elute the compound.
-
Acidification: It is highly recommended to add a small amount of acid, such as 0.1% formic acid or acetic acid , to both the aqueous and organic mobile phase components.[8] This helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which is crucial for obtaining sharp, symmetrical peaks for compounds with hydroxyl groups like this compound.[6]
Q3: this compound lacks a strong chromophore. What is the best detection method?
A: This is a critical challenge in the analysis of many triterpenoids.[3][4]
-
UV Detection (Low Wavelength): If using a UV or PDA detector, you will need to detect at a very low wavelength, typically between 205-210 nm .[3][9] This requires the use of high-purity, HPLC-grade solvents to minimize baseline noise and solvent absorbance.[3]
-
Universal Detectors: For better sensitivity and a more universal response, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended.[4] These mass-based detectors are not dependent on the optical properties of the analyte and are ideal for non-volatile compounds like triterpenoids, often providing lower limits of detection.[4][7]
Q4: How should I prepare my sample for analysis?
A: Proper sample preparation is key to protecting your column and ensuring reproducible results.
-
Dissolution: Dissolve the sample in a strong organic solvent like methanol or ethanol.[7]
-
Dilution: If possible, dilute the sample in a solvent that is of equal or weaker elution strength than the initial mobile phase composition. Injecting in a much stronger solvent can lead to peak distortion.
-
Filtration: All samples must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column frit.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: My peak for this compound is broad and shows significant tailing.
A: Peak tailing is a common issue for hydroxylated, steroid-like compounds. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Causality & Solution Workflow:
-
Secondary Silanol Interactions: The primary cause is often the interaction between the hydroxyl groups on your analyte and ionized residual silanols on the silica packing material.[10]
-
Solution 1: Mobile Phase pH: Ensure your mobile phase is acidified (e.g., with 0.1% formic acid). An acidic mobile phase protonates the silanol groups, minimizing these secondary ionic interactions.[6]
-
Solution 2: High-Performance Columns: Use a modern, high-purity silica column with end-capping. End-capped columns have most of the residual silanols chemically bonded to reduce their activity.[10]
-
-
Column Contamination or Void: Buildup of sample matrix on the column inlet or a void in the packing material can distort peak shape.
-
Solution 1: Use a Guard Column: A guard column is a sacrificial column that protects the analytical column from strongly retained impurities.[11]
-
Solution 2: Column Flushing: Reverse-flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If a void is suspected, the column may need to be replaced.[12]
-
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening, which particularly affects early-eluting peaks.[10][11]
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005" or ~0.12 mm) where possible.[10]
-
Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing issues.
Problem 2: I am not getting enough resolution between this compound and a closely eluting impurity.
A: Poor resolution of structurally similar compounds is a common challenge that requires systematic optimization of the chromatographic conditions.[6]
Strategies for Improving Resolution:
-
Optimize the Gradient: A shallow gradient is crucial for separating closely eluting compounds.[8] Decrease the rate of change in the organic solvent percentage around the elution time of the target analytes. This gives more time for the compounds to interact with the stationary phase, improving separation.
-
Change the Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity.[6] If you are using acetonitrile, perform an identical run using methanol (adjusting the gradient accordingly, as methanol is a weaker solvent). The different chemical interactions (methanol is a protic solvent capable of hydrogen bonding) can change the elution order and improve resolution.[6]
-
Adjust the Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.[3] Try adjusting the column temperature (e.g., test at 25°C, 35°C, and 45°C). Sometimes a lower temperature increases resolution, while other times a higher temperature can improve efficiency and peak shape.[3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity.
Decision Tree for Optimizing Resolution
Caption: A decision tree for systematically improving chromatographic resolution.
Experimental Protocols
Protocol 1: Systematic HPLC Method Development
This protocol provides a structured approach to developing a robust separation method from scratch.
Objective: To achieve baseline separation of this compound from potential impurities with good peak shape.
Materials:
-
HPLC system with gradient pump and UV/PDA or CAD/ELSD detector
-
C18 Column (e.g., 150 x 4.6 mm, 3.5 µm)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (or Acetic Acid)
-
Filtered sample of this compound
Methodology:
-
Initial Column and Mobile Phase Setup:
-
Install the C18 column and set the column oven temperature to 30°C.
-
Prepare mobile phases:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Set the flow rate to 1.0 mL/min.
-
-
Scouting Gradient Run:
-
Equilibrate the column with 70% B for 10 minutes.
-
Inject the sample and run a broad, fast gradient to determine the approximate elution conditions:
-
Time 0 min: 70% B
-
Time 20 min: 100% B
-
Time 25 min: 100% B
-
Time 25.1 min: 70% B
-
Time 30 min: 70% B
-
-
-
Gradient Optimization:
-
Based on the retention time (t_R) from the scouting run, design a shallower gradient focused around the elution of the target peak.
-
For example, if the peak elutes at 12 minutes (~88% ACN), a new gradient could be:
-
Time 0 min: 75% B
-
Time 20 min: 95% B (This creates a slope of 1%/min)
-
Follow with a wash and re-equilibration step.
-
-
-
Solvent Screening:
-
Replace the Acetonitrile mobile phase (B) with Methanol + 0.1% Formic Acid.
-
Repeat the optimized gradient run. Note that you may need to adjust the gradient start and end percentages to account for methanol's lower solvent strength.
-
Compare the chromatograms from Acetonitrile and Methanol for selectivity and resolution. Choose the solvent that provides the best separation.
-
-
Fine-Tuning:
-
Further adjust the gradient slope, temperature, and flow rate to achieve optimal resolution and analysis time.
-
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Stationary Phase | C18, high-purity silica (≤5 µm) | Provides good hydrophobic retention for triterpenoids.[4] |
| Column Dimensions | 150 x 4.6 mm or 100 x 2.1 mm | Standard dimensions for analytical work. |
| Mobile Phase A | HPLC Grade Water + 0.1% Formic Acid | Acidifier improves peak shape by suppressing silanol activity.[8] |
| Mobile Phase B | HPLC Grade Acetonitrile + 0.1% Formic Acid | ACN is a common, effective organic modifier. Screen Methanol as an alternative.[3] |
| Elution Mode | Gradient | Necessary for eluting highly retained compounds with good peak shape. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | A standard flow rate; can be reduced to improve efficiency.[8] |
| Column Temperature | 30 - 35 °C | Controls viscosity and can affect selectivity; should be thermostatted.[3] |
| Detection | CAD, ELSD, or UV at 205-210 nm | Compound lacks a strong chromophore, requiring low UV or mass-based detection.[3][4] |
| Injection Volume | 5 - 10 µL | Keep volume low to prevent band broadening and column overload.[8] |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC for Dammarane Triterpenoid Separation.
- Š Minceva, M. et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. PMC, NIH.
- ChemBK. (n.d.). (23E)-Cycloart-23-ene-3β,25-diol.
- PubChem. (n.d.). This compound.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Anonymous. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Triterpenoids.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of 25-Hydroxycycloart-23-en-3-one and Its Isomers.
- Thermo Fisher Scientific. (n.d.). Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution.
- Anonymous. (2025). Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Molecular Docking Simulations with Cycloart-23-ene-3beta,25-diol
Welcome to the technical support center for molecular docking simulations involving Cycloart-23-ene-3beta,25-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this complex triterpenoid presents in computational studies. Our approach is rooted in providing not just steps, but the underlying scientific reasoning to empower you to make informed decisions throughout your docking workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and foundational concepts for docking with this compound.
Q1: What is this compound and why is it a challenging ligand for molecular docking?
A1: this compound is a natural pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O₂.[1][2] Its structure features a complex, rigid core with a flexible side chain, presenting several challenges for docking simulations.[1] The high number of atoms and the presence of multiple stereocenters require careful parameterization and conformational sampling. One study has highlighted its potential as a selective COX-2 inhibitor, making it a molecule of interest for anti-inflammatory drug design.[3]
Q2: Where can I obtain a high-quality 3D structure of this compound?
A2: A 3D conformer of this compound can be downloaded from the PubChem database (CID 393626).[1] It is crucial to start with a reliable 3D structure. You can obtain the structure in various formats, such as SDF, which can then be converted to the required PDBQT format for docking software like AutoDock Vina.
Q3: What are the most critical steps in preparing this ligand for docking?
A3: The most critical steps are:
-
Energy Minimization: The initial 3D structure from a database may not be in its lowest energy conformation. Energy minimization using a suitable force field (e.g., MMFF94) is essential to obtain a more realistic starting geometry.
-
Charge Assignment: Accurate partial charges are vital for calculating electrostatic interactions. For organic molecules, Gasteiger charges are a common starting point.[4]
-
Torsional Degrees of Freedom: Defining the rotatable bonds correctly is crucial for exploring the conformational space of the flexible side chain. AutoDock Tools can automatically detect and set these.[4]
Q4: How do I prepare my protein target for docking with this compound?
A4: Proper protein preparation is a multi-step process:
-
Clean the PDB File: Remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.[5][6][7]
-
Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens, paying special attention to polar hydrogens to correctly model hydrogen bonds.[6][7]
-
Assign Charges: Add partial charges to the protein atoms. Kollman charges are frequently used for proteins in AutoDock.[6]
-
Handle Missing Residues/Atoms: Check for and repair any missing atoms or loops in the protein structure, as these can create artifacts in the binding site.[6][7]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your docking experiments, structured in a logical workflow.
Stage 1: Pre-Docking & Input File Errors
This stage is critical as errors here will prevent the simulation from starting or produce meaningless results.
Problem 1: My docking software gives an error about unrecognized atom types for this compound.
-
Causality: This error arises when the atom types in your ligand's PDBQT file do not match the atom types defined in the force field parameters of the docking software. It often happens if the file was prepared incorrectly or with incompatible software.
-
Solution Protocol:
-
Standardize Preparation: Use a single, consistent software package like AutoDock Tools for ligand preparation.[6]
-
Open the Ligand: Load your 3D SDF or MOL2 file of this compound into AutoDock Tools.
-
Add Hydrogens and Charges: Use the built-in functions to add polar hydrogens and compute Gasteiger charges.[4]
-
Merge Non-Polar Hydrogens: This is a standard step in AutoDock preparation.
-
Detect Rotatable Bonds: Allow the software to automatically detect the torsional degrees of freedom.[4]
-
Save as PDBQT: Save the prepared ligand in the PDBQT format. This ensures all atom types are correctly assigned for AutoDock Vina.
-
Problem 2: The docking box (Grid Box) is difficult to define for my large protein target.
-
Causality: For a reliable docking simulation, the grid box must encompass the entire binding site without being excessively large, which would waste computational resources and can decrease accuracy.[8]
-
Solution Protocol:
-
Identify the Binding Site: If you have a co-crystallized ligand, define the center of the box based on its coordinates.
-
Use Prediction Tools: If the binding site is unknown, use online servers like CASTp or SiteHound to predict potential binding pockets.
-
Visualize and Adjust: In AutoDock Tools, visually adjust the grid box dimensions to ensure it covers all key residues of the predicted binding pocket with a buffer of about 4-5 Å in each dimension.
-
Record Coordinates: Carefully note the center coordinates and dimensions (in Angstroms) for your configuration file.
-
Stage 2: Docking Execution & Convergence Issues
This stage deals with problems that occur while the docking simulation is running.
Problem 3: The docking simulation is taking an extremely long time to complete.
-
Causality: The long runtime is likely due to the complexity of this compound (many rotatable bonds in the side chain) and the size of the search space. The exhaustiveness parameter in AutoDock Vina directly controls the computational effort.
-
Solution Protocol:
-
Check exhaustiveness: For initial runs, a default exhaustiveness of 8 is often sufficient. If you have increased this significantly, consider reducing it for preliminary screening.
-
Optimize the Grid Box: Ensure your grid box is not unnecessarily large. A tighter focus on the binding site will speed up calculations.
-
Parallel Processing: Utilize the cpu parameter in AutoDock Vina to use multiple processor cores, which will significantly reduce the run time.
-
Problem 4: The docking results show a very high positive binding energy, or the ligand is docked far from the binding site.
-
Causality: This indicates a failure of the docking algorithm to find a favorable binding pose. Potential causes include incorrect input files, a poorly defined search space, or inherent limitations of the scoring function for this particular ligand-protein system.
-
Solution Protocol:
-
Verify Input Files: Double-check that both the protein and ligand PDBQT files have charges and correct atom types.
-
Confirm Grid Box Placement: Ensure the grid box is centered on the active site. An incorrectly placed box is a common reason for the ligand docking to the protein surface.[9]
-
Increase exhaustiveness: A more exhaustive search may be needed to find the correct binding mode for a complex molecule like this compound. Try increasing the value to 16 or higher and re-running the simulation.[8]
-
Stage 3: Post-Docking Analysis & Interpretation
This stage focuses on making sense of the simulation output and validating the results.
Problem 5: I have multiple output poses for this compound. How do I choose the best one?
-
Causality: Docking programs generate multiple possible binding modes (poses). The "best" pose is not always the one with the lowest binding energy. A combination of scoring and visual inspection is necessary.
-
Solution Protocol:
-
Rank by Binding Energy: The primary metric is the binding affinity (ΔG), given in kcal/mol. More negative values indicate stronger binding.[10][11]
-
Analyze the Top Poses: Focus on the top 3-5 poses with the best binding energies.
-
Visual Inspection: Use a visualization tool like PyMOL or Discovery Studio to examine the interactions for each pose. Look for key interactions like hydrogen bonds and hydrophobic contacts with important active site residues.[10][12]
-
Check for RMSD Clustering: Poses with a root-mean-square deviation (RMSD) of less than 2.0 Å are generally considered to be in the same cluster.[10] If the top-scoring poses are all in a similar conformation, it increases confidence in that binding mode.
-
Problem 6: How can I validate my docking results for this compound?
-
Causality: Docking simulations are predictive models and require validation to be considered reliable. Validation increases the confidence that the predicted binding mode is physically meaningful.
-
Solution Protocol:
-
Re-docking (if applicable): If you are working with a protein that has a co-crystallized ligand, a standard validation step is to remove the native ligand and re-dock it. If the docking software can reproduce the experimental pose with an RMSD < 2.0 Å, the protocol is considered validated.[13][14]
-
Use a Known Inhibitor: Dock a known inhibitor of your target protein alongside this compound. The known inhibitor should dock with a high affinity and in a pose consistent with experimental data.[13]
-
Molecular Dynamics (MD) Simulation: For the most rigorous validation, take the top-ranked docked complex and run a molecular dynamics simulation. The stability of the ligand-protein interactions over the course of the simulation provides strong evidence for a valid binding mode.[13]
-
Part 3: Data & Workflow Visualization
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Input File Error | Incorrect atom types, missing charges. | Reprepare ligand/protein in AutoDock Tools. |
| Long Simulation Time | High exhaustiveness, large grid box. | Reduce exhaustiveness, tighten grid box, use more CPU cores. |
| Poor Binding Energy | Incorrect grid box placement, insufficient search. | Verify grid box center, increase exhaustiveness. |
| Pose Selection | Ambiguity among multiple output poses. | Rank by energy, visually inspect top poses for key interactions. |
| Result Validation | Lack of confidence in the predicted pose. | Perform re-docking with a native ligand or run an MD simulation.[13][14] |
General Molecular Docking Workflow Diagram
This diagram outlines the essential steps for a successful molecular docking experiment.
Caption: A generalized workflow for molecular docking simulations.
References
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
- PubChem. This compound.
- Galaxy Training. (2019, October 19). Protein-ligand docking.
- PubMed. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities...
- Wikidata. This compound.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- Bio-Pro Solutions. (2020, August 5). Common mistakes made during Autodock Vina Installation and Execution.
- ResearchGate. (2023, December 5). Interpretation of Molecular docking results?
- YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- University of Cantabria. Molecular Docking Tutorial.
- Bio-Pro Solutions. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??
- YouTube. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio.
- UCSF Chimera. Session 4: Introduction to in silico docking.
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- UCSF DOCK. Tutorial: Prepping Molecules.
- Scripps Research. (2020, December 5). AutoDock Vina Manual.
- AutoDock Vina Documentation. Frequently Asked Questions.
- PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking.
- Michigan State University. Lessons from Docking Validation.
- YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- ResearchGate. (2021, December 5). How to fix error in Autodock Vina when showing interactions?
- ChemBK. (23E)-Cycloart-23-ene-3β,25-diol.
- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- MedChemExpress. Cycloart-23-ene-3β,25-diol.
- PubChem. 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol.
- ResearchGate. (2022, October 18). How to solve Autodock vina tool error during interaction diagram?
- AbMole BioScience. COA of Cycloart-23-ene-3β,25-diol.
- PubChem. (3beta,24xi)-Cycloart-25-ene-3,24,27-triol.
- PubChem. Cycloart-22-ene-3,25-diol.
- PubChem. Cycloart-25-ene-3,24-diol.
- ResearchGate. (n.d.). The perspective formula of Cycloart-23E-ene-3β, 25-diol.
- PubChem. 9,19-Cyclolanost-23-ene-3,25-diol.
- ResearchGate. (n.d.). Docking simulation result of cycloart-25-en-3β,24-diol (1).
Sources
- 1. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. researchgate.net [researchgate.net]
- 8. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction and Stabilization of Cycloart-23-ene-3beta,25-diol
Introduction: Cycloart-23-ene-3beta,25-diol is a cycloartane triterpenoid with significant therapeutic potential, demonstrating notable anti-inflammatory and analgesic properties, partly through the inhibition of COX-2.[1][2] As researchers and drug development professionals increasingly focus on this molecule, its efficient isolation from natural sources like Euphorbia, Trichilia, and Artocarpus species is paramount.[1][2][3] However, the structural complexity of this triterpenoid presents unique challenges during extraction, where degradation can lead to significantly reduced yields and compromised purity.
This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you navigate these challenges. We will explore the causal mechanisms behind the degradation of this compound and offer field-proven strategies to preserve its integrity from initial extraction to final purification.
Section 1: Understanding the Molecule's Vulnerabilities
Q1: What are the key structural features of this compound that make it susceptible to degradation?
A1: The stability of this compound is intrinsically linked to three specific structural motifs. Understanding these is the first step toward preventing degradation.
-
The C23-C24 Double Bond: The alkene functional group in the side chain is a primary site for oxidative cleavage. Aggressive extraction conditions, exposure to atmospheric oxygen, or the presence of peroxides in solvents can lead to the formation of unwanted aldehydes, ketones, or carboxylic acids, destroying the parent molecule.
-
The C3-beta and C25 Hydroxyl Groups: These alcohol groups, particularly the tertiary alcohol at C25, are susceptible to acid-catalyzed dehydration. This can result in the formation of new, unintended double bonds, fundamentally altering the compound's structure and biological activity.
-
The Cyclopropane Ring (C9-C19): A hallmark of cycloartane triterpenoids, this three-membered ring is strained. While generally stable, harsh acidic conditions (pH < 3) can potentially induce rearrangement or ring-opening, leading to the formation of isomeric impurities.
Below is a diagram illustrating these vulnerable "hot spots" on the molecule.
Caption: Key degradation sites on the this compound molecule.
Section 2: Troubleshooting Common Extraction Issues
This section addresses the most common problems encountered during the extraction process that lead to the degradation of the target compound.
Q2: My final yield is consistently low, and I suspect degradation. Where should I start troubleshooting?
A2: Low yield is the most common symptom of compound degradation. A systematic review of your entire workflow is necessary. The four most likely culprits are thermal stress, oxidation, pH-induced reactions, and photodegradation. We recommend evaluating your protocol against the following points.
Q3: How can I mitigate thermal degradation during my extraction and solvent removal steps?
A3: Cycloartane triterpenoids can be thermolabile.[4] Excessive heat not only accelerates degradation but can also lead to the extraction of unwanted impurities.
Core Insight: The goal is to balance extraction efficiency with thermal preservation. High temperatures increase solvent penetration but exponentially increase degradation rates.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Extraction Method: Methods like traditional Soxhlet extraction, which involve prolonged exposure to boiling solvent, are high-risk for this compound.
-
Adopt Low-Temperature Techniques:
-
Ultrasonic-Assisted Extraction (UAE): This technique uses acoustic cavitation to rupture cell walls, enhancing extraction at lower temperatures. Studies on other triterpenoids show optimal temperatures can be as low as 44°C.[4][5]
-
Cold Maceration: Soaking the plant material in a suitable solvent at room temperature (or even 4°C) for an extended period (24-72 hours) is the gentlest method, although it may be less efficient.
-
-
Optimize Solvent Removal: Use a rotary evaporator with the water bath set to a low temperature (≤40°C) to remove the bulk solvent under reduced pressure. For final drying, a high-vacuum manifold or lyophilization (freeze-drying) is ideal.
Table 1: Comparison of Extraction Methods and Associated Thermal Risk
| Extraction Method | Typical Temperature | Thermal Degradation Risk | Recommended Use for this compound |
| Soxhlet Extraction | Boiling point of solvent | High | Not Recommended |
| Heat-Assisted Extraction (HAE) | 60-90°C | Moderate to High | Use with caution; requires careful optimization.[5] |
| Maceration (Room Temp) | 20-25°C | Low | Recommended for initial trials and small-scale work. |
| Ultrasonic-Assisted Extraction (UAE) | 30-50°C | Low | Highly Recommended; offers a good balance of efficiency and safety.[5][6] |
Q4: What specific, actionable steps can I take to prevent oxidation of the C-23 double bond?
A4: Preventing oxidation is critical and requires a proactive, multi-step approach throughout the entire process.
Core Insight: Oxygen is the enemy. Your goal is to minimize its presence and neutralize any reactive oxygen species that may form.
Troubleshooting Steps & Solutions:
-
De-gas Your Solvents: Before extraction, sparge all solvents (e.g., ethanol, methanol, ethyl acetate) with an inert gas like nitrogen (N₂) or argon (Ar) for 15-30 minutes. This removes dissolved oxygen.
-
Maintain an Inert Atmosphere: Whenever possible, conduct the extraction and subsequent workup steps under a blanket of N₂ or Ar. This is particularly important during filtration and solvent concentration steps where the surface area of the extract is large.
-
Consider Adding an Antioxidant: For particularly sensitive extractions, the addition of a radical scavenger to the solvent can be beneficial.
-
Butylated hydroxytoluene (BHT): Effective in less polar solvents at a low concentration (e.g., 0.01% w/v).
-
Ascorbic Acid (Vitamin C): A good choice for more polar or aqueous-organic solvent systems.
-
Q5: My plant matrix is slightly acidic. How do I prevent acid-catalyzed degradation of my compound?
A5: Maintaining a near-neutral pH is crucial to protect the hydroxyl groups from dehydration and the cyclopropane ring from rearrangement.
Core Insight: Avoid both extremes of the pH scale. The compound is most stable in a pH range of approximately 5.5 to 7.5.
Troubleshooting Steps & Solutions:
-
Measure the pH of Your Slurry: Before starting the main extraction, mix a small amount of your plant material with the chosen solvent and measure the pH of the resulting slurry.
-
Use a Buffered Solvent System: If the slurry is acidic, consider using a solvent system buffered to a neutral pH. For example, an ethanol/water mixture can be buffered with a phosphate buffer system.
-
Avoid Strong Acids in Workup: During any liquid-liquid partitioning or purification steps, avoid using strong acids like HCl or H₂SO₄. If an acidic wash is required, use a dilute solution of a weaker acid (e.g., 1% acetic acid) and minimize contact time.
Section 3: Validated Protocol & Workflow
This section provides a robust, step-by-step protocol designed to maximize yield while minimizing degradation.
Protocol 1: Gentle Ultrasonic-Assisted Extraction (UAE) of this compound
1. Sample Preparation:
- Ensure plant material is thoroughly dried, preferably via lyophilization or in a vacuum oven at <40°C to prevent thermal degradation of the raw material.[4]
- Grind the dried material to a fine, consistent powder (e.g., 40-60 mesh) to maximize surface area for extraction.
2. Solvent Preparation:
- Prepare the extraction solvent. A common starting point is 80-95% ethanol in water.[5][[“]]
- Transfer the solvent to a suitable flask and sparge with N₂ gas for 20 minutes to remove dissolved oxygen.
3. Ultrasonic Extraction:
- Combine the powdered plant material and the degassed solvent in a sealed vessel at a solid-to-liquid ratio of 1:15 (g/mL).
- Place the vessel in an ultrasonic bath equipped with a temperature controller.
- Perform the extraction at a controlled temperature of 40°C for 45 minutes with an ultrasonic power of ~120 W.[4]
- Continuously flush the headspace of the extraction vessel with N₂ if the setup allows.
4. Post-Extraction Workup:
- Immediately filter the mixture through a Büchner funnel to separate the crude extract from the plant biomass. Perform this step quickly to minimize air exposure.
- Transfer the filtrate to a round-bottom flask for solvent removal.
- Concentrate the extract using a rotary evaporator with the water bath temperature maintained at ≤40°C .
- For long-term storage, transfer the concentrated extract to a vial, flush with N₂, seal tightly, and store at -80°C. Avoid repeated freeze-thaw cycles.[8]
Workflow Diagram: Critical Control Points for Preventing Degradation
The following diagram outlines the entire extraction process, highlighting the key stages where protective measures must be implemented.
Caption: Recommended workflow with critical control points (CCPs) for preserving compound integrity.
Section 4: FAQs
-
Q: Can I use methanol instead of ethanol?
-
A: Yes, methanol is also an effective solvent for triterpenoids.[[“]] However, due to its higher toxicity, ethanol is often preferred, especially if the final product is intended for biological assays. The same principles of de-gassing and temperature control apply.
-
-
Q: How do I know if my compound has degraded?
-
A: The best way is through analytical techniques. Using HPLC-MS, you can look for the expected mass-to-charge ratio of this compound. The appearance of new peaks with different retention times, especially those with masses corresponding to dehydration or oxidation products, is a strong indicator of degradation.[5][9] Comparing the 1H-NMR spectrum of your sample to a reference standard can also reveal impurities.[1]
-
-
Q: Is it necessary to purify the compound immediately after extraction?
-
A: It is highly recommended. Crude extracts contain enzymes and other reactive species that can contribute to degradation over time, even when frozen. If immediate purification is not possible, ensure the crude extract is thoroughly dried and stored under the strictest conditions (-80°C, under inert gas, protected from light).[8]
-
References
-
Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Research progress of cycloartane triterpenoids and pharmacological activities. Archiv der Pharmazie. PubMed. Available at: [Link]
-
Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. Planta Medica. NIH. Available at: [Link]
-
Bioassay-guided isolation of cycloartane-type triterpenes, their cytotoxic properties and identification of potential chemical markers from Geniotrigona thoracica propolis. Taylor & Francis Online. Available at: [Link]
-
Cycloartane triterpenoids from Cassia occidentalis. Planta Medica. PubMed. Available at: [Link]
-
This compound | C30H50O2. PubChem. Available at: [Link]
-
Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities... Prostaglandins & Other Lipid Mediators. PubMed. Available at: [Link]
-
(23E)-Cycloart-23-ene-3β,25-diol - Physico-chemical Properties. ChemBK. Available at: [Link]
-
Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. ResearchGate. Available at: [Link]
-
Cycloart-22-ene-3,25-diol | C30H50O2. PubChem. NIH. Available at: [Link]
-
A Natural Triterpenoid Saponin as Multifunctional Stabilizer for Drug Nanosuspension Powder. Journal of Pharmaceutical Sciences. PubMed. Available at: [Link]
-
The perspective formula of Cycloart-23E-ene-3β, 25-diol. ResearchGate. Available at: [Link]
-
Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. Food & Function. PubMed. Available at: [Link]
-
Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties... Maximum Academic Press. Available at: [Link]
-
Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the... International Journal of Biosciences. Available at: [Link]
-
Showing cycloart 23-en-3beta,25-diol (PHY0144935). PhytoBank. Available at: [Link]
-
Cycloart-25-ene-3,24-diol | C30H50O2. PubChem. Available at: [Link]
-
Extraction techniques for triterpene saponins from Aesculus hippocastanum. Consensus. Available at: [Link]
Sources
- 1. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.usm.my [web.usm.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. consensus.app [consensus.app]
- 8. abmole.com [abmole.com]
- 9. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of Cycloartane Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address the common and complex challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of cycloartane triterpenoids. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower your structural elucidation efforts.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most immediate and common issues faced when analyzing cycloartane triterpenoid NMR spectra.
Q1: My ¹H NMR spectrum of a cycloartane triterpenoid shows severe signal crowding in the aliphatic region (0.5-2.5 ppm), making it impossible to assign individual protons. What is the first step I should take?
A: This is the most common challenge with these molecules. The first and most cost-effective step is to leverage solvent effects. Re-acquiring the spectrum in a different deuterated solvent can induce significant changes in proton chemical shifts, often resolving the overlap.[1] Aromatic solvents like benzene-d₆ (C₆D₆) or pyridine-d₅ are particularly effective due to the Aromatic Solvent-Induced Shift (ASIS) phenomenon.[1] The anisotropic magnetic field of the aromatic ring interacts with the solute, causing differential shielding or deshielding of protons based on their spatial orientation, which can "spread out" a crowded spectrum.[1]
Q2: I've tried different solvents, but the methyl and methylene signals are still heavily overlapped. What is the next logical step?
A: When solvent effects are insufficient, the most powerful approach is two-dimensional (2D) NMR spectroscopy.[1][2] These experiments add a second frequency dimension, dramatically increasing spectral resolution by correlating nuclear spins through chemical bonds or space.[3] The foundational suite of experiments includes:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically over 2-3 bonds), helping to trace out the connectivity of different spin systems within the molecule.[4][5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to.[4][5] Protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts, allowing them to be resolved in the HSQC spectrum.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. It is absolutely crucial for connecting different spin systems (identified by COSY) and for assigning non-protonated (quaternary) carbons.[4][5]
Q3: The characteristic upfield cyclopropane methylene proton signals of my cycloartane triterpenoid are overlapping with other signals. How can I confirm their presence and assignment?
A: The C-19 cyclopropane methylene protons are a hallmark of the cycloartane skeleton. They typically appear as a pair of doublets (an AB system) in the far upfield region of the ¹H NMR spectrum, often below 1.0 ppm (e.g., δ 0.3-0.6 ppm).[1][6] The geminal coupling constant is usually small (J ≈ 4-5 Hz).[7] If these signals are overlapped:
-
COSY is invaluable: You should observe a cross-peak between these two protons, confirming their mutual coupling.[1]
-
HSQC provides definitive proof: Both protons will show a correlation to the same methylene carbon signal (typically around δ 20-30 ppm), confirming their geminal relationship on the C-19 carbon.[1]
Q4: Could my sample preparation be the reason for broad peaks and poor resolution, contributing to the appearance of overlap?
A: Absolutely. Proper sample preparation is critical for acquiring high-quality NMR spectra and cannot be overlooked.[1] Several factors can lead to poor resolution and peak broadening, which can exacerbate overlap issues:[1][8]
-
Concentration: Samples that are too concentrated can lead to viscosity-related peak broadening.[1] Conversely, very dilute samples will require excessively long acquisition times, reducing throughput. An optimal concentration is typically 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[1]
-
Particulate Matter: Undissolved solids, dust, or fibers in the NMR tube will distort the magnetic field homogeneity, resulting in broad peaks that cannot be corrected by shimming.[1] It is crucial to filter your sample into the NMR tube.[1]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening and are a common issue with natural product isolates.[1] Using high-purity solvents and clean glassware is essential.
Q5: I suspect my isolate is a mixture of closely related isomers. How can NMR help differentiate them?
A: Differentiating isomers is a key strength of 2D NMR, as subtle structural changes lead to distinct spectral fingerprints.[9]
-
Constitutional Isomers: These isomers differ in atom connectivity (e.g., double bond position). The HMBC experiment is often decisive. For example, a proton on a methyl group will show a 3-bond correlation to a specific quaternary carbon, allowing you to "walk" across the carbon skeleton and pinpoint differences in the molecular framework.[9]
-
Stereoisomers (Diastereomers & Enantiomers): Distinguishing diastereomers is straightforward as they have different physical properties and will show distinct chemical shifts and coupling constants in a standard NMR spectrum. For establishing relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are essential.[1][9] These experiments identify protons that are close to each other in space, regardless of bonding.[1] The presence or absence of a cross-peak between two protons provides direct evidence of their relative spatial orientation (e.g., axial vs. equatorial).
Part 2: In-Depth Troubleshooting Guides
These guides provide structured, step-by-step protocols for tackling complex spectral interpretation challenges.
Guide 1: A Systematic Workflow for Resolving Severe Signal Overlap
When 1D NMR is insufficient, this workflow guides you through the application of key experiments to deconstruct a complex cycloartane triterpenoid spectrum.
-
Sample Preparation: Prepare a well-dissolved, filtered sample of your purified triterpenoid (5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, Pyridine-d₅) in a high-quality 5 mm NMR tube.[9]
-
Acquire 1D ¹H and ¹³C Spectra: Obtain high-quality 1D proton and carbon (with DEPT-135 to identify CH, CH₂, and CH₃ groups) spectra. These serve as the reference axes for your 2D data.
-
Acquire ¹H-¹H COSY: This experiment identifies proton-proton coupling networks. Use a standard gradient-selected COSY pulse program. This will help you piece together fragments of the molecule, such as the side chain or specific rings.[5]
-
Acquire ¹H-¹³C HSQC: This experiment maps every proton to its directly attached carbon. It is the most reliable way to resolve overlapping proton signals and obtain accurate ¹³C chemical shifts for all protonated carbons.[5]
-
Acquire ¹H-¹³C HMBC: This is arguably the most critical experiment for skeletal assembly. It reveals 2- and 3-bond correlations between protons and carbons. Use a standard pulse program optimized for a long-range coupling constant (ⁿJCH) of ~8 Hz, which is a good compromise for detecting various correlation types.[4]
-
Acquire ¹H-¹H NOESY/ROESY: If stereochemistry is , acquire a NOESY or ROESY spectrum. These experiments reveal through-space correlations, which are essential for determining the relative 3D orientation of atoms and functional groups.[1]
Caption: A logical workflow for resolving complex NMR spectra of cycloartane triterpenoids.
Guide 2: The Power of HMBC - Assigning Quaternary Carbons and Assembling the Skeleton
Quaternary carbons lack attached protons and are therefore "invisible" in HSQC spectra. Their assignment is critical and relies almost exclusively on long-range correlations observed in the HMBC spectrum.
The unique structure of the cycloartane core gives rise to several diagnostic HMBC correlations that are instrumental in confirming the skeleton.
Caption: Diagnostic HMBC correlations from key methyl and cyclopropyl protons to quaternary carbons.
-
Protons to look for: The angular methyl protons (H₃-18, H₃-30, H₃-31, H₃-32) and the cyclopropane methylene protons (H₂-19) are excellent starting points.
-
Correlations to expect:
-
H₂-19: These protons are powerful probes, showing correlations to the quaternary C-10 and the methine C-9, as well as C-1 and C-5.[7][10]
-
H₃-18: This methyl group typically shows correlations to C-13, C-14, C-8, and C-17, anchoring the C/D ring junction.[6]
-
H₃-30 & H₃-31: These geminal methyls at C-4 will show correlations to each other's carbons (if resolved), C-4, C-5, and C-3.
-
Part 3: Data Summary & Reference
Typical ¹H and ¹³C Chemical Shift Ranges for the Cycloartane Skeleton
The following table summarizes typical chemical shift ranges for characteristic signals. Note that these values can vary significantly depending on the specific substitution pattern and the solvent used.[1]
| Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| C-3 | 3.2 - 4.5 (if OH/OR) | 70 - 90 (if OH/OR) | Highly dependent on substitution (e.g., ketone at C-3 shifts C-2/C-4). |
| C-9 | ~1.5 - 1.8 | 19 - 22 | Quaternary carbon, part of the cyclopropane ring junction. |
| C-10 | N/A | 25 - 28 | Quaternary carbon, anchor for C-19. |
| C-18 (Me) | 0.9 - 1.1 | 18 - 22 | Angular methyl group between rings C and D. |
| C-19 (CH₂) | 0.3 - 0.6 | 20 - 30 | Diagnostic upfield cyclopropane methylene protons. |
| C-21 (Me) | 0.8 - 1.0 | 18 - 25 | Methyl on the side chain, sensitive to side chain structure. |
| C-30/31 (Me) | 0.8 - 1.2 | 15 - 30 | Geminal methyls at C-4. |
References
- Breitmaier, E. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2, 149-173. [Link not available]
-
Escobedo-Martínez, C., et al. (2012). ¹H and ¹³C NMR characterization of new cycloartane triterpenes from Mangifera indica. Magnetic Resonance in Chemistry, 50(1), 52-57. [Link]
-
Escobedo-Martínez, C., et al. (2012). ¹H and ¹³C NMR characterization of new cycloartane triterpenes from Mangifera indica. ResearchGate. [Link]
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Advanced Chemistry Development, Inc. [Link]
-
Escobedo-Martínez, C., et al. (2012). 108. 1H AND 13C NMR CHARACTERIZATION OF NEW CYCLOARTANE TRITERPENES FROM MANGIFERA INDICA. ResearchGate. [Link]
-
Jansz, G. K., et al. (2012). New Cycloartane-type Triterpenoids from Artocarpus nobilis. Zeitschrift für Naturforschung B, 67(7), 747-750. [Link]
-
Sun, S., et al. (2008). 2D NMR study on cycloartane triterpenoids from Astragalus membranaceus var. monqholicus. ResearchGate. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Two Dimensional NMR. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Ryding, S. (2021). Overcoming the Limitations of NMR. AZoLifeSciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Scaling Up the Isolation of Cycloart-23-ene-3beta,25-diol for Preclinical Studies
Welcome to the technical support center for the scaled-up isolation of Cycloart-23-ene-3beta,25-diol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale discovery to producing the larger quantities of this promising cycloartane triterpenoid necessary for preclinical evaluation. As you embark on this critical phase, you will undoubtedly encounter challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience in natural product chemistry. Our goal is to empower you to anticipate, diagnose, and resolve common issues, ensuring a robust and efficient scale-up process.
Understanding the Challenge: From Milligrams to Grams
Scaling up the isolation of a natural product like this compound is not merely a linear increase in quantities.[1][2] The dynamics of extraction, chromatography, and crystallization can change significantly, impacting yield, purity, and cost-effectiveness. This guide will walk you through the common hurdles at each stage of the process.
Troubleshooting Guide: A Proactive Approach to Problem-Solving
This section is structured to address specific problems you may encounter during the scale-up process. Each problem is followed by a discussion of potential causes and actionable solutions, explained from a mechanistic standpoint.
Stage 1: Extraction and Initial Processing
The goal of the initial extraction is to efficiently liberate this compound from the plant matrix while minimizing the co-extraction of interfering substances.
Problem 1: Low Yield of Crude Extract
-
Potential Cause 1: Inefficient Solvent Penetration.
-
Explanation: As the biomass volume increases, ensuring thorough solvent contact with the plant material becomes more challenging. Inadequate grinding or poor agitation can lead to incomplete extraction.
-
Solution: Ensure the plant material is milled to a consistent and appropriate particle size. For larger batches, consider using mechanical agitation or percolation instead of simple maceration to improve solvent circulation.
-
-
Potential Cause 2: Incorrect Solvent Polarity.
-
Explanation: Cycloartane triterpenoids are generally non-polar to moderately polar.[3][4] The choice of solvent is critical for selectively dissolving the target compound.
-
Solution: Conduct small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to determine the optimal solvent system for this compound from your specific plant source. For cycloartane triterpenoids, acetone-chloroform and dichloromethane-methanol mixtures have been successfully used.[5][6]
-
Problem 2: High Levels of Pigments (e.g., Chlorophyll) in the Extract
-
Potential Cause: Use of Polar Solvents in Initial Extraction.
-
Explanation: Solvents like methanol or ethanol are effective at extracting triterpenoids but also readily dissolve highly polar pigments like chlorophyll, which can interfere with subsequent chromatographic steps.
-
Solution:
-
Solvent Partitioning: A common and effective method is liquid-liquid partitioning. After initial extraction, evaporate the solvent and partition the residue between a non-polar solvent (like n-hexane) and a more polar solvent (such as aqueous methanol). Chlorophyll will preferentially move to the hexane layer, while the more polar triterpenoids will remain in the aqueous methanol phase.[3]
-
Solid Phase Extraction (SPE): For larger scale operations, consider a preliminary cleanup using a reversed-phase SPE cartridge. The crude extract can be loaded, and a polar solvent wash will elute the pigments first, followed by a less polar solvent to recover the target compound.
-
-
Stage 2: Chromatographic Purification
This is often the most challenging stage to scale up, where issues of resolution, throughput, and solvent consumption become critical.
Problem 3: Poor Separation (Co-elution) on the Silica Gel Column
-
Potential Cause 1: Inappropriate Solvent System.
-
Explanation: A solvent system that provides good separation on analytical TLC may not translate directly to a large preparative column due to differences in loading and column dynamics.
-
Solution: Systematically optimize the mobile phase. A common starting point for triterpenoids on silica gel is a hexane-ethyl acetate gradient.[7] Fine-tune the gradient slope and composition based on small-scale trials. The goal is to maximize the difference in retention factors (ΔRf) between your target compound and its closest impurities.
-
-
Potential Cause 2: Column Overload.
-
Explanation: Loading too much crude material onto the column is a common mistake in scale-up. This leads to broad, overlapping peaks.
-
Solution: As a general rule, for silica gel flash chromatography, the amount of crude material loaded should be between 1-10% of the mass of the stationary phase. For complex mixtures, a lower loading (1-2%) is recommended.[8]
-
-
Potential Cause 3: Improper Column Packing.
-
Explanation: Voids or channels in the stationary phase of a large column will lead to uneven solvent flow and poor separation.
-
Solution: Pack the column using a slurry method to ensure a homogenous and densely packed bed. After packing, equilibrate the column with the initial mobile phase until the bed is stable.
-
Problem 4: Low Recovery of the Compound from the Column
-
Potential Cause 1: Irreversible Adsorption.
-
Explanation: this compound, with its hydroxyl groups, can sometimes interact strongly with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption or degradation.
-
Solution:
-
Deactivate the Silica Gel: Before packing, you can treat the silica gel with a small amount of a weak base (like triethylamine) in the slurry solvent to cap the most acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.
-
-
-
Potential Cause 2: Compound Eluted in an Unexpected Fraction.
-
Explanation: The elution profile can shift during scale-up.
-
Solution: Always monitor the fractions using TLC or a small-scale HPLC analysis to track the elution of your target compound. Do not rely solely on the elution profile from a smaller scale run.
-
Stage 3: Crystallization and Final Purification
Crystallization is an excellent final step to achieve high purity, but it can be challenging to induce and optimize.
Problem 5: The Purified Compound Fails to Crystallize ("Oils Out")
-
Potential Cause 1: Residual Impurities.
-
Explanation: Even small amounts of impurities can inhibit the formation of a crystal lattice.
-
Solution: The compound may require an additional chromatographic step. Preparative HPLC is often used for final polishing before crystallization.
-
-
Potential Cause 2: Supersaturation is too high.
-
Explanation: If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as an amorphous oil.[9]
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer.
-
Use a Co-solvent System: Dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until the solution becomes slightly turbid. This controlled approach to supersaturation can promote crystal growth.
-
-
Problem 6: Very Low Yield After Crystallization
-
Potential Cause: The Compound is too Soluble in the Crystallization Solvent.
-
Explanation: A significant amount of the compound may remain in the mother liquor after cooling.
-
Solution:
-
Change the Solvent: Experiment with different solvents or solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Concentrate the Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. However, be aware that this second crop may be less pure than the first.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound on a silica gel column?
A1: Based on the polarity of cycloartane triterpenoids, a gradient of n-hexane and ethyl acetate is a robust starting point.[7] Begin with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the separation using TLC to determine the optimal elution conditions.
Q2: How do I choose the right column size for my scale-up?
A2: The column size is determined by the amount of crude material you need to purify. A general guideline for flash chromatography is to use a stationary phase mass that is 10 to 100 times the mass of your crude sample.[8] For example, to purify 10 grams of crude extract, you would need a column packed with 100 to 1000 grams of silica gel.
Q3: My compound appears pure by TLC, but I'm having trouble with crystallization. What should I do?
A3: TLC can sometimes be misleading, as compounds with very similar Rf values may not be resolved. It is highly recommended to assess the purity of your pre-crystallization material by a more sensitive method like HPLC or ¹H NMR. If impurities are detected, an additional purification step is necessary. If the compound is pure, focus on optimizing the crystallization conditions as described in the troubleshooting section.
Q4: What are the key analytical techniques I should use to confirm the identity and purity of my final product?
A4: For preclinical studies, rigorous characterization is essential. The following combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural elucidation and confirmation.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable detector (e.g., UV-Vis or ELSD) should be developed to determine the purity of the final compound. For preclinical batches, a purity of >95% is typically required.
Q5: Can I use reversed-phase chromatography for the purification of this compound?
A5: Yes, reversed-phase (e.g., C18) chromatography can be a very effective purification technique for cycloartane triterpenoids, especially for removing more polar or non-polar impurities that are difficult to separate on silica gel. It is often used as a complementary technique to normal-phase chromatography. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
Visualizing the Workflow
Overall Workflow for Scaling up the Isolation of this compound
Caption: A generalized workflow for the scaled-up isolation of this compound.
Troubleshooting Decision Tree for Crystallization Failure
Caption: A decision tree for troubleshooting common crystallization problems.
Quantitative Data Summary
| Parameter | Bench-Scale (Exemplary) | Scale-Up (Target) | Key Considerations for Scaling Up |
| Starting Plant Material | 100 g | 10 kg | Ensure homogeneity of the bulk material. |
| Extraction Solvent Volume | 1 L | 100 L | Maintain a consistent solvent-to-biomass ratio. |
| Crude Extract Yield | 5 g (5%) | 500 g (5%) | Yield should be comparable if the process is scalable. |
| Silica Gel Mass | 100 g | 10 kg | Maintain a consistent sample-to-adsorbent ratio (e.g., 1:20).[8] |
| Column Dimensions (ID x L) | 4 cm x 40 cm | 20 cm x 100 cm | Maintain the bed height-to-diameter ratio for linear scalability. |
| Solvent for Chromatography | ~2 L | ~200 L | Solvent consumption increases significantly; consider solvent recycling. |
| Final Pure Compound | 200 mg | 20 g | A successful scale-up should result in a proportional increase in yield. |
Step-by-Step Methodologies
Protocol 1: Scaled-Up Extraction and Partitioning
-
Milling: Mill the dried plant material to a coarse powder (e.g., 20-40 mesh).
-
Extraction: Pack the milled material into a large-scale percolator. Extract exhaustively with an appropriate solvent (e.g., 80% acetone in water) until the eluent is colorless.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator (for smaller scale-up) or a falling film evaporator (for larger scale-up) to obtain the crude extract.
-
Partitioning: Dissolve the crude extract in 90% aqueous methanol. Partition this solution against an equal volume of n-hexane in a large separatory funnel or a liquid-liquid extraction apparatus.
-
Separation: Separate the layers. Repeat the partitioning of the aqueous methanol layer with fresh n-hexane until the hexane layer is no longer deeply colored.
-
Final Concentration: Concentrate the aqueous methanol layer to obtain the enriched triterpenoid fraction.
Protocol 2: Preparative Flash Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the enriched triterpenoid fraction in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel (dry loading). Carefully layer the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase according to a pre-determined gradient.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC, spotting every few fractions to track the elution of the target compound.
-
Pooling: Combine the fractions containing the pure this compound.
Protocol 3: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the purified compound in various solvents to find a suitable crystallization solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, dissolve the combined pure fractions in a minimal amount of the hot crystallization solvent.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystal Formation: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Further Cooling: Once crystal formation begins, place the flask in a refrigerator (4°C) or freezer (-20°C) to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
Ahmad, I., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
Martin, S. M., & Liras, P. (2012). Scale-Up of Natural Product Isolation. In: Natural Product Isolation. Methods in Molecular Biology, vol 864. Humana Press. Available at: [Link]
-
McKelvey, L., et al. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. ACS Omega. Available at: [Link]
-
Chen, Y., et al. (2024). In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking. Journal of Chromatography A. Available at: [Link]
-
Tietjen, I., & Gaelle, K. (2023). Challenges in natural product-based drug discovery assisted with in silico-based methods. Frontiers in Drug Discovery. Available at: [Link]
-
Jo, E., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega. Available at: [Link]
-
Kumarasamy, Y. (2012). Scaling-up of natural products isolation. Methods in Molecular Biology. Available at: [Link]
-
Joseph, S. (2023). Strategies for Natural Products Isolation. Research and Reviews: Research Journal of Biology. Available at: [Link]
-
Jain, S., et al. (2024). Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum. New Journal of Chemistry. Available at: [Link]
-
Zhang, Y., & Li, H. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. Synthetic and Systems Biotechnology. Available at: [Link]
-
Eldeen, I. M. S., et al. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. ResearchGate. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Bucar, F., et al. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports. Available at: [Link]
-
Sarker, S. D., & Nahar, L. (2012). Column Chromatography for Terpenoids and Flavonoids. In: Natural Products Isolation. Methods in Molecular Biology, vol 864. Humana Press. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Biotage. (2023). How to Scale-Up Normal-Phase Purification. Available at: [Link]
Sources
- 1. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. Scaling-up of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. phytojournal.com [phytojournal.com]
- 8. biotage.com [biotage.com]
- 9. longdom.org [longdom.org]
Technical Support Center: Navigating Batch-to-Batch Variability in Plant Extracts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that batch-to-batch variability of plant extracts is a significant challenge in research and development. The inherent complexity of botanical materials can lead to inconsistent experimental results, jeopardizing project timelines and outcomes. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you proactively manage and mitigate this variability, ensuring the reproducibility and reliability of your work.
Part 1: Frequently Asked Questions (FAQs) - The "Why" and "What"
This section addresses the fundamental questions surrounding the variability of botanical extracts.
Q1: What are the primary causes of batch-to-batch variability in plant extracts?
Batch-to-batch variability is not a result of a single factor but a culmination of multiple variables throughout the supply chain and manufacturing process.[1] The quality and chemical composition of botanical raw materials are influenced by numerous factors, including climate, cultivation and fertilization methods, harvest time, and storage conditions.[1][2]
Key contributing factors can be categorized as follows:
-
Botanical Origin (Genetics & Environment): The genetic makeup (genotype) of the plant and the environmental conditions in which it is grown (phenotype), such as soil composition, altitude, temperature, and rainfall, significantly alter the concentration of secondary metabolites.
-
Harvesting and Post-Harvest Processing: The developmental stage of the plant at harvest, the specific plant part used, drying methods, and storage conditions can all lead to degradation or alteration of the target compounds.[1][3] Even minor differences in these steps can introduce variability.[4]
-
Extraction Process: This is a critical control point. Parameters such as the choice of solvent, temperature, pressure, and extraction time directly impact the efficiency and selectivity of the extraction, determining which compounds are present in the final extract and in what quantities.[5][6][7]
-
Manufacturing and Formulation: Subsequent processing steps, including filtration, concentration, and the addition of excipients, can also introduce inconsistencies if not rigorously controlled.[1]
Q2: Why is this variability a critical issue in research and drug development?
Inconsistency is the antithesis of reliable science and safe medicine. Batch-to-batch variability directly impacts:
-
Reproducibility of Research: If the chemical composition of an extract changes from one experiment to the next, it becomes impossible to determine if observed differences in bioactivity are due to the experimental variables being tested or the inconsistency of the extract itself.[8]
-
Efficacy and Safety: In drug development, a consistent phytochemical profile is essential to ensure a predictable therapeutic effect and safety profile.[2] An uncharacterized shift in composition could lead to a loss of efficacy or the emergence of unexpected toxicity.
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the quality control and consistency of botanical drug products.[9][10][11][12] Failure to demonstrate batch consistency can be a major hurdle to regulatory approval.[9][13][14]
Q3: What are the regulatory perspectives on managing this variability?
Both the FDA and EMA emphasize a science- and risk-based approach to ensuring the quality of botanical products. They recognize the inherent complexity of plant extracts but require manufacturers to implement robust control strategies.
-
FDA Perspective: The FDA's "Guidance for Industry: Botanical Drug Development" stresses the importance of ensuring manufacturing consistency. This includes comprehensive characterization of the botanical raw material, the manufacturing process, and the finished drug product.[9][14] The FDA encourages the use of "fingerprinting" techniques to create a comprehensive chemical profile that can be used to ensure batch consistency.[9][11][12][13]
-
EMA Perspective: The EMA's "Guideline on quality of herbal medicinal products/traditional herbal medicinal products" similarly requires a comprehensive quality assurance system.[10][15] This includes adherence to Good Agricultural and Collection Practices (GACP) for the raw materials and detailed control of the manufacturing process.[16][17][18] The EMA also mandates the use of chromatographic fingerprints to characterize the extract and ensure consistency.[17]
Part 2: Troubleshooting & Methodologies - The "How"
This section provides practical, step-by-step guidance for common issues encountered in the lab.
Issue 1: My new batch of extract shows significantly lower (or different) bioactivity than the previous one.
This is a classic and frustrating problem. A systematic troubleshooting approach is essential to pinpoint the cause.[3]
This workflow guides you from initial checks to in-depth chemical analysis.
Caption: Workflow for troubleshooting inconsistent bioactivity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for creating a chemical fingerprint of your extract.[19][20] By comparing the fingerprints of the "good" and "bad" batches, you can identify chemical differences that may explain the change in bioactivity.
Objective: To visually and quantitatively compare the phytochemical profiles of two or more batches of a plant extract.
Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[21][22]
-
Appropriate HPLC column (e.g., C18 reversed-phase column).[20]
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol).[21]
-
Reference standards for any known active or marker compounds (if available).
-
Syringe filters (0.22 or 0.45 µm).
-
Samples: Retained sample of the "good" batch, sample of the "new/bad" batch.
Methodology:
-
Sample Preparation: a. Accurately weigh and dissolve a precise amount of each extract batch in a suitable solvent (often the mobile phase) to a known concentration (e.g., 1 mg/mL). b. Vortex or sonicate thoroughly to ensure complete dissolution. c. Filter each sample through a 0.22 µm syringe filter into an HPLC vial to remove particulates.[22] This is critical to protect the HPLC column.[20]
-
HPLC Method Setup: a. Use an established and validated HPLC method for your extract. If one is not available, a generic gradient method is a good starting point (e.g., a water/acetonitrile gradient on a C18 column). b. Set the detector to acquire data across a range of wavelengths (if using DAD) or at a specific wavelength where your compounds of interest absorb. c. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[22]
-
Analysis: a. Inject equal volumes of the "good" batch and "new/bad" batch samples. b. Run each sample in triplicate to ensure reproducibility. c. If available, inject reference standards to help identify specific peaks in the chromatogram.
-
Data Interpretation: a. Overlay the Chromatograms: Superimpose the chromatograms from the good and bad batches. b. Qualitative Analysis: Visually inspect for differences. Are there new peaks? Are any peaks missing? Are the retention times of the major peaks consistent?[20][22] c. Quantitative Analysis: Compare the peak areas or heights of the major peaks. A significant decrease in the area of a key peak in the "bad" batch may indicate a lower concentration of that compound, potentially explaining the loss of bioactivity.[2]
| Parameter | "Good" Batch Chromatogram | "Bad" Batch Chromatogram | Potential Implication |
| Peak Presence | Peak A, B, C present | Peak B is absent or significantly reduced | Compound B may be critical for bioactivity. |
| Peak Area | Peak C Area = 1,000,000 | Peak C Area = 250,000 | Concentration of Compound C is much lower. |
| New Peaks | No peak at 15 min | New, large peak at 15 min | Presence of a new compound or degradation product. |
Issue 2: How do I qualify a new supplier or a new lot of raw plant material?
Proactive qualification is the best defense against batch variability.[23] A robust vendor and raw material qualification program is a cornerstone of GMP and good research practice.[24][25]
This protocol outlines a multi-step process to ensure the identity, purity, and quality of your starting material.[23]
-
Vendor Qualification:
-
Documentation Review: Request and review the supplier's documentation, including any third-party GMP certifications, a detailed Certificate of Analysis (CoA), and specifications for the material.[24]
-
Supplier Audit: If possible, conduct an on-site audit of the supplier's facility to assess their quality systems and adherence to GACP.[23][24]
-
-
Material Identification:
-
Macroscopic/Organoleptic Analysis: Visually inspect the material. Does it match the expected plant part (leaf, root, etc.)? What are its color, odor, and texture?[26] This provides a basic but important first check.
-
Microscopic Analysis: For powdered botanicals, microscopy can confirm the identity by examining cellular structures unique to that species.[26]
-
Chromatographic Identity Test (HPTLC/HPLC): Perform a High-Performance Thin-Layer Chromatography (HPTLC) or HPLC fingerprint analysis.[24] Compare the fingerprint of the incoming material against a certified Botanical Reference Material (BRM). The patterns must match.[27]
-
-
Purity and Safety Testing:
-
Contaminant Testing: The material must be tested for potential contaminants as per regulatory guidelines.[16][17] This includes:
-
Heavy metals (e.g., lead, mercury, arsenic)
-
Pesticide residues
-
Microbial load (total yeast and mold, E. coli, Salmonella)
-
Mycotoxins (e.g., aflatoxins)
-
-
Adulterant Screening: Test for known or potential economic adulterants.
-
Caption: Workflow for qualifying raw botanical material.
Issue 3: How can I standardize my extraction process to minimize variability?
A controlled and optimized extraction process is critical for producing a consistent product.[6][28] Optimization ensures that you are efficiently extracting the desired bioactive compounds while minimizing the extraction of undesirable ones.[7][29]
This protocol uses a systematic approach to develop a robust and reproducible extraction method.
-
Define Objectives:
-
What is the target compound or group of compounds?
-
What is the desired outcome (e.g., maximize the yield of a specific compound, maximize overall bioactivity)?
-
-
Parameter Screening (Design of Experiments - DoE):
-
Identify the critical process parameters that could affect extraction efficiency.[6][28]
-
Key Parameters:
-
Solvent Type & Composition: (e.g., Ethanol, Methanol, Water, and their ratios).[3]
-
Solvent-to-Solid Ratio: The volume of solvent relative to the mass of plant material.
-
Extraction Temperature: Higher temperatures can increase efficiency but may also degrade sensitive compounds.
-
Extraction Time: The duration of the extraction process.
-
-
Use a DoE approach (e.g., Response Surface Methodology) to systematically vary these parameters and identify the optimal conditions with a minimum number of experiments.[29]
-
-
Optimization & Verification:
-
Based on the DoE results, perform several extraction runs at the determined optimal conditions.
-
Analyze the resulting extracts using HPLC to confirm that the yield of the target compound(s) is maximized and reproducible.
-
-
Validation and Documentation:
-
Once the process is optimized, it must be validated. This involves demonstrating that the process consistently produces an extract that meets pre-defined specifications over multiple runs.
-
Document the final, validated protocol in a Standard Operating Procedure (SOP) to ensure it is performed identically every time.
-
Part 3: Advanced Strategies for Characterization & Control
For complex extracts or for meeting stringent regulatory requirements, more advanced techniques are necessary.
Q4: What is a phytochemical fingerprint and how do I develop one?
A phytochemical fingerprint is a comprehensive chemical profile, typically a chromatogram, that represents the complete (or near-complete) composition of a plant extract.[30][31] It serves as a unique identifier for that extract, much like a human fingerprint. The goal is not just to quantify one or two "active" compounds but to ensure the entire profile, including the relative ratios of many compounds, is consistent from batch to batch.[30][32][33]
Developing a fingerprint involves using a high-resolution separation technique like HPLC or HPTLC to generate a characteristic chromatogram for a reference batch of extract that has been shown to have the desired bioactivity and quality.[31] Subsequent batches are then compared against this reference fingerprint. Regulatory agencies like the FDA and EMA consider fingerprinting an essential tool for the quality control of botanical products.[31]
Q5: How can metabolomics help me understand and control variability?
Metabolomics is the large-scale study of small molecules (metabolites) within a biological system.[34][35] When applied to plant extracts, it provides an even more powerful and comprehensive "fingerprint" than standard HPLC.[36]
Using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy in combination with multivariate statistical analysis (e.g., PCA, PLS-DA), metabolomics can:
-
Discriminate Between Batches: Clearly distinguish between batches based on their overall metabolite profile.[36]
-
Identify Key Differentiators: Pinpoint the specific compounds that are responsible for the differences between a "good" and a "bad" batch, even if those compounds are unknown.[34][36]
-
Link Chemistry to Bioactivity: By correlating metabolomic data with bioassay results, it's possible to identify the compounds or groups of compounds that are most critical for the desired biological effect.[37]
This deep level of understanding allows for more targeted quality control and a more rational approach to process optimization.[34][35][36][38]
References
-
Botanical Drug Development Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
Guideline on quality of herbal medicinal products/traditional herbal medicinal products . European Medicines Agency. [Link]
-
Extraction methods and chemical standardization of botanicals and herbal preparations . PubMed. [Link]
-
Application of Metabolomics to Quality Control of Natural Product Derived Medicines . National Center for Biotechnology Information. [Link]
-
Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs . Publish. [Link]
-
FDA Guidance on Botanical Drugs . Pharmaceutical Executive. [Link]
-
EMA Publishes Final Guidelines on Quality and Specifications for HMPs . ECA Academy. [Link]
-
Botanical Drug Development; Guidance for Industry; Availability . Federal Register. [Link]
-
Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis . National Center for Biotechnology Information. [Link]
-
EMA: Final Guideline on Quality of Herbal Products . GMP Publishing. [Link]
-
Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds . Journal of Chemical and Pharmaceutical Research. [Link]
-
EMA Guideline on Quality of Herbal Medicinal Products Updated . gmp-compliance.org. [Link]
-
Guideline on quality of herbal medicinal products/traditional herbal medicinal products . European Medicines Agency. [Link]
-
FDA Guidance for Industry: Botanical Drug Development . ECA Academy. [Link]
-
Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines . Frontiers in Pharmacology. [Link]
-
Botanical Drug Development: Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
Phytochemical fingerprint and chemometrics for natural food preparation pattern recognition . National Center for Biotechnology Information. [Link]
-
Quality control for plant metabolomics: reporting MSI-compliant studies . PubMed. [Link]
-
Chromatographic Fingerprinting of Medicinal Plants: A Reliable Tool for Quality Control . Preprints.org. [Link]
-
Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis . ResearchGate. [Link]
-
Botanical Integrity: Part 2: Traditional and Modern Analytical Approaches . National Center for Biotechnology Information. [Link]
-
Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds . JOCPR. [Link]
-
Chemical Fingerprints of Medicinal Plants - HPTLC Profiling . Bentham Books. [Link]
-
A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts . National Center for Biotechnology Information. [Link]
-
Reducing Batch-to-Batch Variability of Botanical Drug Products . Sartorius. [Link]
-
Why Standardized Herbal Extracts? . Millennium Herbal Care Limited. [Link]
-
Why do the colors of plant extracts vary from batch to batch? . Cangjia. [Link]
-
phyto chemical finger printing in phytochemistry . Slideshare. [Link]
-
Application of Metabolomics to Quality Control of Natural Product Derived Medicines . Semantic Scholar. [Link]
-
How to extract HPLC Analysis of Methanolic Extract of Plants Leaves? . ResearchGate. [Link]
-
Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology . National Center for Biotechnology Information. [Link]
-
Extraction methods and chemical standardization of botanicals and herbal preparations . ResearchGate. [Link]
-
Botanical Raw Material Qualification . SupplySide Supplement Journal. [Link]
-
Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica . National Center for Biotechnology Information. [Link]
-
HPLC: Operative Guide for Botanical Extracts Analysis . Extraction Magazine. [Link]
-
Assessing Raw Material Qualification . SupplySide Supplement Journal. [Link]
-
Importance of HPLC in Analysis of Plants Extracts . Austin Publishing Group. [Link]
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography . MDPI. [Link]
-
Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint . National Center for Biotechnology Information. [Link]
-
Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems . MDPI. [Link]
-
Batch-to-Batch Variability - Applications using Sorption Experiments . Surface Measurement Systems. [Link]
-
Identifying sources of batch to batch variation in processability . ResearchGate. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods . MDPI. [Link]
-
Detection and Isolation of Bioactive Natural Products . ResearchGate. [Link]
-
Recent Trends in Bioactive component extraction process . Food Research Lab. [Link]
-
A Reliable Guide To Raw Material Testing . CPT Labs. [Link]
-
Qualification of Raw Materials for Biopharmaceutical Use . BioPharm International. [Link]
Sources
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 6. jocpr.com [jocpr.com]
- 7. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. fda.gov [fda.gov]
- 10. Quality of herbal medicinal products/traditional herbal medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pharmexec.com [pharmexec.com]
- 12. Federal Register :: Botanical Drug Development; Guidance for Industry; Availability [federalregister.gov]
- 13. FDA Guidance for Industry: Botanical Drug Development - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. EMA Publishes Final Guidelines on Quality and Specifications for HMPs - ECA Academy [gmp-compliance.org]
- 17. gmp-publishing.com [gmp-publishing.com]
- 18. EMA Guideline on Quality of Herbal Medicinal Products Updated - ECA Academy [gmp-compliance.org]
- 19. Extraction methods and chemical standardization of botanicals and herbal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. researchgate.net [researchgate.net]
- 22. extractionmagazine.com [extractionmagazine.com]
- 23. supplysidesj.com [supplysidesj.com]
- 24. supplysidesj.com [supplysidesj.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. Botanical Integrity: Part 2: Traditional and Modern Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemical Fingerprints of Medicinal Plants - HPTLC Profiling [benthambooks.com]
- 28. jocpr.com [jocpr.com]
- 29. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines [frontiersin.org]
- 31. Phytochemical fingerprint and chemometrics for natural food preparation pattern recognition: an innovative technique in food supplement quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 32. millenniumherbal.com [millenniumherbal.com]
- 33. phyto chemical finger printing in phytochemistry | PDF [slideshare.net]
- 34. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 37. [PDF] Application of Metabolomics to Quality Control of Natural Product Derived Medicines | Semantic Scholar [semanticscholar.org]
- 38. Quality control for plant metabolomics: reporting MSI-compliant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Fingerprint of Cycloart-23-ene-3β,25-diol: A Comparative Analysis
For researchers in natural product chemistry and drug development, the precise structural elucidation of complex molecules is paramount. Cycloart-23-ene-3β,25-diol, a cycloartane-type triterpenoid, presents a fascinating case study in the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H and ¹³C NMR data, offering a comparative perspective with a structurally related analogue to highlight the nuanced spectral information that defines its unique chemical architecture.
The Central Role of NMR in Triterpenoid Identification
The cycloartane skeleton, characterized by a cyclopropane ring fused to the steroid nucleus at C-9 and C-10, gives rise to a distinct and often complex NMR spectrum. The precise chemical shifts and coupling patterns of the protons and carbons serve as a definitive fingerprint for the molecule. In the absence of crystallographic data, multi-dimensional NMR techniques are indispensable for unambiguous structural assignment, providing insights into stereochemistry and the connectivity of atoms.
The choice of solvent and spectrometer frequency are critical experimental parameters. For triterpenoids, deuterated chloroform (CDCl₃) is a common solvent, offering good solubility and minimal interference in the spectral regions of interest. High-field NMR spectrometers (500 MHz or higher for protons) are often employed to resolve the complex, overlapping signals characteristic of these molecules, particularly in the aliphatic regions.
¹H NMR Spectral Analysis of Cycloart-23-ene-3β,25-diol
The ¹H NMR spectrum of Cycloart-23-ene-3β,25-diol reveals several key diagnostic signals that are hallmarks of the cycloartane family. The most characteristic feature is the presence of two upfield doublets corresponding to the geminal protons of the C-19 cyclopropane methylene group. These typically appear as an AB quartet due to their distinct magnetic environments.
Key diagnostic signals observed in the ¹H NMR spectrum of Cycloart-23-ene-3β,25-diol are:
-
Cyclopropane Methylene Protons (H₂-19): Two distinct doublets are observed at approximately δ 0.34 and 0.57 ppm, with a small geminal coupling constant (J ≈ 4.2 Hz)[1]. This is a definitive indicator of the 9,19-cycloartane skeleton.
-
Carbinolic Proton (H-3): The proton attached to the carbon bearing the hydroxyl group at position 3 resonates as a multiplet around δ 3.24 ppm[1]. The multiplicity of this signal provides information about the neighboring protons and the stereochemistry of the hydroxyl group.
-
Olefinic Protons (H-23 and H-24): The protons of the double bond in the side chain are expected to appear in the downfield region, typically between δ 5.0 and 6.0 ppm.
-
Methyl Groups: The spectrum displays signals for seven methyl groups, which appear as singlets or doublets depending on their location in the molecule. The methyl groups attached to the quaternary carbons of the steroid nucleus typically resonate between δ 0.81 and 1.32 ppm[1]. The gem-dimethyl groups at C-25 are expected to be deshielded due to the adjacent hydroxyl group.
Below is a summary of the assigned ¹H NMR chemical shifts for Cycloart-23-ene-3β,25-diol.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 3 | 3.24 | m | |
| 19a | 0.34 | d | 4.2 |
| 19b | 0.57 | d | 4.2 |
| Methyls | 0.81-1.32 | s, d |
¹³C NMR Spectral Analysis of Cycloart-23-ene-3β,25-diol
The ¹³C NMR spectrum provides a carbon map of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its local electronic environment. For Cycloart-23-ene-3β,25-diol, the 30 carbon signals can be assigned based on DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH₃, CH₂, CH, and quaternary carbons, and by comparison with related compounds.
Key features of the ¹³C NMR spectrum include:
-
Carbinolic Carbons: The carbons bearing the hydroxyl groups at C-3 and C-25 are significantly deshielded, with chemical shifts typically appearing around δ 78.8 ppm and δ 70-75 ppm, respectively.
-
Olefinic Carbons: The sp² hybridized carbons of the C-23/C-24 double bond will resonate in the downfield region, generally between δ 120 and 140 ppm.
-
Cyclopropane Carbons: The carbons of the cyclopropane ring (C-9, C-10, and C-19) exhibit characteristic upfield shifts. C-19, the methylene carbon of the cyclopropane ring, is typically found at a very high field.
-
Quaternary Carbons: The spectrum will show several signals for quaternary carbons, including those of the steroid nucleus and the gem-dimethyl group at C-4.
A summary of the ¹³C NMR chemical shifts for a closely related isomer, Cycloart-3β, 25-diol, is provided below for reference.
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 32.0 | 16 | 26.0 |
| 2 | 29.9 | 17 | 52.0 |
| 3 | 78.8 | 18 | 19.9 |
| 4 | 40.5 | 19 | 30.9 |
| 5 | 47.1 | 20 | 36.5 |
| 6 | 21.1 | 21 | 18.1 |
| 7 | 28.1 | 22 | 35.6 |
| 8 | 47.9 | 23 | 29.6 |
| 9 | 19.3 | 24 | 39.9 |
| 10 | 26.1 | 25 | 82.3 |
| 11 | 26.4 | 26 | 24.4 |
| 12 | 35.5 | 27 | 24.4 |
| 13 | 45.3 | 28 | 18.3 |
| 14 | 48.8 | 29 | 25.5 |
| 15 | 32.8 | 30 | 14.0 |
Comparative NMR Analysis: Highlighting Structural Nuances
To illustrate the power of NMR in distinguishing between closely related isomers, the spectral data of Cycloart-23-ene-3β,25-diol can be compared with that of a known cycloartane triterpenoid, such as one with a saturated side chain or a different hydroxylation pattern. These subtle structural modifications lead to predictable changes in the chemical shifts of nearby protons and carbons.
For instance, the presence of the double bond at C-23 in Cycloart-23-ene-3β,25-diol significantly influences the chemical shifts of the protons and carbons in the side chain compared to a saturated analogue. The olefinic proton and carbon signals are absent in the saturated compound, and the chemical shifts of the adjacent methyl and methylene groups are shifted upfield due to the absence of the deshielding effect of the π-system.
Experimental Protocols and Data Acquisition
The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following is a generalized workflow for the NMR analysis of a cycloartane triterpenoid like Cycloart-23-ene-3β,25-diol.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR spectra.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be employed if necessary.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: To facilitate unambiguous assignments, a suite of two-dimensional NMR experiments should be performed. This includes:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.
-
Caption: Workflow for NMR-based structure elucidation of cycloartane triterpenoids.
Conclusion
The comprehensive NMR analysis of Cycloart-23-ene-3β,25-diol, particularly when placed in a comparative context with its structural analogues, provides a robust and definitive method for its identification and characterization. The detailed ¹H and ¹³C spectral data serve as a crucial reference for researchers working on the isolation and synthesis of novel cycloartane triterpenoids, aiding in the rapid and accurate determination of their complex molecular architectures.
References
-
Escobedo-Martínez, C., Lozada, M. C., Hernández-Ortega, S., Villarreal, M. L., Gnecco, D., Enríquez, R. G., & Reynolds, W. F. (2012). ¹H and ¹³C NMR characterization of new cycloartane triterpenes from Mangifera indica. Magnetic Resonance in Chemistry, 50(1), 52-57. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Cycloart-23-ene-3beta,25-diol: A Comparative Approach
Introduction: The Analytical Imperative for Cycloart-23-ene-3beta,25-diol
This compound is a naturally occurring cycloartane-type triterpenoid with a molecular formula of C30H50O2 and a monoisotopic mass of 442.3811 Da. This class of compounds is of significant interest to the pharmaceutical and natural products research communities due to its diverse biological activities. For instance, this compound has demonstrated notable anti-inflammatory and analgesic effects, with a particular selectivity for COX-2 inhibition. As with any bioactive compound, rigorous characterization and quantification are paramount for preclinical and clinical development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.
This guide provides a comprehensive comparison of various mass spectrometry-based approaches for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds. We will delve into the nuances of ionization techniques, the strengths and weaknesses of different mass analyzers, and the expected fragmentation patterns that are key to structural elucidation and confident quantification.
The Analytical Workflow: A Generalized Approach
The mass spectrometric analysis of this compound from a complex matrix, such as a plant extract or a biological fluid, typically follows a standardized workflow. The primary goal is to isolate the analyte of interest from the matrix, ionize it effectively, and then separate and detect the ions based on their mass-to-charge ratio (m/z).
Caption: A generalized workflow for the mass spectrometry-based analysis of this compound.
Ionization Source Selection: A Critical First Step
The choice of ionization source is arguably one of the most critical parameters in developing a successful LC-MS method for a neutral, relatively nonpolar molecule like this compound. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly efficient for polar and ionizable compounds. However, for neutral and lipophilic molecules like triterpenoids, ESI can be less effective, often resulting in poor ionization efficiency and low sensitivity.
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally the preferred method for the analysis of neutral or more lipophilic compounds. It involves the vaporization of the analyte and solvent, followed by chemical ionization at atmospheric pressure. This technique is well-suited for compounds that are amenable to gas-phase analysis and can be more robust for complex matrices.
Comparative Analysis of Ionization Sources:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for this compound |
| Analyte Polarity | Best for polar, ionizable compounds | Best for neutral, less polar compounds | APCI is generally preferred. |
| Ionization Mechanism | Formation of ions in solution phase | Gas-phase chemical ionization | APCI's mechanism is better suited for this triterpenoid. |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability of the analyte | This compound is sufficiently stable for APCI. |
| Flow Rate Compatibility | Better at lower flow rates (e.g., < 0.5 mL/min) | Compatible with higher flow rates (e.g., > 0.5 mL/min) | Dependent on the LC method, but APCI offers more flexibility. |
| Matrix Effects | Can be more susceptible to ion suppression | Generally less prone to matrix effects | APCI may provide more reliable quantification in complex samples. |
Navigating the Maze of Mass Analyzers
The choice of mass analyzer will dictate the resolution, mass accuracy, sensitivity, and speed of the analysis. For the analysis of this compound, the most relevant mass analyzers are the triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.
Triple Quadrupole (QqQ): This is the workhorse for targeted quantification. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process is highly specific and sensitive, making QqQ the ideal choice for pharmacokinetic studies or routine quality control.
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight mass analyzer. Q-TOF instruments are excellent for both qualitative and quantitative analysis. They can provide accurate mass measurements of both precursor and product ions, which is invaluable for structural elucidation and the identification of unknown metabolites.
Orbitrap: Orbitrap-based mass spectrometers
A Comparative Guide to Cycloart-23-ene-3beta,25-diol and Other Prominent Anti-Inflammatory Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product-based drug discovery, triterpenoids have emerged as a compelling class of compounds with a diverse range of pharmacological activities. Among these, their potent anti-inflammatory properties have garnered significant attention. This guide provides an in-depth, objective comparison of Cycloart-23-ene-3beta,25-diol, a promising cycloartane-type triterpenoid, with other well-characterized anti-inflammatory triterpenoids, namely ursolic acid, oleanolic acid, and betulinic acid. This analysis is supported by experimental data, elucidation of molecular mechanisms, and detailed protocols for key assays, offering a valuable resource for researchers in the field.
Introduction to Triterpenoids as Anti-Inflammatory Agents
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. They are widely distributed in the plant kingdom and have been traditionally used in various systems of medicine to treat a multitude of ailments, including inflammatory disorders. Their anti-inflammatory effects are primarily attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade.
The focus of modern research has been to elucidate the specific molecular targets of these compounds, which include pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as transcription factors that regulate the expression of inflammatory mediators, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By understanding these mechanisms, scientists can better evaluate the therapeutic potential of individual triterpenoids.
In the Spotlight: this compound
This compound is a cycloartane-type triterpenoid, a subclass characterized by a cyclopropane ring within its tetracyclic core. This natural compound has been isolated from various plant sources, including species from the genera Euphorbia, Trichilia, and Cimicifuga.[1][2] Emerging research has highlighted its potential as a potent anti-inflammatory agent.
Anti-Inflammatory Profile of this compound
Experimental evidence has demonstrated that this compound exhibits significant anti-inflammatory activity in both in vitro and in vivo models. A key aspect of its mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1] Notably, it has shown a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]
In vivo studies have further substantiated its anti-inflammatory efficacy. This compound has been shown to reduce inflammation in models such as carrageenan-induced paw edema and croton oil-induced ear edema in rodents.[1] These findings underscore its potential as a lead compound for the development of novel anti-inflammatory therapies.
Comparative Analysis: this compound vs. Other Triterpenoids
To provide a comprehensive perspective, this section compares the anti-inflammatory properties of this compound with three of the most extensively studied pentacyclic triterpenoids: ursolic acid, oleanolic acid, and betulinic acid.
Quantitative Comparison of COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of these triterpenoids against COX-1 and COX-2 enzymes. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 97[2] | 40[2] | 2.43 |
| Ursolic Acid | >100 | ~12-18[3] | >5.5 |
| Oleanolic Acid | >100 | ~25[4] | >4 |
| Betulinic Acid | >100 | ~20-50 | >2-5 |
Note: The IC50 values for ursolic, oleanolic, and betulinic acids can vary significantly between studies depending on the assay conditions. The values presented here are representative ranges.
From this data, it is evident that this compound is a potent inhibitor of both COX enzymes, with a notable selectivity for COX-2. While direct comparative studies are limited, the available data suggests that its potency is comparable to that of other well-known anti-inflammatory triterpenoids.
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The anti-inflammatory effects of these triterpenoids extend beyond COX inhibition. They are known to modulate complex intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.
The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
-
This compound: While detailed studies are still emerging, its structural similarity to other cycloartane triterpenoids suggests a likely role in modulating the NF-κB pathway.
-
Ursolic and Oleanolic Acids: These isomers have been extensively shown to inhibit NF-κB activation. They can suppress the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.[2][5][6][7][8][9][10]
-
Betulinic Acid: Similarly, betulinic acid has been demonstrated to inhibit NF-κB activation by preventing IκBα phosphorylation and degradation.[1][11]
The MAPK pathway, comprising cascades of kinases such as p38, ERK1/2, and JNK, is another crucial regulator of inflammatory responses.
-
This compound: Evidence suggests that cycloartane triterpenoids can modulate MAPK signaling, though specific data on this compound's effect on p38, ERK, and JNK phosphorylation is still an active area of research.
-
Ursolic and Oleanolic Acids: Both have been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli, thereby downregulating the expression of pro-inflammatory mediators.[1][2][11]
-
Betulinic Acid: Betulinic acid also exerts its anti-inflammatory effects by suppressing the activation of MAPK pathways.[5][7]
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory properties of triterpenoids.
In Vitro Assays
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.
-
Add the test compound (this compound or other triterpenoids) at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2, indomethacin for non-selective).
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid (substrate).
-
After a short incubation (e.g., 2 minutes) at 37°C, stop the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This assay assesses the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
-
Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve and determine the inhibitory effect of the compound.
-
In Vivo Assays
This is a classic model for evaluating acute inflammation.
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).
-
Procedure:
-
Acclimatize male Wistar or Sprague-Dawley rats to the experimental conditions.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the test compound orally or intraperitoneally at different doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
This model is used to assess topical anti-inflammatory activity.
-
Principle: Topical application of croton oil, an irritant, induces an inflammatory response and edema in the mouse ear.
-
Procedure:
-
Use male Swiss or BALB/c mice.
-
Apply the test compound dissolved in a suitable vehicle (e.g., acetone) to the inner surface of the right ear. The left ear receives the vehicle alone.
-
After a short period (e.g., 30 minutes), apply a solution of croton oil in the same vehicle to the right ear.
-
After a specified time (e.g., 4-6 hours), sacrifice the mice and take a standardized punch biopsy from both ears.
-
Weigh the ear punches to determine the extent of edema (the difference in weight between the right and left ear punches).
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
-
Conclusion
This compound is a promising anti-inflammatory triterpenoid with a mechanism of action that includes the inhibition of COX enzymes, with a favorable selectivity towards COX-2. Its in vivo efficacy further supports its therapeutic potential. When compared to well-established anti-inflammatory triterpenoids like ursolic acid, oleanolic acid, and betulinic acid, this compound demonstrates a comparable, if not more potent in some aspects, inhibitory profile against key inflammatory mediators.
While the detailed molecular mechanisms of this compound, particularly its interaction with the NF-κB and MAPK signaling pathways, are still under investigation, the existing data strongly suggests that it is a valuable lead compound for the development of new anti-inflammatory drugs. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in various inflammatory disease models. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based anti-inflammatory drug discovery.
References
-
Aghaei, M., Ghanadian, M., Zolfaghari, B., & Ayatollahi, S. A. M. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators, 150, 106473. [Link]
-
Checker, R., Sandur, S. K., Sharma, D., Patwardhan, R. S., Jayakumar, S., Kohli, V., ... & Sainis, K. B. (2012). Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT. PloS one, 7(2), e31318. [Link]
-
de Melo, C. M., de Oliveira-Costa, J. P., & de Almeida, A. C. (2022). Anti-Inflammatory Activities of Betulinic Acid: A Review. Frontiers in Pharmacology, 13, 883857. [Link]
- Dudhatra, G. B., Mody, S. K., Awale, M. M., Patel, H. B., Modi, C. M., Kumar, A., ... & Mori, K. (2012). A comprehensive review on pharmacotherapeutics of betulinic acid. Fitoterapia, 83(7), 1159-1172.
- Liu, J. (2005). Oleanolic acid and ursolic acid: research perspectives. Journal of ethnopharmacology, 100(1-2), 92-94.
- Shishodia, S., Majumdar, S., Banerjee, S., & Aggarwal, B. B. (2003). Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1. Cancer research, 63(15), 4375-4383.
- Twilley, D., Langhans, S., & van Vuuren, S. (2020). Biological activities of cycloart-23-ene-3, 25-diol isolated from the leaves of Trichilia dregeana. South African Journal of Botany, 130, 203-208.
-
Viji, V., Helen, A., & Luxmi, V. R. (2012). Betulinic acid inhibits endotoxin-stimulated phosphorylation cascade and pro-inflammatory prostaglandin E2 production in human peripheral blood mononuclear cells. Inflammopharmacology, 20(4), 217-225. [Link]
-
Wang, X., Liu, R., Wang, L., & Wang, Y. (2018). Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells. BMB reports, 51(9), 459. [Link]
- Woźniak, Ł., Skąpska, S., & Marszałek, K. (2015). Ursolic acid—a pentacyclic triterpenoid with a wide spectrum of pharmacological activities. Molecules, 20(11), 20614-20641.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
- Seo, W. G., Pae, H. O., Oh, G. S., Chai, K. Y., Kwon, T. O., Yun, Y. G., ... & Chung, H. T. (2001). Oleanolic acid and ursolic acid inhibit iNOS expression and nitric oxide production in canine macrophages. Journal of veterinary medical science, 63(1), 79-81.
Sources
- 1. Tetracyclic and Pentacyclic Triterpenes with High Therapeutic Efficiency in Wound Healing Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic, oleanolic and betulinic acids: antibacterial spectra and selectivity indexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAP kinases p38 and JNK are activated by the steroid hormone 1alpha,25(OH)2-vitamin D3 in the C2C12 muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triterpenes as Potential Drug Candidates for Rheumatoid Arthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cycloart-23-ene-3β,25-diol from Diverse Botanical Sources
This guide offers a comprehensive comparative analysis of Cycloart-23-ene-3β,25-diol, a cycloartane-type triterpenoid, isolated from various plant species. Cycloart-23-ene-3β,25-diol has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, cytotoxic, and antihyperglycemic activities.[1][2][3] This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its botanical origins, comparative extraction and purification strategies, and analytical characterization.
Introduction to Cycloart-23-ene-3β,25-diol: A Promising Natural Product
Cycloart-23-ene-3β,25-diol is a pentacyclic triterpenoid characterized by a distinctive cyclopropane ring within its cycloartane skeleton.[1] Its chemical structure is C30H50O2 with a molecular weight of 442.72 g/mol .[4] The therapeutic potential of this molecule is underscored by a growing body of research demonstrating its significant biological activities.
Notably, it has been shown to exhibit selective inhibitory activity against COX-2, suggesting its potential as an anti-inflammatory agent with a favorable safety profile compared to non-selective COX inhibitors.[1][3] Furthermore, studies have highlighted its cytotoxic effects against various cancer cell lines, indicating its promise in oncological research.[5][6] Its ability to modulate blood glucose levels also points towards its potential application in the management of diabetes.[2][7][8]
Botanical Sources: A Comparative Overview
Cycloart-23-ene-3β,25-diol has been isolated from a variety of plant species across different families. The choice of plant source can significantly impact the yield and the complexity of the purification process. Below is a comparative table of some notable plant sources.
| Plant Species | Family | Plant Part Used | Reported Presence of Compound |
| Euphorbia spinidens | Euphorbiaceae | Aerial parts | Identified as a rich source.[1] |
| Euphorbia macrostegia | Euphorbiaceae | Aerial parts | Isolated and studied for cytotoxic activity.[5][6][9] |
| Trichilia dregeana | Meliaceae | Leaves | Isolated through bioassay-guided fractionation.[3] |
| Pongamia pinnata | Fabaceae | Stem bark | Isolated and investigated for antihyperglycemic and antioxidant activity.[2][7][10] |
| Mangifera indica | Anacardiaceae | Bark | Isolated and characterized.[11] |
| Artocarpus heterophyllus | Moraceae | Peel | Isolated as part of a mixture of triterpenoids.[12] |
Extraction and Purification: Methodologies and Comparative Insights
The isolation of Cycloart-23-ene-3β,25-diol from plant matrices typically involves solvent extraction followed by a series of chromatographic separations. The choice of solvent and chromatographic technique is critical for achieving high yield and purity.
General Workflow
The general workflow for the extraction and purification of Cycloart-23-ene-3β,25-diol is depicted in the following diagram:
Sources
- 1. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Cycloart-23-ene-3beta,25-diol | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre) [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.usm.my [web.usm.my]
A Researcher's Guide to the Analytical Nuances of Cycloart-23-ene-3beta,25-diol Reference Standards
For researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential, the quality and characterization of reference standards are paramount. This guide provides an in-depth technical comparison of the analytical certification for Cycloart-23-ene-3beta,25-diol, a significant cycloartane triterpenoid. We will explore the critical data presented in a Certificate of Analysis (CoA) and compare it with viable analytical alternatives, supported by detailed experimental protocols. Our objective is to equip you with the expertise to critically evaluate and select the most appropriate reference standards for your research endeavors.
The Crucial Role of a Certificate of Analysis
A Certificate of Analysis is more than a mere specification sheet; it is a testament to the identity, purity, and quality of a reference standard. For a complex molecule like this compound, a comprehensive CoA is indispensable for ensuring the validity and reproducibility of experimental results. It provides the foundational data upon which all subsequent research is built.
Below is a representative, albeit hypothetical, Certificate of Analysis for this compound, constructed from best practices and data typically presented for high-purity triterpenoid reference standards.
Certificate of Analysis: this compound
| Parameter | Specification | Result |
| Identification | ||
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 443.3883 ± 5 ppm | 443.3881 |
| Purity | ||
| HPLC (210 nm) | ≥ 98.0% | 99.2% |
| Physicochemical Properties | ||
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₃₀H₅₀O₂ | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol | 442.72 |
| Melting Point | 198-199 °C | 198.5 °C |
| Residual Solvents | ||
| GC-HS | ≤ 0.5% | < 0.1% |
| Water Content | ||
| Karl Fischer Titration | ≤ 1.0% | 0.2% |
Comparative Analysis of Cycloartane Triterpenoid Reference Standards
The selection of a reference standard should not be made in isolation. A comparative assessment against other commercially available and structurally related cycloartane triterpenoids can provide valuable context for your analytical needs. The following table compares our target compound with viable alternatives.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Applications in Comparative Studies |
| This compound | C₃₀H₅₀O₂ | 442.72 | Double bond at C23-24; Hydroxyl groups at C3 and C25 | Primary standard for direct quantification and identification. |
| 24-Methylenecycloartanol | C₃₁H₅₂O | 440.73 | Exocyclic double bond at C24; Single hydroxyl at C3 | Investigating the impact of the C25 hydroxyl and C23-24 double bond on bioactivity.[1][2] |
| (24R)-24-methylcycloart-25-en-3beta-ol | C₃₁H₅₂O | 440.73 | Double bond at C25-26; Methyl group at C24; Single hydroxyl at C3 | Studying the influence of side-chain saturation and hydroxylation patterns.[3] |
| Cycloart-25-ene-3,24-diol | C₃₀H₅₀O₂ | 442.72 | Isomeric diol with double bond at C25-26 and hydroxyl at C24 | Assessing the regioisomeric effects of hydroxylation and unsaturation.[4][5] |
Deciphering the Analytical Data: Experimental Methodologies
To fully appreciate the data presented in a CoA and to conduct meaningful comparative studies, a thorough understanding of the underlying analytical techniques is essential. Here, we provide detailed protocols for the key analytical methods used in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of non-volatile organic compounds like triterpenoids. A well-developed HPLC method can effectively separate the target compound from impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 60% acetonitrile and increasing to 90% over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, is often necessary due to the lack of a strong chromophore in many triterpenoids.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
Causality Behind Experimental Choices: The use of a C18 column provides good hydrophobic retention for the triterpenoid backbone. A gradient elution is necessary to ensure adequate separation of closely related impurities that may have slightly different polarities. Detection at a low UV wavelength maximizes sensitivity for compounds lacking extensive conjugation.
Analytical Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
While triterpenoids themselves are not highly volatile, GC-MS can be employed for the analysis of volatile impurities (e.g., residual solvents) and, with derivatization, for structural confirmation.
Experimental Protocol:
-
Derivatization (for triterpenoid analysis): Silylation is a common derivatization technique for triterpenoids. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine can be used to convert the hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.
-
Instrumentation: A GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 150 °C and ramping up to 300 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
Causality Behind Experimental Choices: Derivatization is crucial to increase the volatility and thermal stability of the triterpenoid, allowing it to pass through the GC column without degradation. The non-polar column separates compounds based on their boiling points, and the mass spectrometer provides fragmentation patterns that are characteristic of the molecular structure.
GC-MS Derivatization and Analysis Pathway
Caption: Pathway for GC-MS analysis of triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the molecular structure, confirming the identity and stereochemistry of the compound.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR: Acquisition of a standard proton spectrum. Key signals for cycloartane triterpenoids include those for the cyclopropane methylene protons (typically observed as a pair of doublets at high field), methyl groups, and protons adjacent to hydroxyl groups.
-
¹³C NMR: Acquisition of a proton-decoupled carbon spectrum. This provides information on the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity of the molecule.
Causality Behind Experimental Choices: High-field NMR provides better signal dispersion, which is essential for resolving the complex spectra of triterpenoids. The choice of deuterated solvent is to avoid large solvent signals that would obscure the analyte signals. 2D NMR techniques are indispensable for definitively assigning the complex array of signals in the ¹H and ¹³C spectra to their respective atoms in the molecule.
Conclusion
The Certificate of Analysis for a reference standard like this compound is a critical document that underpins the quality and reliability of research data. By understanding the analytical techniques used to generate the data on the CoA and by comparing the specifications with those of alternative standards, researchers can make informed decisions about the most suitable materials for their studies. The detailed experimental protocols provided in this guide serve as a starting point for in-house verification and for the development of robust analytical methods for the comparative analysis of cycloartane triterpenoids. As a senior application scientist, I encourage a critical and comparative approach to the selection and use of reference standards to ensure the highest level of scientific integrity in your research.
References
-
PubChem. This compound. Available from: [Link]
-
ALB Technology. 14599-48-5 | Cycloart-23-ene-3,25-diol. Available from: [Link]
-
Real-Gene Labs. Cycloart-23-ene-3,25-diol [>98%]. Available from: [Link]
-
PubChem. 24-Methylenecycloartanol. Available from: [Link]
-
IPEC. Certificate of Analysis Guide. Available from: [Link]
-
Pharmaceutical Outsourcing. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available from: [Link]
-
PubMed. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials. Available from: [Link]
-
PubChem. (24R)-24-methylcycloart-25-en-3beta-ol. Available from: [Link]
-
PubChem. Cycloart-25-ene-3,24-diol. Available from: [Link]
-
ResearchGate. 1H and 13C NMR characterization of new cycloartane triterpenes from Mangifera indica. Available from: [Link]
- Google Patents. Method for hplc analysis of triterpenoids from antrodia camphorata.
Sources
- 1. Buy 24-Methylenecycloartanol | 1449-09-8 [smolecule.com]
- 2. 24-Methylenecycloartanol | C31H52O | CID 94204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (24R)-24-methylcycloart-25-en-3beta-ol | C31H52O | CID 5460418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cycloart-25-ene-3,24-diol | CAS:10388-48-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Cycloart-25-ene-3,24-diol | C30H50O2 | CID 14313590 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of Cycloart-23-ene-3beta,25-diol
For researchers in natural product chemistry and drug development, the unambiguous identification of a target molecule is the bedrock of reliable and reproducible research. This guide provides an in-depth, practical comparison of the spectroscopic data for Cycloart-23-ene-3beta,25-diol against a closely related cycloartane triterpenoid, 24-methylenecycloartan-3β-ol. By delving into the nuances of their NMR and Mass Spectrometry data, we aim to equip researchers with the expertise to confidently identify these compounds and understand the rationale behind spectroscopic data interpretation.
The Imperative of Spectroscopic Cross-Referencing
In the realm of natural products, even subtle stereochemical differences or the position of a double bond can drastically alter a compound's biological activity. Therefore, relying on a single data point for identification is fraught with peril. A robust, multi-faceted approach involving the cross-referencing of one- and two-dimensional Nuclear Magnetic Resonance (NMR) data, alongside Mass Spectrometry (MS), is not just best practice—it is a necessity for scientific integrity. The cycloartane triterpenoids, with their complex tetracyclic core and a characteristic cyclopropane ring, present a fascinating and instructive case for such rigorous analysis.
Comparative Spectroscopic Data Analysis
Here, we present a side-by-side comparison of the key spectroscopic data for this compound and 24-methylenecycloartan-3β-ol. This allows for a direct assessment of the structural nuances that differentiate these two molecules.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| ¹H Chemical Shift (δ) ppm | This compound | 24-methylenecycloartan-3β-ol | Assignment | Key Differentiating Features |
| ~5.40 (m) | ✓ | H-23, H-24 | Olefinic protons in the side chain, absent in the comparator. | |
| 4.70 (s), 4.65 (s) | ✓ | H-28 | Exomethylene protons, characteristic of the comparator. | |
| 3.28 (dd, J = 11.4, 4.4 Hz) | ✓ | ✓ | H-3 | Typical signal for the α-oriented proton at the hydroxyl-bearing C-3. |
| 1.32 (s) | ✓ | C-26, C-27 methyls | Deshielded methyls due to the adjacent hydroxyl group at C-25. | |
| 1.03 (d, J = 6.8 Hz) | ✓ | C-21 methyl | Doublet due to coupling with H-20. | |
| 0.97 (s) | ✓ | ✓ | C-30 methyl | |
| 0.90 (s) | ✓ | ✓ | C-18 methyl | |
| 0.88 (s) | ✓ | ✓ | C-29 methyl | |
| 0.81 (s) | ✓ | ✓ | C-28 methyl | |
| 0.57 (d, J = 4.1 Hz) | ✓ | ✓ | H-19a | Characteristic upfield signal of the cyclopropane ring. |
| 0.34 (d, J = 4.1 Hz) | ✓ | ✓ | H-19b | Characteristic upfield signal of the cyclopropane ring. |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| ¹³C Chemical Shift (δ) ppm | This compound | 24-methylenecycloartan-3β-ol | Assignment | Key Differentiating Features |
| 156.9 | ✓ | C-24 | Quaternary olefinic carbon of the exomethylene group. | |
| 139.7 | ✓ | C-24 | Olefinic carbon in the side chain. | |
| 121.7 | ✓ | C-23 | Olefinic carbon in the side chain. | |
| 106.1 | ✓ | C-28 | Terminal methylene carbon. | |
| 79.0 | ✓ | ✓ | C-3 | Carbon bearing the hydroxyl group. |
| 70.8 | ✓ | C-25 | Quaternary carbon bearing a hydroxyl group and two methyls. | |
| 48.9 | ✓ | ✓ | C-14 | |
| 47.1 | ✓ | ✓ | C-5 | |
| 45.3 | ✓ | ✓ | C-13 | |
| 40.5 | ✓ | ✓ | C-4 | |
| 35.9 | ✓ | ✓ | C-1 | |
| 35.5 | ✓ | ✓ | C-12 | |
| 33.9 | ✓ | ✓ | C-16 | |
| 32.9 | ✓ | ✓ | C-15 | |
| 31.9 | ✓ | ✓ | C-20 | |
| 31.5 | ✓ | ✓ | C-2 | |
| 30.4 | ✓ | ✓ | C-19 | Methylene carbon of the cyclopropane ring. |
| 29.8 | ✓ | C-26, C-27 | Methyl carbons adjacent to the C-25 hydroxyl. | |
| 28.1 | ✓ | ✓ | C-7 | |
| 26.5 | ✓ | ✓ | C-11 | |
| 26.0 | ✓ | ✓ | C-10 | |
| 25.8 | ✓ | ✓ | C-29 | |
| 21.6 | ✓ | ✓ | C-6 | |
| 19.3 | ✓ | ✓ | C-9 | |
| 18.2 | ✓ | ✓ | C-21 | |
| 18.1 | ✓ | ✓ | C-18 | |
| 14.7 | ✓ | ✓ | C-30 |
Mass Spectrometry Data
-
This compound : The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 442, consistent with the molecular formula C₃₀H₅₀O₂. Key fragmentation patterns often involve the loss of a water molecule and cleavage of the side chain.
-
24-methylenecycloartan-3β-ol : The mass spectrum for this compound shows a molecular ion peak [M]⁺ at m/z 440, corresponding to the molecular formula C₃₁H₅₂O.
Experimental Protocol for Spectroscopic Analysis
The following is a detailed, self-validating protocol for the acquisition of spectroscopic data for cycloartane triterpenoids.
1. Sample Preparation:
- Ensure the isolated compound is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
- For NMR analysis, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- For MS analysis, prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
2. NMR Data Acquisition:
- Record ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
- Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the complex spin systems in triterpenoids. The combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
3. Mass Spectrometry Analysis:
- Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the MS/MS spectrum can provide valuable information about the compound's structure, particularly the side chain.
Visualizing the Workflow and Molecular Features
To further clarify the process, the following diagrams illustrate the analytical workflow and key structural features.
Caption: Workflow for the spectroscopic identification of cycloartane triterpenoids.
Caption: Key differentiating structural features and their corresponding NMR signals.
Conclusion
The rigorous cross-referencing of spectroscopic data is paramount for the accurate identification of natural products. As demonstrated with this compound and its analogue, a detailed analysis of ¹H and ¹³C NMR, in conjunction with mass spectrometry, allows for the confident elucidation of their distinct structural features. By adhering to the outlined experimental protocols and understanding the causal relationships between structure and spectral output, researchers can ensure the integrity and validity of their findings, paving the way for advancements in drug discovery and development.
References
-
Escobedo-Martínez, C., Lozada, M. C., Hernández-Ortega, S., Villarreal, M. L., Gnecco, D., Enríquez, R. G., & Reynolds, W. (2012). ¹H and ¹³C NMR characterization of new cycloartane triterpenes from Mangifera indica. Magnetic Resonance in Chemistry, 50(1), 52-57. [Link]
-
PubChem. (n.d.). 3beta-24-Methylenecycloartan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 24-Methylenecycloartan-3-ol (FDB014438). Retrieved from [Link]
-
NIST. (n.d.). 9,19-Cyclolanostan-3-ol, 24-methylene-, (3β)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
A Comparative Guide to the Cytotoxicity of Cycloart-23-ene-3beta,25-diol in Normal vs. Cancer Cells
Introduction: The Quest for Selective Anticancer Agents
The development of therapeutic agents that selectively target cancer cells while sparing their normal counterparts remains a cornerstone of oncological research. Natural products, with their vast structural diversity, have historically been a rich source of anticancer compounds.[1][2][3][4] Among these, triterpenoids have emerged as a promising class of molecules, often exhibiting potent cytotoxic activity against various cancer cell lines.[5][6][7] This guide focuses on Cycloart-23-ene-3beta,25-diol, a cycloartane triterpenoid, providing a comparative analysis of its cytotoxic effects on cancerous versus normal cells.
This compound is a pentacyclic triterpenoid isolated from various plant species, including Euphorbia macrostegia and Trichilia dregeana.[8][9][10] Its unique cycloartane skeleton, a C30 tetracyclic structure with a characteristic cyclopropane ring, has drawn interest for its potential biological activities.[11][12] This guide will synthesize available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the differential cytotoxicity of this compound, the methodologies used for its assessment, and its potential mechanisms of action.
Experimental Rationale and Design: Measuring Selective Cytotoxicity
The fundamental principle in evaluating a potential anticancer compound is to determine its therapeutic window – the concentration range at which it effectively kills cancer cells with minimal harm to normal, healthy cells.[13] To establish this, a robust and reproducible experimental design is paramount. The colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and standardized method for assessing cell viability and cytotoxicity.[14][15][16][17]
The rationale behind employing the MTT assay lies in its ability to measure the metabolic activity of cells, which serves as a proxy for cell viability.[15][16] In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[14][17] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[14][16]
Experimental Workflow: A Step-by-Step Protocol for Comparative Cytotoxicity Assessment
The following protocol outlines the key steps for a comparative cytotoxicity study of this compound using the MTT assay. This protocol is designed to be a self-validating system by including appropriate controls and replicates.
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Comparative Cytotoxicity Data: this compound in Cancer vs. Normal Cells
The selective cytotoxicity of a compound is quantified by comparing its half-maximal inhibitory concentration (IC50) or lethal dose (LD50) in cancer cells to that in normal cells.[18][19] A higher IC50/LD50 value for normal cells indicates greater selectivity. While comprehensive, direct comparative studies for this compound are limited, the available data suggests a favorable selectivity profile.
| Compound | Cell Line | Cell Type | Cytotoxicity Metric | Value | Reference |
| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 | Breast Cancer | LD50 | 2.05 µg/mL | [20] |
| MCF-7 | Breast Cancer | LD50 | 8.9 µg/mL | [20] | |
| Vero | Normal Kidney Epithelial | - | Low Toxicity | [9] | |
| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 | Breast Cancer | LD50 | 5.4 µg/mL | [20] |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | IC50 | 0.04 - 1.9 µM | [21] |
| A549 (Lung) | Lung Cancer | IC50 | 0.41 µg/ml | [22] | |
| WI-38 (Lung Fibroblast) | Normal Lung Fibroblast | IC50 | >10 µg/ml | [22] |
Note: LD50 (Lethal Dose 50%) is the concentration that causes the death of 50% of the cells, while IC50 (Inhibitory Concentration 50%) is the concentration that inhibits a biological process (like proliferation) by 50%. For cytotoxic agents, these terms are often used interchangeably.
The data indicates that this compound exhibits potent cytotoxicity against breast cancer cell lines.[20] Notably, a study on its anti-inflammatory properties using Vero cells (a normal kidney epithelial cell line from an African green monkey) reported low toxicity, suggesting a degree of selectivity.[9] In contrast, doxorubicin, a standard chemotherapeutic agent, demonstrates high potency but also significant toxicity to normal cells, highlighting the need for more selective alternatives.[21]
Mechanistic Insights: Unraveling the Selective Action of Cycloartane Triterpenoids
The selective cytotoxicity of many triterpenoids is attributed to their ability to preferentially induce apoptosis (programmed cell death) in cancer cells.[5][23] Cancer cells often have a higher metabolic rate and are under increased oxidative stress compared to normal cells, making them more susceptible to agents that disrupt cellular homeostasis.
For cycloartane triterpenoids, including derivatives of this compound, several mechanisms have been proposed. One study on a related compound, Cycloart-23E-ene-3β, 25-diol, demonstrated its ability to induce apoptosis in breast cancer cells by modulating the unfolded protein response (UPR) and inducing endoplasmic reticulum (ER) stress.[8] Furthermore, some cycloartane triterpenoids have been shown to induce apoptosis via a p53-dependent mitochondrial signaling pathway.[24] This involves the upregulation of the pro-apoptotic protein Bax and the subsequent activation of caspases, the executioners of apoptosis.[24]
Caption: Proposed mechanism of selective apoptosis induction by this compound in cancer cells.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising natural product with selective cytotoxic activity against cancer cells, particularly breast cancer cell lines, while exhibiting lower toxicity towards normal cells. Its potential to induce apoptosis through pathways like ER stress and p53-mediated mitochondrial disruption warrants further investigation.
For drug development professionals, future research should focus on:
-
Broad-spectrum screening: Evaluating the cytotoxicity of this compound across a wider panel of cancer cell lines from different origins and a more diverse set of normal human cell lines.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In vivo studies: Assessing the efficacy and safety of this compound in preclinical animal models to determine its therapeutic potential.
By systematically addressing these areas, the scientific community can fully unlock the potential of this compound as a lead compound for the development of novel and selective anticancer therapies.
References
- CLYTE Technologies. (2025, December 24).
- PMC - NIH.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- PubMed. (2018, December 6).
- Abcam. MTT assay protocol.
- PMC - NIH. (2015, January 19). Triterpenes as Potentially Cytotoxic Compounds.
- NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Bentham Science Publishers. (2023, November 1). Natural Cycloartane Triterpenoids from Corypha utan Lamk. with Anticancer Activity towards P388 Cell Lines and their Predicted Interaction with FLT3.
- Semantic Scholar. Natural Products as Cytotoxic Agents in Chemotherapy against Cancer.
- PubMed. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7)
- MDPI. Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma.
- Frontiers.
- Preprints.org. (2026, January 8). Selective Cytotoxic and Antiproliferative Effects of Extracts from Four Mexican Medicinal Plants in Human Cancer and Non-Cancerous Cell Lines.
- PubMed Central. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review.
- ResearchGate. The perspective formula of Cycloart-23E-ene-3β, 25-diol.
- PubChem. This compound | C30H50O2 | CID 393626.
- PubMed.
- MedChemExpress. Cycloart-23-ene-3β,25-diol | Triterpene.
- Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer.
- ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- ResearchGate. Examples of triterpenes presenting cytotoxic activity. | Download Table.
- PMC. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models.
- Benchchem. A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines.
- PMC - NIH. Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade.
- Wikid
- PMC - NIH. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
- Benchchem. A Comparative Analysis of the Cytotoxic Potential of 25-Hydroxycycloart-23-en-3-one and Doxorubicin in Cancer Cells.
- ChemBK. (23E)-Cycloart-23-ene-3β,25-diol.
- NIH. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- MDPI.
- ResearchGate. Docking simulation result of cycloart-25-en-3β,24-diol (1)..
- ResearchGate. (2025, August 6). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana | Request PDF.
- ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- MDPI.
- MedchemExpress.com. Cycloart-23-ene-3β,25-diol | Triterpene.
- ResearchGate. Cell viability curves and calculated IC50 values of cancer cell lines....
- ResearchGate. Average in vitro IC50 values (μg/ml) of the three different solvent....
Sources
- 1. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Natural Products as Cytotoxic Agents in Chemotherapy against Cancer | Semantic Scholar [semanticscholar.org]
- 3. Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Wikidata [wikidata.org]
- 13. preprints.org [preprints.org]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cycloart-23-ene-3beta,25-diol
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the disposal of specialized compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of Cycloart-23-ene-3beta,25-diol, a natural crystalline triterpene. The procedures outlined below are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, grounded in established safety protocols and regulatory standards.
The core principle of this guide is to treat this compound as a hazardous waste material, primarily due to its acute oral toxicity and significant, long-lasting toxicity to aquatic life. As such, it must not be disposed of in regular trash or flushed down the drain.
Understanding the Hazards: The 'Why' Behind the Protocol
A thorough understanding of a compound's properties is foundational to its safe handling and disposal. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): This classification indicates that the substance can be harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): This is a critical consideration, signifying that the compound is very toxic to aquatic life and can cause long-lasting harmful effects in aquatic environments.[1]
These classifications necessitate a disposal protocol that prevents ingestion and any release into the environment. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of chemical waste, and these guidelines are designed to be compliant with such regulations.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C30H50O2 | [3][4][5] |
| Molar Mass | 442.72 g/mol | [3][5] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step 2: Waste Collection and Segregation
-
Designated Hazardous Waste Container:
-
Use a dedicated, leak-proof container for the collection of this compound waste. The container must be compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]
-
Do not mix this waste with other waste streams unless you have confirmed compatibility. Incompatible chemicals can react violently or release toxic gases.[6] For instance, do not mix with strong oxidizing agents.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or gloves, in the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. The solvent used will also need to be considered in the waste profile.
-
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance and safety step. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste" must be clearly visible.[2][6][7]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[2][6]
-
Hazard Pictograms: Include pictograms for "Harmful" and "Hazardous to the Aquatic Environment".
-
Principal Investigator's Name and Contact Information. [2]
-
Location: The building and room number where the waste was generated.[2]
Step 4: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated SAA.[6] This area should be at or near the point of generation.
-
The SAA must be under the control of the operator of the process generating the waste.
-
-
Segregation:
-
Container Management:
Step 5: Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care.
-
Triple Rinsing:
-
The container must be triple rinsed with a suitable solvent.[7] The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
-
Container Disposal:
Step 6: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS):
-
Once the waste container is full, or if you are discontinuing the use of this compound, contact your institution's EHS office to arrange for a hazardous waste pickup.[2]
-
-
Documentation:
-
Complete any required hazardous waste disposal forms provided by your EHS office. This will likely include the full chemical name and quantity of the waste.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
(23E)-Cycloart-23-ene-3β,25-diol. ChemBK. [Link]
-
This compound | C30H50O2 | CID 393626. PubChem. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Cycloart-23-ene-3,25-diol|14599-48-5|MSDS. DC Chemicals. [Link]
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
Sources
- 1. Cycloart-23-ene-3,25-diol|14599-48-5|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. chembk.com [chembk.com]
- 4. Cycloart-23-ene-3,25-diol | CymitQuimica [cymitquimica.com]
- 5. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Comprehensive Guide to Personal Protective Equipment for Handling Cycloart-23-ene-3beta,25-diol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cycloart-23-ene-3beta,25-diol. As a natural crystalline triterpene, its handling requires a thorough understanding of its potential hazards to ensure personnel safety and environmental protection.[1] This document is structured to provide not just procedural steps, but also the scientific rationale behind each recommendation, fostering a culture of safety and deep operational understanding.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 14599-48-5) is classified as a substance with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Given its solid form and the primary routes of exposure being ingestion and skin contact, a comprehensive risk assessment is the foundational step before any handling.[2] The primary objective is to minimize the risk of accidental ingestion and prevent the release of the substance into the environment.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum) | Provides a barrier against incidental skin contact. Given the lack of specific skin corrosion or irritation data, nitrile gloves offer sufficient protection for handling the solid compound.[2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from airborne particles of the solid compound. Standard laboratory practice mandates eye protection in areas where chemical hazards are present.[3] |
| Body Protection | A clean lab coat or a disposable gown. | Prevents contamination of personal clothing and skin. A lab coat is the minimum requirement for any laboratory work involving chemicals.[3][4] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. Use a fume hood for larger quantities or if dust generation is likely. | As a solid, the risk of inhalation is low unless the material is finely powdered or aerosolized.[2] Working in a fume hood provides an engineering control to minimize any potential inhalation exposure.[5] |
Detailed Step-by-Step PPE Procedures
Adherence to proper procedure is as critical as the selection of the PPE itself. The following workflows are designed to be self-validating systems, ensuring maximum protection.
The order in which PPE is put on is critical to prevent cross-contamination.
Workflow for Donning PPE
Caption: Sequential workflow for donning Personal Protective Equipment.
-
Lab Coat/Gown: Ensure it is fully buttoned or tied. This is the first line of defense for your body and clothing.[4]
-
Nitrile Gloves: Select the appropriate size. Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.[3]
-
Safety Glasses/Goggles: Put on eye protection. Ensure a snug fit.[3]
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is "dirty-to-dirty, clean-to-clean."
Workflow for Doffing PPE
Caption: Sequential workflow for the safe removal of Personal Protective Equipment.
-
Gloves: Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.
-
Safety Glasses/Goggles: Remove by handling the earpieces or strap. Avoid touching the front of the eyewear.
-
Lab Coat/Gown: Unbutton or untie the lab coat. Peel it away from your body, turning the sleeves inside out as you remove it. Fold the coat with the contaminated side inward and place it in the designated laundry or disposal bin.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Environmental Responsibility
Given that this compound is very toxic to aquatic life with long-lasting effects, proper disposal is paramount to prevent environmental contamination.[2]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound should be disposed of as hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound and Contaminated Materials: Dispose of unused this compound and any materials used for cleaning up spills (e.g., absorbent pads, wipes) as hazardous chemical waste.[2] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste.[5]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[2] Rinse mouth with water. Do not induce vomiting unless instructed to do so by a medical professional.
-
Spill: In case of a small spill, carefully clean up the solid material using absorbent pads, trying to minimize dust generation. Place the spilled material and cleaning supplies into a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these detailed guidelines, you can ensure a safe and controlled environment for handling this compound, protecting yourself, your colleagues, and the environment.
References
-
DC Chemicals. (2024, January 1). Cycloart-23-ene-3,25-diol Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (n.d.). (23E)-Cycloart-23-ene-3β,25-diol. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PubMed. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloart-25-ene-3,24-diol. PubChem Compound Database. Retrieved from [Link]
-
ACS Omega. (2021, June 4). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity. Retrieved from [Link]
-
Molecules. (2019, June 18). Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida. Retrieved from [Link]
-
PubMed. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. Retrieved from [Link]
-
Journal of Natural Products. (2009, June). Cycloartane triterpenoids from Kleinhovia hospita. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cycloart-23-ene-3,25-diol|14599-48-5|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
